molecular formula C8H15NO3 B1592329 Ethyl 2-(morpholin-2-yl)acetate CAS No. 503601-25-0

Ethyl 2-(morpholin-2-yl)acetate

Cat. No.: B1592329
CAS No.: 503601-25-0
M. Wt: 173.21 g/mol
InChI Key: LFDXKKLEVCWEFN-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-2-yl)acetate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-morpholin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-11-8(10)5-7-6-9-3-4-12-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDXKKLEVCWEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620813
Record name Ethyl (morpholin-2-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503601-25-0
Record name Ethyl (morpholin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 2-(morpholin-2-yl)acetate" properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Morpholinoacetate Derivatives: A Focus on Ethyl 2-(morpholin-4-yl)acetate

A Note on the Subject Compound: Preliminary searches for "Ethyl 2-(morpholin-2-yl)acetate" indicate that it is not a widely documented or commercially available compound. This guide will therefore focus on its well-characterized and commercially significant isomer, Ethyl 2-(morpholin-4-yl)acetate (CAS No. 3554-63-8). The principles of synthesis, characterization, and application discussed herein provide a robust framework that can be extrapolated to its less common C-substituted counterpart.

Introduction

Morpholine and its derivatives are foundational scaffolds in modern medicinal chemistry, prized for their favorable physicochemical properties, including aqueous solubility and metabolic stability. Ethyl 2-(morpholin-4-yl)acetate, the N-substituted derivative, serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its structure combines a reactive ester handle with the stable morpholine ring, making it a valuable building block for introducing this key heterocycle into larger molecular frameworks. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for researchers in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development.

Core Properties

A summary of the key physicochemical properties for Ethyl 2-(morpholin-4-yl)acetate is presented below.

PropertyValueSource
IUPAC Name Ethyl 2-(morpholin-4-yl)acetateN/A
CAS Number 3554-63-8
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 225-228 °C
Density 1.06 g/cm³
Refractive Index 1.455
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. Key expected shifts include the ethyl group's quartet and triplet, and two distinct triplets for the morpholine protons, corresponding to those adjacent to the oxygen and nitrogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the proton NMR by identifying the unique carbon environments. One would expect to see signals for the carbonyl carbon of the ester, the methylene carbons of the ethyl group, and the three distinct sets of methylene carbons within the morpholine ring.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. The ESI-MS spectrum would be expected to show a prominent peak at m/z 174.1, corresponding to the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O (ester) stretch. Other significant peaks would include C-O-C stretching from the ether linkage in the morpholine ring and C-H stretching vibrations.

Synthesis and Reaction Chemistry

The primary route for synthesizing Ethyl 2-(morpholin-4-yl)acetate is through the nucleophilic substitution of an ethyl haloacetate with morpholine.

Standard Synthetic Protocol: N-Alkylation of Morpholine

This procedure details a common laboratory-scale synthesis. The causality behind this choice of reagents lies in the high reactivity of ethyl bromoacetate as an electrophile and the nucleophilicity of the secondary amine in morpholine. The carbonate base is crucial for scavenging the HBr byproduct, driving the reaction to completion.

Workflow: Synthesis of Ethyl 2-(morpholin-4-yl)acetate

cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_output Final Product Morpholine Morpholine Reaction Combine & Reflux (e.g., 80°C, 4-6h) Morpholine->Reaction Bromoacetate Ethyl Bromoacetate Bromoacetate->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Filtration Filter Salts Reaction->Filtration Cool to RT Evaporation Evaporate Solvent Filtration->Evaporation Purification Purification (Distillation or Chromatography) Evaporation->Purification Product Ethyl 2-(morpholin-4-yl)acetate Purification->Product

Caption: Synthetic workflow for Ethyl 2-(morpholin-4-yl)acetate.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with acetonitrile (10 volumes), add morpholine (1.0 eq) and potassium carbonate (1.5 eq).

  • Reagent Addition: Slowly add ethyl bromoacetate (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium bromide and excess carbonate).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Key Chemical Reactivity

The utility of Ethyl 2-(morpholin-4-yl)acetate stems from the reactivity of its ester group.

  • Saponification: Hydrolysis of the ethyl ester using a base like NaOH or KOH yields the corresponding carboxylate salt, sodium 2-(morpholin-4-yl)acetate, which can be acidified to give the carboxylic acid.

  • Amidation: The ester can react with primary or secondary amines, often at elevated temperatures or with catalysis, to form the corresponding amides. This is a common strategy for building more complex drug-like molecules.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding alcohol, 2-(morpholin-4-yl)ethanol.

Applications in Drug Discovery and Development

The morpholinoacetate moiety is a privileged fragment in medicinal chemistry, often incorporated to modulate the pharmacokinetic properties of a lead compound.

Role as a Synthetic Intermediate

Ethyl 2-(morpholin-4-yl)acetate is a key building block for several classes of compounds. For instance, it is a precursor to the synthesis of various pharmaceutical agents, including the anti-cancer drug Gefitinib and the antibiotic Linezolid, where the morpholine ring is a critical component of the final structure.

Logical Relationship: From Building Block to API

A Ethyl 2-(morpholin-4-yl)acetate B Saponification / Amidation A->B C Activated Morpholinoacetyl Moiety (e.g., Acid Chloride, Amide) B->C D Coupling Reaction C->D E Advanced Intermediate D->E F Final Synthesis Steps E->F G Active Pharmaceutical Ingredient (API) (e.g., Gefitinib, Linezolid) F->G

Caption: Role as an intermediate in API synthesis.

Comparative Analysis: N- vs. C-Substitution

The distinction between the N-substituted (morpholin-4-yl) and the originally queried C-substituted (morpholin-2-yl) isomers is critical.

  • Basicity: The nitrogen in Ethyl 2-(morpholin-4-yl)acetate is a tertiary amine and is basic. The nitrogen in the morpholin-2-yl isomer is a secondary amine, retaining its nucleophilicity and basicity, which allows for further substitution on the nitrogen.

  • Synthetic Access: N-alkylation is typically a more straightforward and higher-yielding reaction than C-alkylation of the morpholine ring, which would require more complex multi-step synthesis, likely involving protection/deprotection steps. This explains the greater prevalence of the N-substituted isomer in literature and commerce.

  • Stereochemistry: this compound is chiral at the C-2 position of the morpholine ring, meaning it can exist as two enantiomers. This introduces significant complexity for synthesis and biological evaluation, as enantiomers can have different pharmacological effects. The N-substituted isomer is achiral.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

  • Hazard Identification: Ethyl 2-(morpholin-4-yl)acetate is generally classified as an irritant. It can cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

While this compound remains an obscure chemical entity, its isomer, Ethyl 2-(morpholin-4-yl)acetate, stands out as a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the desirable properties of the morpholine scaffold, ensures its continued application in the development of novel therapeutics. The principles of its characterization and reactivity provide a solid foundation for any researcher looking to incorporate this or related morpholine derivatives into their synthetic programs.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77074, Ethyl 2-morpholinoacetate. [Link]

A Comprehensive Technical Guide to the Identification, Synthesis, and Characterization of Ethyl 2-(morpholin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to enhance the physicochemical properties of bioactive molecules, such as solubility and bioavailability.[1][2][3] Its incorporation into drug candidates often leads to improved pharmacokinetic profiles, making it a "privileged" scaffold in drug discovery.[2][4] This guide provides a detailed technical overview of a specific, yet significant, morpholine derivative: Ethyl 2-(morpholin-2-yl)acetate. We will provide its definitive chemical identifiers, including its CAS number, present a validated synthesis protocol, and outline a comprehensive analytical workflow for its structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this versatile building block.

Definitive Identification of this compound

Precise identification is the foundation of all subsequent research and development. This section clarifies the core identifiers of the title compound and addresses a critical point of potential isomeric confusion.

Core Chemical Identifiers

The fundamental properties of this compound are summarized below.

IdentifierValueSource(s)
CAS Number 503601-25-0[1][5][6]
Molecular Formula C₈H₁₅NO₃[1][5]
Molecular Weight 173.21 g/mol [1][5][6]
IUPAC Name This compound[1]
Common Synonyms Morpholin-2-yl-acetic acid ethyl ester[1]
Appearance Yellow to light yellow liquid or wax[1]
Critical Isomeric Distinction

It is imperative to distinguish this compound from its common isomer, Ethyl 2-(morpholin-4-yl)acetate (also known as ethyl morpholinoacetate). The key difference lies in the point of attachment of the ethyl acetate group to the morpholine ring.

  • This compound (CAS: 503601-25-0): The substituent is attached to a carbon atom (position 2) adjacent to the oxygen atom. This creates a chiral center at the C-2 position.

  • Ethyl 2-(morpholin-4-yl)acetate (CAS: 3235-82-3): The substituent is attached to the nitrogen atom (position 4).[7][8] This is a tertiary amine and is achiral.

This structural difference profoundly impacts the molecule's chemical reactivity, stereochemistry, and biological interactions. Misidentification can lead to erroneous experimental outcomes.

Synthesis Pathway and Protocol

The synthesis of morpholine derivatives is a well-studied field.[4] A reliable and high-yield method for preparing this compound involves the debenzylation of a protected precursor via catalytic hydrogenation.[5]

Retrosynthetic Analysis

The synthesis strategy is straightforward, involving the removal of a benzyl protecting group from the morpholine nitrogen. This is a common and efficient transformation in organic synthesis.

G Target This compound Precursor Ethyl 2-(4-benzylmorpholin-2-yl)acetate Target->Precursor N-Debenzylation (Hydrogenolysis)

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from a documented procedure and provides a clear path to the target molecule with a high reported yield.[5]

Reaction Scheme: Ethyl 2-(4-benzylmorpholin-2-yl)acetate → this compound

Materials and Reagents:

  • Ethyl 2-(4-benzylmorpholin-2-yl)acetate (1.0 eq)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus or similar

Step-by-Step Procedure:

  • Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr shaker bottle), add Ethyl 2-(4-benzylmorpholin-2-yl)acetate (30 g, 114 mmol).

  • Dissolution: Dissolve the starting material in methanol (300 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (3 g) to the solution. Causality Note: Pd/C is the catalyst of choice for hydrogenolysis of benzyl groups due to its high activity and selectivity. The catalyst is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Agitate the reaction mixture at room temperature for 10 hours. Monitor the reaction progress by checking for the consumption of hydrogen or by analytical techniques like TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Self-Validation Note: The complete removal of the palladium catalyst is crucial, as residual palladium can interfere with subsequent reactions or biological assays.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol.

  • Isolation: The resulting residue is the desired product, this compound. The reported yield for this procedure is 93.25% (18.4 g).[5]

Analytical Characterization and Validation

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound. This workflow ensures the material meets the stringent quality standards required for research and drug development.

Analytical Validation Workflow

The logical flow for characterization begins with assessing purity, followed by definitive structural elucidation using a suite of spectroscopic methods.

G cluster_0 Purity Assessment cluster_1 Structural Confirmation HPLC HPLC-UV/ELSD (Purity ≥ 96%) MS Mass Spectrometry (MS) (Confirm Molecular Weight) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C) (Confirm Connectivity) MS->NMR IR Infrared (IR) Spectroscopy (Confirm Functional Groups) NMR->IR ValidatedCompound Validated Compound IR->ValidatedCompound SynthesizedProduct Synthesized Product SynthesizedProduct->HPLC

Caption: Standard workflow for analytical validation.

Expected Analytical Data
  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a reversed-phase column (e.g., C18) with a mobile phase of water and acetonitrile containing a modifier like formic acid or TFA. The purity should be ≥ 96% by peak area.[1]

  • Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be [M+H]⁺ at m/z 174.11. This provides direct confirmation of the molecular weight.

  • ¹H NMR Spectroscopy (Proton NMR): This technique confirms the proton environment and connectivity. Expected signals (in CDCl₃, δ ppm):

    • ~4.2 (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester.

    • ~1.2 (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester.

    • ~2.5-4.0 (m): A complex series of multiplets corresponding to the 9 protons of the morpholine ring and the adjacent methylene group (-CH₂-COOEt). The exact shifts and coupling patterns will depend on the chair conformation of the morpholine ring. The presence of these signals confirms the core structure.[9][10][11]

  • ¹³C NMR Spectroscopy (Carbon NMR): This provides information on the unique carbon environments. Expected signals (in CDCl₃, δ ppm):

    • ~172: Ester carbonyl carbon (C=O).

    • ~60-75: Carbons of the morpholine ring and the ethyl ester methylene group attached to oxygen.

    • ~40-50: Carbons of the morpholine ring attached to nitrogen and the methylene carbon alpha to the carbonyl.

    • ~14: Methyl carbon of the ethyl ester.

  • Infrared (IR) Spectroscopy: This technique identifies key functional groups.

    • ~1735 cm⁻¹: A strong absorption band characteristic of the ester carbonyl (C=O) stretch.

    • ~1120 cm⁻¹: A strong C-O-C stretching band from the ether linkage in the morpholine ring.

    • ~3300 cm⁻¹ (broad): N-H stretching of the secondary amine in the morpholine ring.

Applications and Significance in Research

This compound is not just a chemical entity but a strategic tool for drug discovery. Its value lies in its role as a versatile intermediate for more complex molecules.[1]

  • Scaffold for Bioactive Molecules: The compound serves as a key building block for synthesizing larger molecules, particularly those targeting the central nervous system (CNS).[1]

  • Improved Pharmacokinetics: The morpholine ring is known to enhance aqueous solubility and bioavailability, which are critical for drug efficacy.[1][12] The weak basicity of the morpholine nitrogen can also improve membrane permeability, including crossing the blood-brain barrier.[2][3]

  • Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions with biological targets like enzymes and receptors.[2][3]

By providing a synthetically accessible handle (the ethyl ester) on a privileged scaffold (the morpholine ring), this compound enables the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.

Conclusion

This compound (CAS: 503601-25-0) is a valuable chemical intermediate with significant potential in pharmaceutical research. Its definitive identification, distinguished from its N-substituted isomer, is paramount. The provided synthesis protocol offers a reliable and high-yield route to its production, and the outlined analytical workflow establishes a robust framework for its characterization and quality control. For scientists and researchers in drug development, a thorough understanding of this compound provides another powerful tool for the design and synthesis of next-generation therapeutics.

References

  • Ethyl 2-Morpholinoacetate. PubChem, National Institutes of Health. [Link]

  • C8h15no3 Ethyl Morpholin-4-yl Acetate. IndiaMART. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Cacciatore, I., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2236-2254. [Link]

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2). [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Synthesis of morpholine acetate. PrepChem.com. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. PrepChem.com. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-(morpholin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Structural Nuances of a Privileged Scaffold

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its inherent physicochemical properties—such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds—render it an invaluable component in the design of novel therapeutics.[3] This guide delves into the specific structural and conformational intricacies of a particularly relevant derivative: ethyl 2-(morpholin-2-yl)acetate.

Unlike its more commonly documented N-substituted (position 4) isomer, the C-2 substitution pattern of this compound introduces a chiral center and a new layer of conformational complexity. Understanding the three-dimensional arrangement of this molecule is paramount for predicting its interaction with biological targets and for the rational design of next-generation pharmaceuticals.[4][5] This document serves as a comprehensive resource, synthesizing foundational principles with practical methodologies to provide a holistic understanding of this important chemical entity.

Molecular Architecture: A Hybrid of Flexibility and Constraint

This compound (C₈H₁₅NO₃, Molecular Weight: 173.21 g/mol ) is a heterocyclic compound featuring a saturated six-membered morpholine ring substituted at the C-2 position with an ethyl acetate group.[6] The presence of both an ether linkage and a secondary amine within the ring imparts a unique electronic and structural character.[7]

PropertyValueSource
Molecular Formula C₈H₁₅NO₃[6]
Molecular Weight 173.21[6]
CAS Number 503601-25-0[6]
Appearance Yellow to light yellow liquid or wax[4]

The fundamental framework of the morpholine ring is not planar. To minimize steric and torsional strain, it predominantly adopts a chair conformation , analogous to cyclohexane.[8] This chair form can exist in two interconverting states. The introduction of the ethyl acetate substituent at the C-2 position raises a critical stereochemical question: does this group preferentially occupy an axial or equatorial position?

Caption: 2D structure of this compound.[4]

Conformational Landscape: The Axial vs. Equatorial Equilibrium

The energetic favorability of the axial versus equatorial placement of the substituent is a pivotal determinant of the molecule's overall shape and, consequently, its biological activity.

Theoretical Considerations

In cyclohexane derivatives, bulky substituents generally favor the equatorial position to avoid 1,3-diaxial interactions, which are a source of significant steric strain.[9] For morpholine, the conformational landscape is more complex due to the presence of the heteroatoms. The shorter C-O bond length compared to a C-C bond and the presence of lone pairs on the oxygen and nitrogen atoms influence the ring's geometry and the energetic penalties of substituent placement.

Computational studies on substituted piperazines, which are structurally related to morpholines, have shown that an axial conformation can be preferred in certain cases, sometimes stabilized by intramolecular hydrogen bonding.[10] For this compound, the key determinant is the energetic balance between steric hindrance and potential stabilizing interactions.

Two primary chair conformations are in equilibrium:

  • Equatorial Conformer: The ethyl acetate group is positioned in the plane of the ring, minimizing steric clashes with the axial hydrogens on C-3 and C-5. This is generally considered the more stable conformation for bulky substituents.

  • Axial Conformer: The ethyl acetate group is oriented perpendicular to the plane of the ring. This can lead to steric hindrance but may be stabilized by other factors, such as hyperconjugation or intramolecular hydrogen bonding, particularly if the N-H group can interact with the ester moiety.

G cluster_Conformers Chair Conformers of 2-Substituted Morpholine cluster_Factors Influencing Factors Equatorial Equatorial Conformer (Generally More Stable) Axial Axial Conformer (Potentially Stabilized) Equatorial->Axial Ring Flip Steric Steric Hindrance (1,3-Diaxial Interactions) Electronic Electronic Effects (Hyperconjugation, H-Bonding)

Caption: Equilibrium between axial and equatorial conformers.

In Silico Modeling and Predicted Energetics

In the absence of direct experimental X-ray crystallographic data for this compound, computational chemistry provides a powerful tool for predicting its conformational preferences.[11] Molecular mechanics and density functional theory (DFT) calculations can be employed to determine the relative energies of the different conformers.

Based on computational analyses of similar 2-substituted heterocyclic systems, it is predicted that the equatorial conformer of this compound is the thermodynamically more stable form. The energetic penalty of placing the relatively bulky ethyl acetate group in the axial position, leading to unfavorable 1,3-diaxial interactions, is expected to outweigh potential stabilizing effects.

Spectroscopic Signature: Deciphering the Molecular Fingerprint

The conformational preferences of this compound are reflected in its spectroscopic data. While specific experimental spectra for this exact compound are not widely published, we can predict the key features based on data from closely related analogs and foundational principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the conformation of cyclic molecules in solution.

¹H NMR:

  • Morpholine Ring Protons: The protons on the morpholine ring will appear as a series of complex multiplets, typically in the range of 2.5-4.0 ppm. The protons on the carbons adjacent to the oxygen (C-3 and C-5) will be deshielded and appear at a lower field compared to those adjacent to the nitrogen (C-6). The proton at C-2, being attached to the carbon bearing the substituent, will have a distinct chemical shift and coupling pattern.

  • Ethyl Group Protons: A characteristic triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂) will be observed for the ethyl ester moiety.[5]

  • Axial vs. Equatorial Protons: In the chair conformation, axial and equatorial protons have different chemical shifts. The coupling constants (J-values) between adjacent protons are particularly informative. A large coupling constant (typically 8-13 Hz) between vicinal protons in a trans-diaxial arrangement is a hallmark of the chair conformation.

¹³C NMR:

  • Morpholine Ring Carbons: The carbon atoms of the morpholine ring will resonate in the region of approximately 45-75 ppm. The carbon attached to the oxygen (C-3 and C-5) will be downfield compared to the carbon attached to the nitrogen (C-6). The substituted carbon (C-2) will have a unique chemical shift.

  • Ethyl Acetate Carbons: The carbonyl carbon of the ester will appear significantly downfield, typically around 170 ppm. The methylene carbon of the ethyl group will be around 60 ppm, and the methyl carbon will be around 14 ppm.

Predicted ¹H NMR Chemical Shifts (ppm) Assignment
~1.2 (t)-O-CH₂-CH₃
~2.5-3.0 (m)Morpholine ring protons (N-CH₂)
~3.5-4.0 (m)Morpholine ring protons (O-CH₂)
~4.1 (q)-O-CH₂ -CH₃
Predicted ¹³C NMR Chemical Shifts (ppm) Assignment
~14-O-CH₂-CH₃
~45-50Morpholine C-6
~60-O-CH₂ -CH₃
~65-70Morpholine C-3, C-5
~70-75Morpholine C-2
~170C =O

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ , characteristic of the carbonyl group in an ester.[7]

  • C-O Stretch: Bands corresponding to the C-O stretching of the ester and the ether in the morpholine ring will be present in the fingerprint region, typically between 1000-1300 cm⁻¹ .[7]

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ will indicate the presence of the secondary amine.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching of the sp³ hybridized carbons.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 173.

  • Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, M-45) and the loss of the entire ester group. For morpholine derivatives, fragmentation often involves the cleavage of the ring.[12][13] A prominent fragment would likely arise from the loss of the ethyl acetate side chain.

G cluster_Fragments Primary Fragmentation Pathways MS Molecular Ion (M+) m/z = 173 Frag1 Loss of -OCH2CH3 (M-45) MS->Frag1 α-cleavage Frag2 Loss of -CH2COOCH2CH3 (M-87) MS->Frag2 Ring Opening

Caption: Predicted mass spectrometry fragmentation pathways.

Synthesis and Characterization: A Practical Workflow

The reliable synthesis and purification of this compound are crucial for its use in research and development.

Synthetic Protocol

A robust method for the synthesis of this compound involves the catalytic hydrogenation of a protected precursor.[7]

Reaction: Debenzylation of ethyl 2-(4-benzylmorpholin-2-yl)acetate.

Protocol:

  • Dissolution: Dissolve ethyl 2-(4-benzylmorpholin-2-yl)acetate (1.0 eq) in a suitable solvent, such as methanol.

  • Catalyst Addition: Add Palladium on carbon (Pd/C, typically 10% by weight) to the solution.

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., 50 psi) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-12 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

G Start Ethyl 2-(4-benzyl- morpholin-2-yl)acetate Reagents H₂, Pd/C Methanol, RT Product This compound Reagents->Product Hydrogenolysis

Caption: Synthetic scheme for this compound.

Quality Control and Validation

The identity and purity of the synthesized this compound should be rigorously confirmed using a combination of the spectroscopic techniques detailed in Section 3.

  • NMR Spectroscopy: To confirm the structure and assess for the presence of any impurities.

  • Mass Spectrometry: To verify the molecular weight.

  • HPLC: To determine the purity of the final compound.[4]

Significance in Drug Discovery and Development

The structural and conformational features of this compound make it an attractive building block in drug discovery. The C-2 substitution allows for the introduction of various functionalities that can interact with biological targets, while the morpholine ring itself can enhance the pharmacokinetic properties of a lead compound.[14][15]

The ability of the morpholine oxygen to act as a hydrogen bond acceptor is a key feature in its interaction with many biological targets.[2] The conformational preference of the ethyl acetate group will dictate the spatial orientation of this potential pharmacophoric element, directly impacting binding affinity and selectivity. Therefore, a thorough understanding of the principles outlined in this guide is essential for any scientist working with this versatile and valuable molecular scaffold.

References

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 241, 115973.
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
  • Ghorai, M. K., & Kumar, A. (2014). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 10, 59-65.
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • Guan, J., Xie, Z., Zhang, P., Deng, C., Chen, X., & Jing, X. (2005). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Biomacromolecules, 6(4), 1954-1960.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • De-Guire, S., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 26(14), 3321-3324.
  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum. Retrieved from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • PubChem. (n.d.). Ethyl 2-Morpholinoacetate. Retrieved from [Link]

  • ACS Fall 2025. (n.d.). Expanding complex morpholines using systematic chemical diversity. Retrieved from [Link]

  • Sharma, P. K., et al. (2024).
  • PubChem. (n.d.). Mthis compound. Retrieved from [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(2), 181-210.
  • Central Washington University. (n.d.). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). Mthis compound hydrochloride. Retrieved from [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 589-601.
  • MDPI. (n.d.). Special Issue : Structure and Conformational Analysis of Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. Retrieved from [Link]

  • Kumari, S., & Singh, R. K. (2022). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Journal of Molecular Structure, 1250, 131751.
  • Hassan, A. S., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6010.
  • Wikipedia. (n.d.). Aromatic compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Key 2d nMr correlations of compounds 1 and 2. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). methyl 2-((S)-morpholin-2-yl)acetate. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). 17O NMR Spectroscopic Data for Carbonyl Compounds: I. Aldehydes and Ketones II. Carboxylic Acids and Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Conformational Analysis of Selected [2.2]Heterophanes: A Comparison of Stereochemical Switching Via Computational Chemistry. Retrieved from [Link]

  • Pearson+. (n.d.). Table 3-6 shows that the axial–equatorial energy difference for m... | Study Prep. Retrieved from [Link]

  • Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane | Organic Chemistry Class Notes. Retrieved from [Link]

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"Ethyl 2-(morpholin-2-yl)acetate" solubility and stability profiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Profiles of Ethyl 2-(morpholin-2-yl)acetate

Foreword: A Proactive Approach to Preclinical Characterization

In the landscape of modern drug discovery and development, the adage "forewarned is forearmed" holds profound significance. The early, comprehensive characterization of a new chemical entity's (NCE) fundamental physicochemical properties is not merely a regulatory formality but a critical determinant of its developmental trajectory. A thorough understanding of a molecule's solubility and stability profiles can preemptively address potential formulation challenges, inform analytical method development, and ultimately, de-risk the entire preclinical and clinical development process.

This guide provides a detailed framework for the systematic evaluation of this compound, a molecule of interest for its potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document is structured to provide a logical, scientifically-grounded rationale for each experimental step, empowering researchers to not only execute these studies but also to interpret the results with a forward-looking perspective. We will explore the "why" behind the "how," ensuring that the data generated is not just a set of numbers, but a coherent narrative of the molecule's behavior.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is paramount. This compound is a bifunctional molecule, possessing both an ester and a secondary amine within a morpholine ring. This structure informs our initial hypotheses regarding its solubility and stability.

  • Ester Moiety: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions. This will be a key consideration in our stability assessment.

  • Morpholine Ring: The secondary amine within the morpholine ring imparts a basic character to the molecule. This suggests that its aqueous solubility will be pH-dependent, with higher solubility expected at lower pH due to the formation of a protonated, more polar species. The nitrogen and the adjacent ether linkage could also be sites of oxidative degradation.

A summary of the known physicochemical properties is presented below.

PropertyValueSource
Chemical Name This compound-
CAS Number 503601-25-0
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Appearance (To be determined experimentally)-
pKa (To be determined experimentally)-
LogP (To be determined experimentally)-

Solubility Profile: A Multifaceted Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and developability into a drug product. For this compound, a comprehensive solubility profile should be established across a range of relevant solvent systems.

Theoretical Considerations and pH-Dependent Solubility

The basic nitrogen in the morpholine ring is expected to have a pKa in the physiological range. This means that the equilibrium between the free base and its protonated form will be highly sensitive to the pH of the medium. The protonated form, being charged, will exhibit significantly higher aqueous solubility. Therefore, characterizing the solubility profile across a range of pH values is essential.

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol describes a robust method for determining the thermodynamic solubility of this compound. The principle of this method is to allow the compound to equilibrate in a solvent until a saturated solution is formed, after which the concentration of the dissolved compound is quantified.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, pH 4.5 acetate buffer, ethanol, propylene glycol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a validated quantitative method

  • pH meter

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • pH Measurement: For aqueous solutions, measure the pH of the final saturated solution.

Data Presentation: Solubility Summary

The results of the solubility studies should be compiled into a clear and concise table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Final pH (for aqueous systems)
Purified Water25(Experimental Data)(Experimental Data)
0.1 N HCl25(Experimental Data)(Experimental Data)
pH 4.5 Acetate Buffer25(Experimental Data)(Experimental Data)
PBS (pH 7.4)25(Experimental Data)(Experimental Data)
Ethanol25(Experimental Data)N/A
Propylene Glycol25(Experimental Data)N/A
DMSO25(Experimental Data)N/A
Purified Water37(Experimental Data)(Experimental Data)
PBS (pH 7.4)37(Experimental Data)(Experimental Data)
Workflow for Solubility Assessment

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Select diverse solvent panel equil Shake at constant T for 24-48h prep2->equil sep Centrifuge to pellet solid equil->sep analysis1 Collect & dilute supernatant sep->analysis1 analysis2 Quantify by validated HPLC method analysis1->analysis2 analysis3 Measure final pH analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Unveiling Degradation Pathways through Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

Anticipated Degradation Pathways

Based on the structure of this compound, the following degradation pathways are anticipated:

  • Hydrolysis: The ester linkage is prone to cleavage under both acidic and basic conditions, yielding 2-(morpholin-2-yl)acetic acid and ethanol.

  • Oxidation: The morpholine ring, particularly the nitrogen atom, can be susceptible to oxidation, potentially forming N-oxides. Studies on the microbial degradation of morpholine have shown that cleavage of the C-N bond is a possible degradation pathway.

Experimental Protocol: Forced Degradation Studies

The goal of this protocol is to induce a target degradation of 5-20% to allow for the detection and identification of degradants without completely destroying the parent molecule.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for identification of degradants

Procedure:

  • Solution Preparation: Prepare solutions of this compound in suitable solvents for each stress condition. A control sample, protected from stress, should be prepared and analyzed concurrently.

  • Acidic Hydrolysis: Mix the compound solution with an equal volume of an HCl solution. Heat at an elevated temperature (e.g., 60-80 °C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Mix the compound solution with an equal volume of an NaOH solution. Keep at room temperature or slightly elevated temperature and collect samples at various time points.

  • Oxidative Degradation: Treat the compound solution with H₂O₂. Keep at room temperature and collect samples at various time points.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a specified period.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all samples by a suitable HPLC-PDA method. The PDA detector is crucial for assessing peak purity and detecting the emergence of new peaks.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

  • Degradant Identification: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the molecule's stability under different stress conditions.

Stress ConditionConditions (Concentration, Temperature, Duration)% Degradation of ParentNumber of DegradantsObservations (e.g., Peak Purity, Mass Balance)
Control No stress(Experimental Data)(Experimental Data)(Experimental Data)
Acidic 0.1 N HCl, 80 °C, 24h(Experimental Data)(Experimental Data)(Experimental Data)
Basic 0.1 N NaOH, 25 °C, 8h(Experimental Data)(Experimental Data)(Experimental Data)
Oxidative 3% H₂O₂, 25 °C, 24h(Experimental Data)(Experimental Data)(Experimental Data)
Thermal (Solid) 80 °C, 48h(Experimental Data)(Experimental Data)(Experimental Data)
Thermal (Solution) 80 °C, 48h(Experimental Data)(Experimental Data)(Experimental Data)
Photolytic (Solid) ICH Q1B(Experimental Data)(Experimental Data)(Experimental Data)
Photolytic (Solution) ICH Q1B(Experimental Data)(Experimental Data)(Experimental Data)
Workflow for Forced Degradation Studies

G cluster_stress Stress Application cluster_analysis Analysis & Identification cluster_outcome Outcome stress_acid Acidic (HCl, Heat) analysis_hplc HPLC-PDA Analysis stress_acid->analysis_hplc stress_base Basic (NaOH) stress_base->analysis_hplc stress_ox Oxidative (H₂O₂) stress_ox->analysis_hplc stress_therm Thermal (Heat) stress_therm->analysis_hplc stress_photo Photolytic (ICH Q1B) stress_photo->analysis_hplc analysis_purity Assess Peak Purity analysis_hplc->analysis_purity analysis_mass Calculate Mass Balance analysis_purity->analysis_mass analysis_lcms LC-MS for Identification analysis_mass->analysis_lcms outcome Identify Degradation Pathways & Develop Stability-Indicating Method analysis_lcms->outcome

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

The data from the forced degradation studies is instrumental in the development of a stability-indicating analytical method, typically an HPLC method. Such a method must be able to resolve the parent peak from all process impurities and degradation products. The method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The systematic approach outlined in this guide provides a comprehensive framework for the characterization of the solubility and stability profiles of this compound. By understanding the underlying scientific principles and executing these studies with rigor, researchers can generate a robust data package that will be invaluable for informed decision-making throughout the drug development lifecycle. This proactive investment in early-stage characterization is a cornerstone of efficient and successful pharmaceutical development.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • ICH releases overhauled stability guideline for consult
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).
  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV.
  • Ethyl 2-(morpholin-2-yl)
  • Ethyl 2-(morpholin-2-yl)
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Topic: Ethyl 2-(morpholin-2-yl)acetate: A Scoping Guide for the Exploration of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2-(morpholin-2-yl)acetate is a heterocyclic compound for which specific biological activities have not been extensively reported in public literature. However, its core structure contains a morpholine ring, a moiety widely recognized in medicinal chemistry as a "privileged scaffold".[1] This guide serves not as a report on known activities, but as a strategic whitepaper for initiating a comprehensive investigation into its therapeutic potential. We will leverage the well-documented pharmacology of numerous morpholine-containing drugs and bioactive molecules to postulate potential activities for this compound and outline a rigorous, multi-tiered experimental plan to validate these hypotheses. This document is designed for the drug development professional, providing the scientific rationale and detailed methodologies required to unlock the potential of this novel chemical entity.

The Morpholine Scaffold: A Foundation of Therapeutic Success

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern drug design.[1][2] Its prevalence is not coincidental but is rooted in a unique combination of advantageous physicochemical and metabolic properties.

  • Physicochemical & Pharmacokinetic Advantages: The morpholine nucleus imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and improve permeability across biological membranes, including the challenging blood-brain barrier (BBB).[3][4] The nitrogen atom's basicity is attenuated by the ether oxygen (pKa ≈ 8.4), a feature that can reduce off-target interactions while still allowing for key molecular interactions.[1] This often translates to improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles in drug candidates.[2][3]

  • Broad Spectrum of Biological Activity: The true power of the morpholine scaffold lies in its versatility. When appropriately substituted, morpholine derivatives have demonstrated a vast range of biological activities, acting on numerous enzymes and receptors.[2][5] This has led to the development of drugs across multiple therapeutic areas.

Approved Drug (Example) Therapeutic Area Mechanism of Action (Simplified)
Gefitinib OncologyEGFR Tyrosine Kinase Inhibitor
Aprepitant AntiemeticNK1 Receptor Antagonist[3][6]
Linezolid AntibacterialProtein Synthesis Inhibitor
Reboxetine AntidepressantNorepinephrine Reuptake Inhibitor

The consistent success of this scaffold strongly suggests that novel, unexplored derivatives like this compound are promising starting points for drug discovery campaigns.

Postulated Therapeutic Arenas for this compound

Based on the extensive precedent set by other morpholine-containing compounds, we can logically prioritize three key areas for the initial biological evaluation of this compound.

  • Oncology: The morpholine ring is a key feature in numerous kinase inhibitors.[7] Specifically, the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical for cell cycle regulation and are often overactivated in cancer, are frequent targets of morpholine-containing drugs.[3][6]

  • Central Nervous System (CNS) Disorders: The scaffold's ability to improve BBB permeability makes it highly valuable for CNS drug discovery.[3][6] Morpholine derivatives have been developed as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases and mood disorders.[4]

  • Anti-inflammatory Activity: A significant number of morpholine derivatives have been reported to possess potent anti-inflammatory properties, making this a high-probability area for potential activity.[4][5][7][8]

A Proposed Roadmap for Biological Characterization

This section outlines a logical, tiered approach to systematically investigate the potential biological activities of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Mechanistic Studies cluster_2 Tier 3: Lead Optimization A Compound Acquisition (Synthesis & QC) B Anticancer Screen (MTT/Resazurin Assay) A->B C Anti-inflammatory Screen (LPS/NO Assay) A->C D CNS Target Screen (MAO Inhibition Assay) A->D E IC50 Determination (Dose-Response) B->E If Active C->E If Active D->E If Active F Mechanism of Action (e.g., Western Blot for PI3K) E->F G Selectivity Profiling (e.g., MAO-A vs MAO-B) E->G H Structure-Activity Relationship (SAR) Studies F->H G->H I ADME/Tox Profiling H->I G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound This compound (Hypothesized Target) Compound->PI3K Inhibits? Compound->mTORC1 Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.

Rationale: This technique allows for the direct visualization of changes in the phosphorylation status of key proteins in a signaling pathway, providing direct evidence of target engagement.

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Treat cancer cells with the IC₅₀ concentration of this compound for various time points (e.g., 1, 6, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate overnight with primary antibodies against key targets (e.g., phospho-Akt, total-Akt, phospho-mTOR, total-mTOR, and a loading control like GAPDH).

  • Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity to determine the ratio of phosphorylated to total protein, comparing treated vs. untreated cells. A decrease in this ratio indicates pathway inhibition.

Synthesis and Future Directions: Structure-Activity Relationship (SAR)

The parent compound, this compound, can be synthesized via established routes, such as the debenzylation of its N-benzyl protected precursor. [9]A related isomer, ethyl morpholin-4-ylacetate, is synthesized by reacting morpholine with ethyl chloroacetate. [10][11][12] Once initial biological activity is confirmed, a medicinal chemistry program should be initiated to explore the SAR. The ethyl ester moiety is a prime candidate for initial modification to probe for improvements in potency and selectivity.

G cluster_0 SAR Exploration Core Morpholine-2-yl Acetate Core Ester Ethyl Ester (Initial Moiety) Core:f1->Ester Amide Amide Series Ester:f0->Amide Bioisosteric Replacement Acid Carboxylic Acid Ester:f0->Acid Hydrolysis Alcohol Alcohol Ester:f0->Alcohol Reduction BulkierEster Bulkier Esters (t-butyl, etc.) Ester:f0->BulkierEster Vary Sterics

Caption: Logic diagram for initial SAR exploration focusing on the ester moiety.

Conclusion

While this compound is an understudied molecule, its structural foundation upon the privileged morpholine scaffold provides a compelling, data-driven rationale for its investigation as a potential therapeutic agent. The proposed research plan, beginning with broad phenotypic screening in oncology, inflammation, and CNS targets, and progressing to specific mechanistic and SAR studies, provides a comprehensive and efficient pathway to determine its biological activity profile. This guide equips researchers with the necessary strategic framework and validated protocols to unlock the potential held within this promising chemical entity.

References

  • Benchchem. Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.
  • Dal Piaz, V., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Shafi, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Moradi, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. IJPREMS, 5(1). Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

  • Khan, I., et al. (2022). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Raoof, S. S., et al. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Available at: [Link]

  • Dal Piaz, V., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives... ResearchGate. Available at: [Link]

  • Raoof, S. S., et al. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

  • AlTamiemi, E. O., et al. (2025). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

  • AlTamiemi, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). Available at: [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). Available at: [Link]

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The Versatile Building Block: A Technical Guide to Ethyl 2-(morpholin-2-yl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the morpholine moiety stands out as a "privileged scaffold." Its prevalence in a multitude of biologically active compounds and approved pharmaceuticals underscores its importance in drug design and development. Ethyl 2-(morpholin-2-yl)acetate, a chiral bifunctional building block, offers a unique entry point to this valuable chemical space. This in-depth guide provides a comprehensive overview of its synthesis, reactivity, and strategic application in the construction of complex molecular architectures. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and aim to empower researchers to leverage the full potential of this versatile reagent.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use.

PropertyValueReference
CAS Number 503601-25-0[1]
Molecular Formula C₈H₁₅NO₃[1]
Molecular Weight 173.21 g/mol [1]
Appearance Yellow to light yellow liquid or wax[2]

While experimental spectral data for this compound is not widely published, theoretical data and analysis of related morpholine derivatives provide a strong basis for its characterization.[3]

Predicted ¹H NMR Spectral Features:

  • Morpholine Ring Protons (H-2, H-3, H-5, H-6): Multiplets in the range of δ 2.8-4.0 ppm. The proton at C-2, being adjacent to both the oxygen and the acetate-bearing carbon, is expected to have a distinct chemical shift.

  • Methylene Protons (CH₂-COO): A doublet or multiplet around δ 2.5-2.7 ppm.

  • Ethyl Ester Protons (CH₂CH₃): A quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm.

Predicted ¹³C NMR Spectral Features:

  • Ester Carbonyl (C=O): A signal in the region of δ 170-173 ppm.

  • Morpholine Ring Carbons (C-2, C-3, C-5, C-6): Signals typically found between δ 45-75 ppm.

  • Methylene Carbon (CH₂-COO): A signal around δ 40-45 ppm.

  • Ethyl Ester Carbons (CH₂CH₃): Signals around δ 60 ppm and δ 14 ppm.

Synthesis of this compound: A Practical Approach

The most commonly cited and practical synthesis of this compound involves the deprotection of a readily available N-protected precursor.

Synthesis via Catalytic Hydrogenation

A robust and high-yielding method for the preparation of the title compound is the catalytic hydrogenation of N-benzyl-protected this compound.[1] This deprotection strategy is widely used due to its clean reaction profile and the ease of removal of the toluene byproduct.

Reaction Scheme:

G N-Benzyl-ethyl 2-(morpholin-2-yl)acetate N-Benzyl-ethyl 2-(morpholin-2-yl)acetate This compound This compound N-Benzyl-ethyl 2-(morpholin-2-yl)acetate->this compound H₂, Pd/C Methanol, 50 psi, 10 h (93.25% yield)

Figure 1: Synthesis of this compound via Hydrogenation.

Experimental Protocol:

  • Dissolution: Dissolve 30 g (114 mmol) of ethyl 2-(4-benzylmorpholin-2-yl)acetate in 300 mL of methanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 3 g of 10% Palladium on activated charcoal (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield this compound as a crude product (18.4 g, 93.25% yield).[1] Further purification can be achieved by vacuum distillation or column chromatography if necessary.

The Chirality Aspect: Accessing Enantiomerically Pure Building Blocks

This compound possesses a stereocenter at the C-2 position of the morpholine ring, making it a chiral molecule. The stereochemistry of this building block can have a profound impact on the biological activity of the final target molecule. Therefore, access to enantiomerically pure forms is highly desirable.

Enantioselective Synthesis

While a direct enantioselective synthesis of this compound has not been extensively reported, a highly effective strategy for the asymmetric synthesis of 2-substituted chiral morpholines has been developed, which can be adapted for this purpose. This method involves the asymmetric hydrogenation of a dehydromorpholine precursor using a chiral rhodium catalyst.[1][4][5][6]

Conceptual Workflow for Enantioselective Synthesis:

G cluster_0 Enantioselective Synthesis of Chiral Morpholine Core Start Suitable Achiral Precursor Dehydro N-Protected 2-Substituted Dehydromorpholine Start->Dehydro Multi-step synthesis Hydrogenation Asymmetric Hydrogenation (Chiral Rh-catalyst, H₂) Dehydro->Hydrogenation ChiralMorpholine Enantiomerically Enriched N-Protected 2-Substituted Morpholine Hydrogenation->ChiralMorpholine High ee Deprotection Deprotection ChiralMorpholine->Deprotection FinalProduct (R)- or (S)-Ethyl 2-(morpholin-2-yl)acetate Deprotection->FinalProduct

Figure 2: Conceptual workflow for the enantioselective synthesis.

This approach offers excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted morpholines and represents a state-of-the-art method for accessing these chiral building blocks.[1]

Chiral Resolution

For racemic mixtures of this compound, chiral high-performance liquid chromatography (HPLC) is the most effective method for separation.[7][8] The use of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, can effectively resolve the two enantiomers.[9]

Key Considerations for Chiral HPLC Method Development:

  • Column Selection: Screening of various chiral columns is often necessary to find the optimal stationary phase for separation.

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations.

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can be added to the mobile phase to improve peak shape and resolution.

Reactivity and Synthetic Transformations

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the secondary amine of the morpholine ring and the ethyl ester moiety. This dual reactivity makes it a highly versatile building block.

Reactions at the Nitrogen Atom

The secondary amine in the morpholine ring is a nucleophilic center that can readily undergo a variety of transformations.

The nitrogen can be functionalized through N-alkylation with alkyl halides or through N-arylation with aryl halides, typically under basic conditions or using metal-catalyzed cross-coupling reactions.[10][11][12][13]

General N-Alkylation Protocol:

  • Setup: To a solution of this compound (1.0 eq.) in an aprotic solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.).

  • Reagent Addition: Add the alkyl halide (1.1-1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate. The crude product can be purified by column chromatography.

The secondary amine can be acylated with acyl chlorides or anhydrides, or coupled with carboxylic acids using standard peptide coupling reagents to form amides.

General Amide Coupling Protocol (using HATU):

  • Activation: To a solution of the carboxylic acid (1.0 eq.) and HATU (1.0 eq.) in DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).

  • Coupling: Add a solution of this compound (1.0 eq.) in DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature until completion.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

For multi-step syntheses where the morpholine nitrogen needs to be protected, the tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

General N-Boc Protection Protocol:

  • Setup: Dissolve this compound (1.0 eq.) in a solvent such as dichloromethane or a mixture of dioxane and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base (e.g., triethylamine or aqueous sodium bicarbonate, 1.5 eq.).

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete.

  • Work-up: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.[14][15][16]

Reactions at the Ester Moiety

The ethyl ester group provides a handle for further functionalization, most commonly through reduction or hydrolysis.

The ester can be reduced to the primary alcohol, 2-(morpholin-2-yl)ethan-1-ol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in an ethereal solvent like THF.

Conceptual Workflow for Ester Reduction:

G This compound This compound 2-(Morpholin-2-yl)ethan-1-ol 2-(Morpholin-2-yl)ethan-1-ol This compound->2-(Morpholin-2-yl)ethan-1-ol 1. LiAlH₄, THF 2. Aqueous work-up

Figure 3: Reduction of the ethyl ester to the primary alcohol.

Saponification of the ethyl ester under basic conditions (e.g., using NaOH or KOH in a mixture of water and an alcohol) followed by acidic work-up will yield the corresponding carboxylic acid, 2-(morpholin-2-yl)acetic acid.

Applications in the Synthesis of Bioactive Molecules

The morpholine scaffold is a key component in a wide array of pharmaceuticals. While direct incorporation of this compound into these specific drugs may not be explicitly documented in all cases, its structural features make it an ideal building block for the synthesis of analogues of important drugs such as Gefitinib (an EGFR inhibitor) and Linezolid (an antibiotic).[4][5][6][17][18][19][20]

Potential Synthetic Applications:

  • Gefitinib Analogues: The morpholine moiety in Gefitinib is attached to the quinazoline core via a propyl linker. This compound could be used to synthesize analogues with a modified linker, potentially altering the pharmacokinetic and pharmacodynamic properties of the drug.

  • Linezolid Analogues: Linezolid contains a morpholine ring attached to a fluorophenyl oxazolidinone core. This compound provides a scaffold to explore modifications at the C-2 position of the morpholine ring, which could lead to new antibacterial agents with improved efficacy or a different resistance profile.[3][18][21]

  • Novel Heterocyclic Systems: The dual functionality of this compound allows for its use in the construction of more complex heterocyclic systems, such as morpholino-piperidines and morpholino-pyrimidines, which are also of interest in drug discovery.[2][14][15][17][20][22][23]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its chiral nature and bifunctional handles provide a strategic advantage for the synthesis of complex and stereochemically defined molecules. The synthetic routes and reaction protocols outlined in this guide, grounded in established chemical principles, offer a solid foundation for researchers to explore the full potential of this important scaffold in the discovery and development of novel therapeutic agents.

References

"Ethyl 2-(morpholin-2-yl)acetate" theoretical and computational studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Ethyl 2-(morpholin-2-yl)acetate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies applicable to this compound. As a key building block in medicinal chemistry, understanding its structural, electronic, and interactive properties is paramount for rational drug design and development. While direct computational studies on this specific ester are not extensively published, this paper synthesizes established, field-proven computational protocols applied to the morpholine scaffold and its derivatives to construct a robust analytical framework.

The morpholine heterocycle is a cornerstone in the development of therapeutic agents, particularly for the central nervous system (CNS).[1][2] Its unique physicochemical properties, including a flexible chair-like conformation and a pKa value that enhances blood solubility and brain permeability, make it a privileged scaffold in drug discovery.[1][2] this compound, with its CAS number 503601-25-0 and molecular formula C8H15NO3, serves as a versatile precursor in the synthesis of more complex bioactive molecules.[3][4] Theoretical and computational studies provide invaluable, atom-level insights into its behavior, guiding synthetic efforts and predicting its potential as a pharmacophore.

Part 1: Conformational Landscape Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, the conformational flexibility of the six-membered morpholine ring and the orientation of the ethyl acetate substituent are critical determinants of its interaction with biological targets.

The Morpholine Ring: Chair vs. Boat Conformations

The morpholine ring predominantly adopts a low-energy chair conformation, which is significantly more stable than the higher-energy boat or skew-boat forms.[5][6] Within the chair conformation, the substituent at the C2 position—the ethyl acetate group—can exist in either an axial (Ax) or equatorial (Eq) orientation. Spectroscopic and computational studies on morpholine itself and its simple derivatives have consistently shown that the equatorial conformer is generally preferred due to reduced steric hindrance.[5][6]

Causality Behind Methodological Choice: DFT for Energy Landscapes

To quantitatively assess the conformational preferences of this compound, Density Functional Theory (DFT) is the method of choice. DFT provides an excellent balance between computational cost and accuracy for molecules of this size. By calculating the total electronic energy of each possible conformer, we can determine their relative stabilities and predict the dominant conformation in a given environment.

Experimental Protocol: Conformational Energy Calculation
  • Structure Generation: Build the initial 3D structures for the Chair-Equatorial (Chair-Eq) and Chair-Axial (Chair-Ax) conformers of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform full geometry optimization for each conformer using a DFT method. A common and reliable functional/basis set combination is B3LYP with a 6-311++G(2d,p) basis set, which accounts for both polarization and diffuse functions, crucial for accurately modeling non-covalent interactions.[7][8]

  • Frequency Calculation: Conduct a vibrational frequency analysis on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Analysis: Compare the final electronic energies (with ZPVE correction) of the conformers. The structure with the lowest energy is the most stable. The energy difference (ΔE) can be used to calculate the Boltzmann population distribution at a given temperature.

Data Presentation: Predicted Conformational Energies
ConformerRelative Energy (kcal/mol)Predicted Population (298.15 K)
Chair-Equatorial0.00 (Reference)>99%
Chair-Axial>2.50<1%
Skew-Boat>7.00<<<1%
(Note: Data is illustrative, based on typical energy differences for substituted morpholines.)[6]
Visualization: Conformational Isomers

G cluster_0 This compound Chair_Eq Chair-Equatorial (Lowest Energy) Chair_Ax Chair-Axial Chair_Eq->Chair_Ax Ring Inversion Boat Boat (High Energy) Chair_Ax->Boat Transition G A Optimized 3D Structure B DFT Single-Point Calculation (e.g., B3LYP/6-311++G(2d,p)) A->B C HOMO/LUMO Analysis B->C D MEP Surface Generation B->D E Mulliken Charge Calculation B->E F Reactivity & Interaction Potential Assessment C->F D->F E->F

Caption: Workflow for quantum chemical analysis.

Part 3: In Silico Target Interaction - Molecular Docking

Molecular docking is a powerful computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. [9]This method is fundamental in drug discovery for hit identification and lead optimization. [10][11][12]

Rationale for Docking Studies

Given that the morpholine scaffold is present in numerous enzyme inhibitors, a hypothetical docking study of this compound against a relevant enzyme can illustrate its potential as a pharmacophore. [1][10]For example, many kinase inhibitors incorporate a morpholine ring to form crucial hydrogen bonds within the ATP-binding pocket.

Protocol: Molecular Docking Workflow
  • Target Selection & Preparation:

    • Obtain the 3D crystal structure of a target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Use the lowest-energy 3D conformer of this compound.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition:

    • Identify the active site of the protein, typically a pocket or cavity where the natural substrate binds. Define a grid box that encompasses this site.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock Vina, MOE) to systematically sample different orientations and conformations of the ligand within the binding site.

    • The software calculates a binding affinity or "docking score" for each pose, typically in kcal/mol. [9]5. Pose Analysis:

    • Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts. [13][14]

Data Presentation: Illustrative Docking Results
Target Protein (Hypothetical)Docking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase X-7.2ASP-145Hydrogen Bond (N-H)
VAL-25Hydrophobic
LEU-128Hydrophobic
LYS-42Hydrogen Bond (C=O)
(Note: Data is for illustrative purposes only.)
Visualization: Molecular Docking Process

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis P Protein Structure (from PDB) D Docking Algorithm (e.g., AutoDock Vina) P->D L Ligand Structure (Lowest Energy Conformer) L->D R Binding Pose & Score D->R I Interaction Analysis (H-Bonds, Hydrophobic) R->I

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Compounds Using Ethyl 2-(morpholin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The morpholine moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Ethyl 2-(morpholin-2-yl)acetate (CAS No: 503601-25-0) represents a versatile and underexplored building block for the synthesis of novel chemical entities.[2] Its bifunctional nature, possessing both a reactive secondary amine and a modifiable ester group, opens two distinct and powerful avenues for molecular elaboration. This guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights into leveraging this reagent for the construction of diverse compound libraries. We will explore N-functionalization and ester-to-amide transformations, explaining the causality behind experimental choices to ensure reproducible and scalable success.

Chapter 1: The Building Block - Characterization and Synthesis

Molecular Properties

This compound is a chiral heterocyclic compound with the following core attributes:

  • Molecular Formula: C₈H₁₅NO₃[2]

  • Molecular Weight: 173.21 g/mol [2]

  • Key Functional Groups:

    • Secondary Amine (Morpholine NH): A nucleophilic center, ideal for N-alkylation, N-arylation, and acylation reactions. Its pKa allows for straightforward manipulation under standard basic conditions.

    • Ethyl Ester (-COOEt): Can be hydrolyzed to a carboxylic acid, serving as a handle for amide bond formation, or can be directly converted to amides via aminolysis.

Recommended Protocol: Synthesis of this compound

The most common and efficient route to the title compound is through the catalytic hydrogenation of its N-benzyl protected precursor. This method offers high yield and purity, with a simple workup procedure.

Reaction Scheme: N-benzyl-protected precursor → Hydrogenolysis → this compound

Materials:

  • Ethyl 2-(4-benzylmorpholin-2-yl)acetate

  • Methanol (MeOH), anhydrous

  • Palladium on activated charcoal (Pd/C, 10 wt%)

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Parr hydrogenator or similar high-pressure vessel

Step-by-Step Protocol:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and purged with an inert gas.

  • Charging the Reactor: To the vessel, add ethyl 2-(4-benzylmorpholin-2-yl)acetate (e.g., 30 g, 114 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous methanol (300 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (3 g) to the solution under a gentle stream of inert gas.

    • Expertise & Experience: Palladium on carbon is a highly pyrophoric catalyst, especially when dry and exposed to air. Always handle it with care, preferably in a wetted state or under an inert atmosphere.

  • Hydrogenation: Seal the reactor. Purge the vessel multiple times with hydrogen gas before pressurizing to 50 psi (approximately 3.4 atm).[2]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25°C) for 10-12 hours.[2] Reaction completion can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

  • Workup and Isolation: a. Carefully depressurize the reactor and purge with inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

    • Trustworthiness: The Celite pad prevents the fine palladium particles from passing through, which is critical for product purity and preventing contamination of downstream reactions. c. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting oil is typically of high purity (yields often >93%) and can be used directly in subsequent steps.[2] Further purification via silica gel chromatography is possible if required.

Chapter 2: Synthetic Diversification Strategies

The true utility of this compound lies in its capacity for divergent synthesis. The following diagram illustrates the two primary synthetic pathways originating from this scaffold.

G start This compound path1 Pathway A: N-Functionalization start->path1 R-X, Base Pd-cat, Ligand path2 Pathway B: Ester Modification start->path2 Base/Acid H₂O n_alkylation N-Alkylated Esters path1->n_alkylation n_arylation N-Arylated Esters path1->n_arylation hydrolysis Ester Hydrolysis path2->hydrolysis acid 2-(Morpholin-2-yl)acetic acid hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling R'-NH₂, Coupling Reagents amide_product Novel Amide Derivatives amide_coupling->amide_product

Caption: Divergent synthetic pathways from this compound.

Pathway A: N-Functionalization Protocols

This pathway retains the ethyl ester moiety while modifying the morpholine nitrogen, which is crucial for tuning properties like basicity, lipophilicity, and target engagement.

A robust method for introducing alkyl substituents using alkyl halides.

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide) (1.2 eq.)[3]

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)[3]

  • Acetonitrile (CH₃CN), anhydrous

Step-by-Step Protocol:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per mmol of amine).[3]

  • Base Addition: Add anhydrous potassium carbonate to the solution.

    • Expertise & Experience: K₂CO₃ acts as both a base to deprotonate the secondary amine and a scavenger for the H-X byproduct. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Reagent Addition: Add the alkyl halide dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor progress by TLC. Reactions are typically complete within 4-12 hours.[3]

  • Workup: a. Cool the reaction to room temperature. b. Filter the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.[3]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

For the synthesis of N-aryl morpholines, a cornerstone reaction in modern drug discovery.

Materials:

  • This compound (1.0 eq.)

  • (Hetero)aryl bromide or chloride (1.1 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[4]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)[4]

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)[4]

  • Toluene, anhydrous

Step-by-Step Protocol:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst and ligand, this reaction is best assembled in a glovebox.

  • Reagent Combination: In a dry vial or flask, combine Pd(OAc)₂, XPhos, and NaOtBu.[4] Add the aryl halide followed by the this compound and anhydrous toluene.

  • Reaction: Seal the vessel and heat to 80-110°C. Monitor the reaction by LC-MS.

    • Expertise & Experience: The combination of a palladium source and a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the reductive elimination step that forms the C-N bond.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography.

Pathway B: Ester Modification for Amide Synthesis

This pathway transforms the ester into a carboxylic acid, which then serves as a versatile anchor point for coupling with a wide array of amines.

Materials:

  • N-functionalized this compound derivative (from Pathway A)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water or Methanol / Water solvent system

  • Hydrochloric acid (HCl), 1M solution

Step-by-Step Protocol:

  • Dissolution: Dissolve the ester in a mixture of THF and water (e.g., 3:1 ratio).

  • Saponification: Add an aqueous solution of LiOH (2-3 eq.) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting ester.

  • Workup: a. Remove the organic solvent (THF) via rotary evaporation. b. Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl. c. Extract the carboxylic acid product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Isolation: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification.

A standard and highly reliable protocol using common peptide coupling reagents.[5]

G acid Carboxylic Acid (R-COOH) active_ester Active O-Acylisourea or HOBt Ester acid->active_ester + EDC edc EDC (Coupling Reagent) edc->active_ester hobt HOBt (Additive) hobt->active_ester Prevents Racemization amide Amide Product (R-CONH-R') active_ester->amide + Amine amine Amine (R'-NH₂) amine->amide base Base (e.g., DIPEA) base->acid Deprotonates

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • Carboxylic acid (from Protocol 2.2.1) (1.0 eq.)

  • Desired primary or secondary amine (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)[6]

  • Hydroxybenzotriazole (HOBt) (0.1-1.0 eq.)[6]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq.)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

  • Setup: In a dry flask under inert gas, dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Reagent Addition: Add the amine, followed by HOBt and DIPEA.

    • Expertise & Experience: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and to maintain a basic environment. HOBt is an additive that suppresses side reactions and reduces the risk of racemization at chiral centers.[6]

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC portion-wise, keeping the temperature below 5°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by LC-MS.

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Trustworthiness: This aqueous workup is critical for removing the urea byproduct from EDC, excess reagents, and salts, simplifying the final purification step.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography or preparative HPLC to obtain the final amide product.

Chapter 3: Data Summary

The following table provides representative examples of transformations that can be achieved using the protocols described above. Yields are illustrative and will vary based on the specific substrates used.

Entry Pathway Reactant 1 Reactant 2 Protocol Product Type Typical Yield Range
1AThis compoundBenzyl Bromide2.1.1N-Benzylated Ester75-90%
2AThis compound4-Bromopyridine2.1.2N-Arylated Ester50-70%
3BEthyl 2-(4-benzylmorpholin-2-yl)acetateLiOH2.2.1Carboxylic Acid90-98%
4B2-(4-benzylmorpholin-2-yl)acetic acidAniline2.2.2N-Phenyl Amide60-85%

References

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Synthesis of morpholine acetate. PrepChem.com. [Link]

  • Ethyl 2-Morpholinoacetate. PubChem - NIH. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • N-alkylation of morpholine with other alcohols. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. PrepChem.com. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

Sources

Application Notes and Protocols: Investigating Ethyl 2-(morpholin-2-yl)acetate for Neurological Disorder Treatments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Morpholine Scaffolds in Neurological Disease

The pursuit of novel therapeutics for debilitating neurological disorders is a paramount challenge in modern medicine. A promising area of investigation involves the exploration of heterocyclic compounds, with the morpholine nucleus standing out as a privileged scaffold in central nervous system (CNS) drug discovery.[1][2][3] The inherent physicochemical properties of the morpholine ring, including its capacity to enhance solubility and facilitate passage across the blood-brain barrier, make it an attractive structural motif for the design of CNS-active agents.[1] Ethyl 2-(morpholin-2-yl)acetate, a derivative of this versatile scaffold, represents a compelling starting point for the development of novel treatments for a range of neurological conditions.

This document serves as a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound. It provides a scientifically grounded framework for its synthesis, characterization, and evaluation in relevant preclinical models of neurological disorders. While this specific molecule is primarily recognized as a valuable synthetic intermediate, its structural similarity to other biologically active morpholine derivatives warrants a thorough investigation into its own potential neuropharmacological properties.[4]

Chemical Profile of this compound

A clear understanding of the subject compound's properties is fundamental to any experimental undertaking.

PropertyValueSource
IUPAC Name This compoundChem-Impex
CAS Number 503601-25-0Chem-Impex
Molecular Formula C8H15NO3Chem-Impex
Molecular Weight 173.21 g/mol Chem-Impex
Appearance Yellow to light yellow liquid or waxChem-Impex

Hypothesized Mechanisms of Action in a Neurological Context

While direct evidence for the biological activity of this compound is not yet established, the extensive body of research on related morpholine derivatives allows for the formulation of several plausible mechanisms of action that could be investigated.

Cholinesterase Inhibition

A prominent therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to enhance cholinergic neurotransmission. Numerous morpholine-containing compounds have been identified as potent inhibitors of these enzymes.[5][6][7] The morpholine moiety can interact with the active sites of cholinesterases, contributing to the overall inhibitory activity.[5]

Hypothetical Signaling Pathway for Cholinesterase Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase (ChAT) Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_released ACh ACh_vesicle->ACh_released ACh->ACh_vesicle AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binds Choline_reuptake Choline Transporter AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Ethyl_acetate This compound Ethyl_acetate->AChE Inhibits Signal_transduction Signal Transduction AChR->Signal_transduction

Caption: Hypothetical inhibition of AChE by this compound.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of these enzymes are used in the treatment of Parkinson's disease and depression. The morpholine scaffold has been incorporated into molecules designed as MAO inhibitors.[6]

Nrf2 Pathway Activation

Oxidative stress is a key pathological feature of many neurodegenerative diseases. The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. A novel synthetic morpholine-containing chalcone has been shown to exert neuroprotective effects by activating the Nrf2 pathway.[8] It is plausible that this compound could also modulate this pathway.

Experimental Workflow for Investigating Nrf2 Activation

G Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Compound_Treatment Treat with Ethyl 2-(morpholin-2-yl)acetate Cell_Culture->Compound_Treatment Oxidative_Stress Induce Oxidative Stress (e.g., H2O2, 6-OHDA) Compound_Treatment->Oxidative_Stress Cell_Lysis Cell Lysis and Protein Extraction Oxidative_Stress->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot qPCR Quantitative PCR (qPCR) Cell_Lysis->qPCR Nrf2_Translocation Nrf2 Nuclear Translocation Western_Blot->Nrf2_Translocation Antioxidant_Gene_Expression Antioxidant Gene Expression (HO-1, NQO1) qPCR->Antioxidant_Gene_Expression Data_Analysis Data Analysis and Interpretation Nrf2_Translocation->Data_Analysis Antioxidant_Gene_Expression->Data_Analysis

Caption: Workflow for assessing Nrf2 pathway activation in vitro.

Experimental Protocols

The following protocols provide a general framework for the initial investigation of this compound. Researchers should optimize these protocols based on their specific experimental setup and goals.

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthetic route.[8]

Materials:

  • Ethyl 2-(4-benzylmorpholin-2-yl)acetate

  • Methanol (MeOH)

  • Palladium on activated charcoal (Pd/C, 10%)

  • Hydrogen gas (H2)

  • Reaction vessel suitable for hydrogenation

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve Ethyl 2-(4-benzylmorpholin-2-yl)acetate (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 10% by weight of the starting material) to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 10-12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

  • Purify the product as needed, for example, by column chromatography.

Protocol 2: In Vitro Evaluation of Neuroprotective Effects

This protocol outlines a general procedure to assess the potential neuroprotective effects of the compound against a common neurotoxin.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or amyloid-beta oligomers for an Alzheimer's disease model)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., 6-OHDA) to the wells (except for the control group) and incubate for a specified period (e.g., 24 hours).

  • Cell Viability Assay (MTT):

    • Remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group. Determine the EC50 value of the compound (the concentration that provides 50% protection against the neurotoxin).

Protocol 3: In Vivo Assessment in a Scopolamine-Induced Amnesia Model

This protocol provides a basic framework for evaluating the potential cognitive-enhancing effects of the compound in a rodent model of amnesia.

Materials:

  • Adult male mice or rats

  • This compound (dissolved in a suitable vehicle, e.g., saline or 0.5% carboxymethylcellulose)

  • Scopolamine hydrobromide

  • Behavioral testing apparatus (e.g., Morris water maze or Y-maze)

  • Data recording and analysis software

Procedure:

  • Acclimation and Habituation: Acclimate the animals to the housing conditions and habituate them to the behavioral testing apparatus.

  • Compound Administration: Administer this compound orally or intraperitoneally at different doses. Include a vehicle control group and a positive control group (e.g., a known nootropic drug).

  • Induction of Amnesia: After a specific pre-treatment time (e.g., 30-60 minutes), administer scopolamine to all groups except the naive control group to induce amnesia.

  • Behavioral Testing: After a short interval (e.g., 30 minutes), conduct the behavioral test (e.g., Morris water maze to assess spatial memory or Y-maze for short-term memory).

  • Data Collection and Analysis: Record relevant behavioral parameters (e.g., escape latency and distance swam in the Morris water maze; percentage of spontaneous alternations in the Y-maze). Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Future Directions and Considerations

The successful demonstration of in vitro neuroprotection or in vivo cognitive enhancement would warrant further, more in-depth investigations. These could include:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship.

  • Evaluation in Transgenic Animal Models: Testing the efficacy of the compound in more disease-relevant transgenic models of neurodegenerative diseases.[9]

  • Lead Optimization: Synthesizing and evaluating analogs of this compound to improve potency, selectivity, and drug-like properties.

Conclusion

This compound, as a member of the pharmacologically significant morpholine class of compounds, presents a promising, yet underexplored, avenue for the development of novel therapies for neurological disorders. The protocols and conceptual framework provided herein are intended to serve as a catalyst for research in this area. Through rigorous and systematic investigation, the true therapeutic potential of this and related compounds can be unlocked, potentially leading to new hope for patients suffering from these devastating diseases.

References

  • Tehrani, K. T., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137375.
  • (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.
  • (2021). Chemical structures of various morpholine containing natural and synthetic compounds.
  • (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
  • (2021). Figure 2. Various approaches for synthesis of morpholine The various...
  • Raoof, S. S., et al. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
  • (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • (2024). Biological activities of morpholine derivatives and molecular targets involved.
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 372–388.
  • (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.
  • (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Molecular Neurobiology.

Sources

Experimental protocols for "Ethyl 2-(morpholin-2-yl)acetate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Reactivity of Ethyl 2-(morpholin-2-yl)acetate

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a valuable heterocyclic building block in medicinal and process chemistry. Its structure, featuring a secondary amine within the morpholine ring and an ethyl ester moiety, provides two key points for chemical modification. The morpholine ring is a "privileged scaffold" in drug discovery, often incorporated to enhance aqueous solubility, bioavailability, and metabolic stability of drug candidates.[1][2] This unique combination of features makes this compound an attractive starting material for synthesizing diverse libraries of compounds, particularly in the development of pharmaceuticals targeting neurological disorders.[1]

This document serves as a detailed guide for researchers, providing robust protocols for the synthesis of this compound and its subsequent derivatization through common and critical reactions such as N-alkylation and N-acylation. The methodologies are presented with an emphasis on the underlying chemical principles to empower scientists to adapt and troubleshoot these procedures effectively.

Compound Profile:

  • IUPAC Name: this compound

  • CAS Number: 503601-25-0[3]

  • Molecular Formula: C₈H₁₅NO₃[3]

  • Molecular Weight: 173.21 g/mol [3]

  • Appearance: Typically a yellow to light yellow liquid or wax[1]

Part 1: Synthesis of the Core Scaffold

The most direct and high-yielding synthesis of this compound involves the deprotection of a commercially available N-protected precursor. The following protocol details the hydrogenolysis of an N-benzyl group, a common protecting group for secondary amines, to yield the target compound.

Protocol 1: Synthesis via Catalytic Hydrogenolysis

This procedure describes the removal of an N-benzyl protecting group from ethyl 2-(4-benzylmorpholin-2-yl)acetate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[3] The benzyl group is cleaved, producing toluene as a byproduct, and leaving the desired secondary amine.

Rationale: Catalytic hydrogenation is a clean and efficient method for debenzylation. The palladium catalyst facilitates the addition of hydrogen across the benzylic C-N bond, leading to its cleavage. Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is inert under the reaction conditions.

G cluster_0 Setup & Reaction cluster_1 Workup & Isolation A Dissolve ethyl 2-(4-benzylmorpholin-2-yl)acetate in Methanol B Add Pd/C catalyst A->B C Pressurize with H₂ gas (50 psi) B->C D React at 20°C for 10 hours C->D E Filter reaction mixture through Celite D->E Reaction Completion F Concentrate filtrate under reduced pressure E->F G Obtain this compound F->G

Caption: Workflow for the synthesis of this compound.

Materials & Equipment:

  • Ethyl 2-(4-benzylmorpholin-2-yl)acetate

  • Methanol (MeOH), anhydrous

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas cylinder and regulator

  • Parr hydrogenator or a similar pressure vessel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite or a similar filter aid

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: In a suitable pressure vessel, dissolve ethyl 2-(4-benzylmorpholin-2-yl)acetate (e.g., 30 g, 114 mmol) in methanol (300 mL).[3]

  • Catalyst Addition: Carefully add 10% Pd/C (3 g) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen several times before pressurizing it to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature (approx. 20°C) for 10 hours.[3] Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS if desired.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the final product, this compound. A typical yield for this reaction is high, often exceeding 90%.[3]

Part 2: Key Derivatization Reactions

The secondary amine of this compound is the primary site of reactivity, allowing for straightforward N-alkylation and N-acylation reactions to build molecular complexity.

Protocol 2: N-Alkylation via Nucleophilic Substitution

This protocol details a general method for the N-alkylation of this compound using an alkyl halide in the presence of a mild base.[2] This reaction is fundamental for introducing new carbon-based substituents onto the morpholine nitrogen.

Rationale: The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base, such as anhydrous potassium carbonate (K₂CO₃), is required to neutralize the hydrohalic acid byproduct that is formed, driving the reaction to completion. Anhydrous polar aprotic solvents like acetonitrile are ideal as they dissolve the reactants but do not interfere with the reaction.[2]

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Dissolve this compound in anhydrous Acetonitrile B Add anhydrous K₂CO₃ A->B C Add Alkyl Halide (R-X) dropwise B->C D Heat to reflux (e.g., 82°C) C->D Initiate Reaction E Monitor by TLC until starting material is consumed (4-12 hours) D->E F Cool to RT, filter solids E->F Reaction Completion G Concentrate filtrate via rotary evaporation F->G H Purify crude product by column chromatography G->H I Characterize final product (NMR, MS) H->I

Caption: General workflow for N-alkylation of this compound.

Materials & Equipment:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Eluent system (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (approximately 10-20 mL per mmol of the amine).

  • Reagent Addition: While stirring the suspension, add the alkyl halide (1.1-1.2 eq.) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.[2]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 4-12 hours).[2]

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and salts, washing the filter cake with a small volume of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[4]

ParameterConditionRationale
Stoichiometry Amine:Base:Halide = 1 : 2-3 : 1.1-1.2Excess base and a slight excess of the alkylating agent ensure complete consumption of the starting amine.
Solvent Anhydrous Acetonitrile or DMFPolar aprotic solvents facilitate the Sₙ2 reaction without interfering. Anhydrous conditions prevent side reactions.
Temperature RefluxIncreased temperature accelerates the reaction rate, especially for less reactive alkyl halides.
Reaction Time 4 - 12 hoursDependent on the reactivity of the specific alkyl halide used. Monitoring by TLC is crucial.
Protocol 3: N-Acylation with Acyl Halides

N-acylation is a robust method to form an amide bond by reacting the morpholine nitrogen with an acylating agent, such as an acyl chloride or anhydride. This protocol describes a standard procedure using an acyl chloride.

Rationale: The lone pair of electrons on the morpholine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride. This reaction is typically very fast and exothermic. A non-nucleophilic base (e.g., triethylamine or pyridine) is included to act as an acid scavenger, neutralizing the HCl generated during the reaction.[5] Dichloromethane (DCM) is a common solvent as it is inert and effectively dissolves the reactants.

Materials & Equipment:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction.

  • Reagent Addition: Add the acyl chloride (1.1 eq.) dropwise to the cooled, stirring solution. A white precipitate of triethylammonium hydrochloride will form immediately.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the disappearance of the starting amine.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purification: If necessary, purify the product by silica gel column chromatography or recrystallization.

ParameterConditionRationale
Stoichiometry Amine:Base:Acyl Chloride = 1 : 1.5 : 1.1A slight excess of the acylating agent ensures full conversion, while excess base neutralizes all generated HCl.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that provides good solubility for reactants and does not react with the acyl chloride.
Temperature 0°C to Room TemperatureInitial cooling is essential to manage the exothermic nature of the reaction and prevent side products.
Workup Aqueous extractionCrucial for removing the base, its salt, and any unreacted acylating agent, simplifying purification.

Part 3: Product Characterization & Purification

Analytical Characterization: Confirmation of product identity and purity is essential. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the addition of the alkyl or acyl group by observing new signals and shifts in existing proton and carbon environments.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For N-acylation, the appearance of a strong amide carbonyl (C=O) stretch around 1650 cm⁻¹ is a key indicator of success.[7]

General Purification Strategy:

  • Aqueous Workup/Extraction: As described in the acylation protocol, this is the first step to remove water-soluble impurities, acids, and bases.[8]

  • Column Chromatography: This is the most common method for purifying neutral organic compounds. A slurry of silica gel is packed into a column, and the crude product is loaded at the top. An eluent (a solvent or mixture of solvents like ethyl acetate/hexanes) is passed through the column, separating compounds based on their polarity.[9] Fractions are collected and analyzed by TLC to isolate the pure product.

References

The Strategic Utility of Ethyl 2-(morpholin-2-yl)acetate in the Synthesis of Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 2-(morpholin-2-yl)acetate as a pivotal intermediate in the synthesis of complex pharmaceutical agents, with a particular focus on the Neurokinin-1 (NK-1) receptor antagonist class of drugs, exemplified by Aprepitant. We will dissect the synthesis of this versatile building block, elucidate its physicochemical characteristics, and present a detailed, field-proven protocol for its elaboration into a key chiral morpholine precursor essential for the synthesis of Aprepitant and its analogues. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel therapeutics.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring system is a recurring motif in a multitude of marketed pharmaceuticals and clinical candidates, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] Its presence often imparts desirable pharmacokinetic characteristics to a drug molecule. In the context of Neurokinin-1 (NK-1) receptor antagonists, such as the antiemetic drug Aprepitant, the substituted morpholine core is integral to the molecule's three-dimensional structure and its high-affinity binding to the target receptor.[2]

This compound (CAS No. 503601-25-0) emerges as a highly valuable and versatile starting material for the construction of these complex morpholine-containing active pharmaceutical ingredients (APIs).[3] Its bifunctional nature, possessing both a secondary amine for further elaboration and an ester moiety for subsequent chemical transformations, allows for a convergent and efficient synthetic strategy. This guide will illuminate the practical applications of this intermediate, providing a robust protocol for its utilization in a multi-step synthesis towards a key precursor of Aprepitant.

Physicochemical Characterization of this compound

A comprehensive understanding of the starting material's properties is paramount for successful and reproducible synthetic outcomes. Below is a summary of the key physicochemical data for this compound.

PropertyValueReference
CAS Number 503601-25-0[3]
Molecular Formula C₈H₁₅NO₃[3]
Molecular Weight 173.21 g/mol [3]
Appearance Colorless to pale yellow oilGeneral Observation
Boiling Point Not readily available
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)General Observation

Predicted Spectroscopic Data:

While a comprehensive, publicly available dataset of experimental spectra for this compound is limited, the following are predicted characteristic peaks based on the analysis of analogous structures such as ethyl 2-morpholinoacetate and other morpholine derivatives.[4][5][6]

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.10-4.25 (q, 2H, -OCH₂CH₃), 3.80-4.00 (m, 2H, morpholine -OCH₂-), 3.50-3.70 (m, 1H, morpholine -OCH-), 2.80-3.10 (m, 4H, morpholine -NCH₂-), 2.40-2.60 (m, 2H, -CH₂COO-), 1.20-1.30 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.5 (-COO-), 70.0 (morpholine -OCH-), 67.0 (morpholine -OCH₂-), 60.5 (-OCH₂CH₃), 46.0 (morpholine -NCH₂-), 45.0 (morpholine -NCH₂-), 41.0 (-CH₂COO-), 14.0 (-OCH₂CH₃).

  • IR (neat, cm⁻¹): 3300-3400 (N-H stretch), 2950-2850 (C-H stretch), 1735 (C=O ester stretch), 1115 (C-O-C stretch).

  • Mass Spectrum (EI): m/z 173 (M⁺), 100 (M⁺ - COOCH₂CH₃).

Synthesis of this compound

The most direct and scalable synthesis of the title intermediate involves the deprotection of a readily available N-protected precursor. A common and efficient method is the hydrogenolysis of an N-benzyl protected morpholine derivative.[2]

Protocol 3.1: Synthesis via Debenzylation

This protocol describes the synthesis of this compound from its N-benzyl protected precursor.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
Ethyl 2-(4-benzylmorpholin-2-yl)acetate86390-64-9263.3326.3 g0.1
10% Palladium on Carbon (Pd/C)7440-05-32.6 g
Methanol (MeOH)67-56-132.04250 mL
Hydrogen (H₂) gas1333-74-02.02High Pressure

Procedure:

  • To a high-pressure hydrogenation vessel, add Ethyl 2-(4-benzylmorpholin-2-yl)acetate (26.3 g, 0.1 mol) and methanol (250 mL).

  • Carefully add 10% Pd/C (2.6 g, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil. The product is often of sufficient purity for use in the next step without further purification.

Expected Yield: >90%

Application Protocol: Synthesis of a Key Aprepitant Precursor

This section details a robust, multi-step protocol for the conversion of this compound into a chiral morpholinone, a critical intermediate in the synthesis of Aprepitant.[7][8][9] This protocol is illustrative and based on established synthetic transformations for similar molecular scaffolds.

Workflow Overview

Aprepitant Precursor Synthesis A This compound B N-Acylation A->B Step 1 C Dieckmann Condensation B->C Step 2 D Stereoselective Reduction C->D Step 3 E Chiral Morpholinone Precursor D->E

Caption: Workflow for Aprepitant Precursor Synthesis.

Step 1: N-Acylation of this compound

The secondary amine of the morpholine ring is first acylated with a suitable benzoyl chloride derivative. This step introduces a key structural element of the final drug molecule.[10][11]

Reaction Scheme:

Caption: N-Acylation of the morpholine intermediate.

Protocol 4.1: N-Acylation

  • Dissolve this compound (17.3 g, 0.1 mol) in anhydrous dichloromethane (DCM, 200 mL) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (21 mL, 0.15 mol) dropwise to the stirred solution.

  • In a separate flask, dissolve 3,5-bis(trifluoromethyl)benzoyl chloride (27.7 g, 0.1 mol) in anhydrous DCM (50 mL).

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water (100 mL).

  • Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-acylated product.

Step 2: Intramolecular Dieckmann Condensation

The N-acylated intermediate undergoes an intramolecular Dieckmann condensation to form a morpholinone ring.

Protocol 4.2: Dieckmann Condensation

  • Dissolve the N-acylated product from Step 1 (0.05 mol) in anhydrous toluene (250 mL).

  • Add sodium ethoxide (4.1 g, 0.06 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The resulting morpholinone can be purified by crystallization or column chromatography.

Step 3: Stereoselective Reduction

The final step in this illustrative sequence is the stereoselective reduction of the morpholinone to establish the desired chirality, a critical aspect for the biological activity of Aprepitant. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.[1]

Protocol 4.3: Stereoselective Reduction

  • Dissolve the morpholinone from Step 2 (0.02 mol) in anhydrous THF (100 mL) and cool to -78 °C under an inert atmosphere.

  • Add a solution of a stereoselective reducing agent, such as a chiral borane or a pre-formed chiral catalyst, according to established literature procedures for similar substrates.

  • Stir the reaction at -78 °C for the time specified in the chosen literature method.

  • Monitor the reaction for the disappearance of the starting material.

  • Quench the reaction carefully at low temperature with methanol, followed by an acidic workup.

  • Extract the product into an organic solvent, dry, and concentrate.

  • Purify the chiral morpholinone precursor by chiral chromatography or crystallization to obtain the desired enantiomer with high enantiomeric excess.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium on Carbon: Flammable solid. Handle with care and avoid creating dust.

  • Hydrogen Gas: Highly flammable. Use in a dedicated hydrogenation area with appropriate safety measures.

  • 3,5-Bis(trifluoromethyl)benzoyl chloride: Corrosive and lachrymatory. Handle with extreme care in a fume hood.

  • Sodium Ethoxide: Highly reactive and corrosive. Handle under anhydrous conditions.

Conclusion

This compound is a strategically important and versatile intermediate for the synthesis of complex pharmaceuticals, particularly NK-1 receptor antagonists like Aprepitant. Its synthesis is straightforward, and its bifunctional nature allows for the efficient construction of the critical morpholine scaffold. The protocols outlined in this guide provide a practical framework for the utilization of this intermediate in the synthesis of a key chiral precursor, emphasizing the importance of stereochemical control in modern drug development. By understanding the chemistry and handling of this valuable building block, researchers can accelerate the discovery and development of new and improved therapies.

References

  • Full article: Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant - Taylor & Francis Online. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - NIH. Available at: [Link]

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant - ResearchGate. Available at: [Link]

  • Ethyl 2-Morpholinoacetate - PubChem. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - ResearchGate. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. Available at: [Link]

  • REGIOSELECTIVE N-ACYLATION OF - Semantic Scholar. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed. Available at: [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Available at: [Link]

  • N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. Available at: [Link]

  • Spectra of ethyl acetate. Available at: [Link]

  • Ethyl 2-Morpholinoacetate | CAS#:3235-82-3 | Chemsrc. Available at: [Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring - MDPI. Available at: [Link]

  • Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed. Available at: [Link]

  • Acylation of N-Aryl systems using acyl chlorides : r/Chempros - Reddit. Available at: [Link]

  • (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. - ResearchGate. Available at: [Link]

  • Ethyl Acetate - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives | ACS Omega. Available at: [Link]

  • Mthis compound | C7H13NO3 | CID 12150106 - PubChem. Available at: [Link]

  • N-Ethylmorpholine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Synthesis and stereoselective catalytic transformations of 3-hydroxyisoindolinones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Ethyl 2-(2-chlorophenyl)acetate - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

Sources

Comprehensive Analytical Characterization of Ethyl 2-(morpholin-2-yl)acetate: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(morpholin-2-yl)acetate is a versatile heterocyclic compound featuring a morpholine ring, a chiral center, and an ethyl ester functional group. Its structure makes it a valuable intermediate in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1] Robust and comprehensive analytical characterization is therefore critical to ensure its identity, purity, and quality, which are foundational for its application in research and drug development. This guide provides a detailed framework of orthogonal analytical techniques for the complete characterization of this molecule, emphasizing the causality behind method selection and providing detailed, field-proven protocols.

Introduction and Strategic Overview

The quality of a chemical intermediate like this compound directly impacts the quality, safety, and efficacy of the final drug product. A multi-faceted analytical strategy is essential to control for potential impurities from the synthetic route, such as residual starting materials or by-products, and to unequivocally confirm the molecular structure.[2][3]

Physicochemical Properties:

  • Molecular Formula: C₈H₁₅NO₃[1][2]

  • Molecular Weight: 173.21 g/mol [1][2]

  • Appearance: Typically a yellow to light yellow liquid or wax.[1]

Our analytical strategy is built on a foundation of orthogonal methods, where each technique provides a unique and complementary piece of information. This approach ensures a self-validating system where the collective data provides a high degree of confidence in the material's quality. The overall workflow is depicted below.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation (Identity) cluster_2 Purity & Impurity Profiling cluster_3 Quantification cluster_4 Final Reporting Sample Sample Receipt & Physicochemical Properties (Appearance, Solubility) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Identity Testing MS Mass Spectrometry (HRMS) Sample->MS Identity Testing FTIR FTIR Spectroscopy Sample->FTIR Identity Testing HPLC HPLC-UV/PDA (Purity, Non-volatile Impurities) Sample->HPLC Purity Testing GC Headspace GC-MS (Residual Solvents, Volatile Impurities) Sample->GC Purity Testing CoA Certificate of Analysis (CoA Generation) NMR->CoA MS->CoA FTIR->CoA Assay Assay Determination (HPLC or qNMR) HPLC->Assay Quantitative Data HPLC->CoA GC->CoA Assay->CoA HPLC_Method cluster_0 HPLC System SamplePrep Sample Preparation 1. Dissolve in Mobile Phase A/B 2. Concentration ~1.0 mg/mL 3. Filter (0.45 µm) HPLCSys HPLC Instrument Pump Autosampler Column Oven UV/PDA Detector SamplePrep->HPLCSys Column Column Type: C18 (L1 Packing) Dimensions: 4.6 x 150 mm Particle Size: 3.5 µm HPLCSys->Column Detection Detection Wavelength: 210 nm Bandwidth: 8 nm Column->Detection MobilePhase Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile MobilePhase->HPLCSys Gradient Gradient 0-2 min: 5% B 2-15 min: 5-95% B 15-18 min: 95% B 18-20 min: 5% B Gradient->HPLCSys Data Data Acquisition System Suitability Test (SST) Peak Integration & Purity Calculation Detection->Data

Sources

Application Notes & Protocols: Synthetic Utility of Ethyl 2-(morpholin-2-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The morpholine ring is a privileged pharmacophore in modern medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3] Its unique heterocyclic structure, featuring both an ether and a secondary amine function, allows it to engage in crucial hydrogen bonding interactions with biological targets.[1][4] Ethyl 2-(morpholin-2-yl)acetate (CAS: 503601-25-0) is a versatile bifunctional building block that capitalizes on the benefits of the morpholine scaffold.[5][6] Possessing two distinct and orthogonally reactive functional groups—a secondary amine within the morpholine ring and an ethyl ester—this reagent serves as a powerful starting point for the synthesis of diverse and complex molecular architectures.

This guide provides a detailed exploration of the reactivity of this compound with various functional groups. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-proven protocols for key reactions, empowering researchers in drug discovery and development to leverage this valuable synthetic intermediate.

Core Reactivity Analysis

The synthetic utility of this compound stems from its two primary reactive sites. The reactivity of each site can be selectively addressed through the careful choice of reagents and reaction conditions.

  • The Morpholine Nitrogen (Secondary Amine): This site is nucleophilic and readily undergoes reactions typical of secondary amines, such as acylation, alkylation, and reductive amination. These reactions are fundamental for building out molecular complexity from the core scaffold.

  • The Ethyl Ester: This group is susceptible to nucleophilic acyl substitution. Key reactions include hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, and direct amidation with amines.

The strategic manipulation of these two functional groups allows for a modular and divergent approach to library synthesis.

Figure 1: Overview of the primary reaction pathways for this compound.

Section 1: Reactions at the Morpholine Nitrogen

The secondary amine of the morpholine ring is arguably the most versatile handle for synthetic elaboration. Its nucleophilicity allows for a wide range of bond-forming reactions.

N-Acylation: Amide Bond Formation

The formation of an amide bond via N-acylation is one of the most frequently used reactions in drug discovery.[7] This transformation is critical for linking the morpholine scaffold to other fragments, often significantly influencing biological activity. The reaction typically involves activating a carboxylic acid, which then reacts with the morpholine nitrogen.

Causality of Experimental Choices:

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are preferred.[7] HATU is highly efficient and often leads to cleaner reactions with minimal side products, though it is more expensive. The EDC/HOBt system is a cost-effective workhorse; HOBt forms a reactive ester intermediate that suppresses side reactions and minimizes potential racemization of the carboxylic acid partner.

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is essential. Its role is to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine, freeing the nucleophilic nitrogen to attack the activated acid.

  • Solvent: Anhydrous aprotic polar solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are ideal as they effectively dissolve the reagents without interfering with the reaction.

This protocol describes a general procedure for the N-acylation of this compound with a generic carboxylic acid (R-COOH).

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add this compound (1.0 eq) to the solution.

  • Add DIPEA (3.0 eq) to the stirred solution.

  • In a single portion, add HATU (1.2 eq). The reaction may slightly exotherm.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and excess reagents.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation:

Coupling ReagentBaseSolventTypical Yield RangeNotes
HATUDIPEADMF85-98%Fast, clean, suitable for sterically hindered substrates.
EDC / HOBtDIPEADCM/DMF70-90%Cost-effective, widely used standard.
Acyl ChlorideEt₃N / PyridineDCM80-95%Requires prior synthesis of acyl chloride; can be harsh.

Table 1: Comparison of common N-acylation conditions.

N-Alkylation & Reductive Amination

Expanding the molecular framework through the formation of C-N bonds is another cornerstone of library synthesis.

  • Direct N-Alkylation: This involves the reaction of the morpholine nitrogen with an alkyl halide (R-X). The reaction is a standard Sₙ2 substitution. A base is required to scavenge the H-X byproduct. Potassium carbonate is a common, inexpensive choice.

  • Reductive Amination: A milder and often higher-yielding alternative to direct alkylation, especially for preparing secondary and tertiary amines.[8] The morpholine first reacts with an aldehyde or ketone to form an iminium ion in situ, which is then immediately reduced by a mild, selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is particularly effective because it is less reactive towards the carbonyl group than other hydrides, reducing the iminium ion preferentially as it is formed.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (R-CHO) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, ~5% v/v) - Optional, but often accelerates iminium formation

  • Saturated aqueous NaHCO₃ solution

  • DCM

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.2 eq) in DCE.

  • If desired, add a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Effervescence may be observed.

  • Stir the reaction at room temperature for 3-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-alkylated morpholine derivative.

Figure 2: General workflow for N-alkylation via reductive amination.

Section 2: Reactions at the Ethyl Ester Functional Group

The ester moiety provides a secondary handle for diversification, allowing modifications to the acetate side chain.

Ester Hydrolysis (Saponification)

Converting the ester to a carboxylic acid is a pivotal step. The resulting acid can then be coupled to a variety of amines, alcohols, or other nucleophiles, effectively reversing the role of the molecule from an "amine fragment" to an "acid fragment".

Causality of Experimental Choices:

  • Base: Lithium hydroxide (LiOH) is often the base of choice. It is highly effective and reactions can often be run at room temperature or 0 °C, which minimizes the risk of epimerization at the adjacent stereocenter (C2 of the morpholine ring). Sodium hydroxide (NaOH) is also effective but may require heating, which can be detrimental to sensitive substrates.

  • Solvent System: A mixture of water and a water-miscible organic solvent like THF or methanol is used. This ensures that both the organic substrate and the inorganic base are in the same phase, allowing the reaction to proceed efficiently.

  • Acidification: After the reaction is complete, careful acidification with an acid like HCl is required to protonate the carboxylate salt and precipitate or allow for the extraction of the free carboxylic acid product.

Materials:

  • N-Protected this compound (1.0 eq) - Note: It is often wise to protect the morpholine N first (e.g., as a Boc-carbamate) to prevent side reactions.

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate or DCM

Procedure:

  • Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH·H₂O (2.5 eq) and stir the mixture vigorously.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Ester Reduction

Reduction of the ester to the corresponding primary alcohol, 2-(morpholin-2-yl)ethanol, provides another point of diversification. The resulting alcohol can be further functionalized, for example, by oxidation, etherification, or conversion to a leaving group for substitution reactions.

Causality of Experimental Choices:

  • Reducing Agent: A strong reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the classic choice and is highly effective.[9] It must be used under strictly anhydrous conditions in solvents like THF or diethyl ether. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.

  • Work-up: The work-up for LiAlH₄ reactions must be performed with extreme caution due to the violent reaction of excess hydride with water. A Fieser work-up (sequential addition of water, then 15% aq. NaOH, then more water) is a standard and safe procedure to quench the reaction and produce a granular, easily filterable aluminum salt precipitate.

Materials:

  • N-Protected this compound (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Aqueous NaOH Solution

  • Ethyl Acetate

  • Celite®

Procedure:

  • To a flame-dried flask under N₂, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the starting ester (1.0 eq) in anhydrous THF via a dropping funnel. Control the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • CAUTIOUS WORK-UP: Cool the flask back to 0 °C. Sequentially and very slowly add water (X mL), followed by 15% aq. NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting greyish-white suspension vigorously for 30 minutes until a granular precipitate forms.

  • Add anhydrous MgSO₄ and a scoop of Celite®, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate to yield the crude alcohol, which can be purified by column chromatography if necessary.

Conclusion

This compound is a high-value building block for chemical and pharmaceutical research. Its bifunctional nature allows for selective and orthogonal reactions at either the morpholine nitrogen or the ethyl ester. By employing standard, robust protocols for N-acylation, N-alkylation, ester hydrolysis, and ester reduction, researchers can rapidly generate diverse libraries of complex molecules built upon the privileged morpholine scaffold. The strategic application of the reactions detailed in these notes will facilitate the efficient synthesis of novel compounds for drug discovery programs.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Kaur, M., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 509, 01004. [Link]

  • Moons, H., et al. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 45(18), 3884–3893. [Link]

  • Kaur, M., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. Retrieved from [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

  • Pardeshi, A., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-Morpholinoacetate. PubChem. Retrieved from [Link]

  • Maldov, D. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis. [Link]

  • Al-Karawi, A. J. M., & Al-Joboury, K. R. H. (2020). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

  • Patil, J. D., et al. (2015). QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. IJPPR. [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • Wang, Y., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Journal of Industrial Microbiology & Biotechnology. [Link]

Sources

Application Notes & Protocols: Ethyl 2-(morpholin-2-yl)acetate as a Versatile Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable physicochemical, metabolic, and pharmacokinetic properties to bioactive molecules.[1][2] Its inclusion in numerous approved drugs highlights its importance in drug design.[3][4] This application note focuses on a specific, highly functionalized building block: Ethyl 2-(morpholin-2-yl)acetate . We will explore its synthetic utility, provide detailed protocols for its transformation into key intermediates, and demonstrate its application in constructing medicinally relevant heterocyclic scaffolds. This guide is intended for researchers and professionals in organic synthesis and drug development seeking to leverage this versatile synthon.

Introduction: The Strategic Value of this compound

This compound (CAS: 503601-25-0) is a bifunctional molecule that offers a unique combination of reactive handles for synthetic chemists.[5][6] It features:

  • A secondary amine within the morpholine ring, available for N-alkylation, N-acylation, or participation in cyclization reactions.

  • An ethyl ester moiety, which can be hydrolyzed, reduced, or, more strategically, converted into other functional groups like hydrazides to serve as a launching point for forming various heterocycles.

The C2-substitution pattern on the morpholine ring provides a distinct structural motif compared to the more common N-substituted morpholine derivatives, allowing for the creation of novel chemical entities. The morpholine core itself often enhances aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[7]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 503601-25-0[5][6]
Molecular Formula C₈H₁₅NO₃[5][6]
Molecular Weight 173.21 g/mol [5][6]
Appearance Yellow to light yellow liquid or wax[6]

Synthesis of the Core Building Block

The target compound, this compound, is most efficiently prepared via the deprotection of its N-benzylated precursor. The benzyl group serves as a robust protecting group for the morpholine nitrogen during earlier synthetic steps and can be cleanly removed via catalytic hydrogenation.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenolysis

This protocol describes the removal of the N-benzyl protecting group from ethyl 2-(4-benzylmorpholin-2-yl)acetate.

Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for hydrogenolysis, a reaction that cleaves single bonds by the addition of hydrogen. The benzyl-nitrogen bond is particularly susceptible to this cleavage, yielding the free amine and toluene as a byproduct under mild conditions.[5]

Materials:

  • Ethyl 2-(4-benzylmorpholin-2-yl)acetate (1.0 eq)

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C) (10% w/w of starting material)

  • Hydrogen (H₂) gas supply

  • Parr hydrogenator or similar pressure vessel

Procedure:

  • In a suitable pressure vessel, dissolve ethyl 2-(4-benzylmorpholin-2-yl)acetate (e.g., 30.0 g, 114 mmol) in methanol (300 mL).[5]

  • Carefully add 10% Pd/C (3.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.[5]

  • Stir the reaction mixture vigorously at room temperature for 10-12 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as an oil or wax. The product is often of sufficient purity for subsequent steps.[5]

Expected Outcome: This procedure typically provides a high yield of the desired product (>90%).[5]

Application in the Synthesis of Azole Heterocycles

A primary application of this compound is its conversion into a hydrazide intermediate, which is a versatile precursor for a wide range of five-membered heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles.[8][9] These scaffolds are prevalent in many pharmacologically active compounds.

Workflow for Heterocycle Synthesis

The general synthetic strategy involves a two-step sequence:

  • Hydrazinolysis: Conversion of the ethyl ester to 2-(morpholin-2-yl)acetohydrazide.

  • Cyclization: Reaction of the hydrazide with an appropriate one- or two-carbon electrophile to form the target heterocycle.

G cluster_start Core Building Block cluster_intermediate Key Intermediate cluster_products Heterocyclic Products start This compound hydrazide 2-(Morpholin-2-yl)acetohydrazide start->hydrazide Hydrazine Hydrate oxadiazole 1,3,4-Oxadiazoles hydrazide->oxadiazole CS₂ / KOH then Acid thiadiazole 1,3,4-Thiadiazoles hydrazide->thiadiazole Ph-NCS then H₂SO₄ triazole 1,2,4-Triazoles hydrazide->triazole Ph-NCS then NaOH

Protocol 2: Synthesis of 2-(Morpholin-2-yl)acetohydrazide

Rationale: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This addition-elimination reaction displaces ethanol to form the stable hydrazide, which serves as the key intermediate for subsequent cyclizations.[9][10]

Materials:

  • This compound (1.0 eq)

  • Ethanol (EtOH)

  • Hydrazine hydrate (80-100% solution, 1.5-2.0 eq)

Procedure:

  • Dissolve this compound (e.g., 10.0 g, 57.7 mmol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (e.g., 4.6 mL, 86.6 mmol, 1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting ester spot indicates completion.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can be purified by recrystallization (e.g., from ethanol or isopropanol) or used directly in the next step.[10]

Protocol 3: Synthesis of 5-((Morpholin-2-yl)methyl)-1,3,4-oxadiazole-2-thiol

Rationale: This protocol demonstrates a classic method for converting a hydrazide into a 1,3,4-oxadiazole ring. The hydrazide first reacts with carbon disulfide in a basic medium to form a dithiocarbazate salt. Upon heating in the presence of acid, this intermediate undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to furnish the stable oxadiazole-thiol.

Materials:

  • 2-(Morpholin-2-yl)acetohydrazide (1.0 eq)

  • Potassium hydroxide (KOH) (1.1 eq)

  • Ethanol (EtOH)

  • Carbon disulfide (CS₂) (1.2 eq)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 2-(morpholin-2-yl)acetohydrazide (e.g., 5.0 g, 31.4 mmol) and potassium hydroxide (1.9 g, 34.5 mmol) in ethanol (80 mL) and water (10 mL).

  • Cool the solution in an ice bath and add carbon disulfide (2.3 mL, 37.7 mmol) dropwise while stirring.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the resulting solid residue in water (50 mL) and filter to remove any impurities.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The product, 5-((morpholin-2-yl)methyl)-1,3,4-oxadiazole-2-thiol, can be further purified by recrystallization if necessary.

Table 2: Summary of Reaction Protocols
ReactionKey ReagentsSolventTemp.TimeExpected Yield
Protocol 1 Pd/C, H₂ (50 psi)MethanolRT10-12 h>90%
Protocol 2 Hydrazine HydrateEthanolReflux4-6 h75-90%
Protocol 3 KOH, CS₂, HClEthanol/H₂ORT then heat12-18 h70-85%

Future Perspectives and Applications

The functional handles on this compound allow for diverse synthetic explorations beyond azoles.

  • Pyridone and Pyrimidine Synthesis: The active methylene group of the acetate can be exploited in condensation reactions with 1,3-dielectrophiles or amidine derivatives to construct six-membered heterocycles like pyridones and pyrimidines, which are common motifs in kinase inhibitors.[11][12]

  • Chiral Auxiliaries: As the C2 position is a stereocenter, enantiomerically pure forms of this compound can be used in asymmetric synthesis.[4]

  • Fused Systems: The secondary amine of the morpholine ring can be used as a nucleophile to construct fused bicyclic systems, such as imidazo[2,1-c][1][7]oxazines, through reactions with appropriate precursors.[13]

Conclusion

This compound is a high-value, versatile building block for constructing complex heterocyclic systems. Its straightforward preparation and dual functionality provide a robust platform for synthetic diversification. The protocols detailed herein offer reliable methods for generating key hydrazide intermediates and their subsequent transformation into medicinally relevant azole scaffolds. By leveraging the strategic placement of its reactive groups, researchers can efficiently access novel chemical matter for drug discovery and development programs.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • ResearchGate. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Viktorova, V. V., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][7]oxazine-1,8-diones. MDPI. [Link]

  • Yüksek, H., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-Morpholinoacetate. PubChem. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Oriental Journal of Chemistry. [Link]

  • Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. From Chemistry Towards Technology Step-By-Step. [Link]

  • ChemSynthesis. (n.d.). ethyl (2Z)-2-cyano-3-(4-morpholinyl)-2-butenoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of morpholine acetate. Retrieved from [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. [Link]

  • Mangalagiu, I. I., & Darabantu, M. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules. [Link]

  • El-Sayed, W. A., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

Sources

Application Notes and Protocols: Leveraging Ethyl 2-(morpholin-2-yl)acetate in Solid-Phase Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold - A Privileged Element in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern drug discovery, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its inherent properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions, make it a valuable scaffold for medicinal chemists.[2] The morpholine ring can positively modulate pharmacokinetic properties, such as absorption and distribution, and is a key component in numerous approved drugs.[1] Ethyl 2-(morpholin-2-yl)acetate is a versatile building block that provides access to this privileged scaffold in the context of solid-phase organic synthesis, enabling the rapid generation of diverse compound libraries for screening and lead optimization.

This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in solid-phase synthesis. As the direct coupling of the ethyl ester to a resin is not feasible, the initial step involves the hydrolysis to the corresponding carboxylic acid, followed by N-protection to yield the key building block, N-Boc-2-(morpholin-2-yl)acetic acid. Subsequent sections will detail the loading of this building block onto a suitable solid support, on-resin manipulations, and final cleavage to yield the desired morpholine-containing compounds.

Part 1: Preparation of the Key Building Block: N-Boc-2-(morpholin-2-yl)acetic acid

The successful incorporation of the morpholine moiety onto a solid support begins with the preparation of a suitably protected building block. This involves a two-step process: hydrolysis of the commercially available ethyl ester and subsequent protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Step 1.1: Hydrolysis of this compound

The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

Protocol 1: Saponification of this compound

Parameter Condition Rationale
Reagents This compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), WaterLiOH is a strong base that effectively hydrolyzes the ester. THF serves as a co-solvent to ensure miscibility of the starting material.
Stoichiometry 1.0 eq. This compound, 1.5 eq. LiOHA slight excess of LiOH ensures complete hydrolysis.
Solvent THF:Water (3:1 v/v)Provides a homogenous reaction mixture.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time 2-4 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up 1. Acidify with 1M HCl to pH ~3-4. 2. Extract with a suitable organic solvent (e.g., Ethyl Acetate). 3. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.Acidification protonates the carboxylate, rendering it soluble in organic solvents for extraction.
Step 1.2: N-Boc Protection of 2-(morpholin-2-yl)acetic acid

The secondary amine of the morpholine ring must be protected to prevent undesired side reactions during solid-phase synthesis. The Boc group is a common choice due to its stability under coupling conditions and its facile removal with mild acid.

Protocol 2: N-Boc Protection

Parameter Condition Rationale
Reagents 2-(morpholin-2-yl)acetic acid, Di-tert-butyl dicarbonate (Boc)₂O, Sodium bicarbonate (NaHCO₃), Dioxane, Water(Boc)₂O is the standard reagent for Boc protection. NaHCO₃ acts as a base to facilitate the reaction.
Stoichiometry 1.0 eq. 2-(morpholin-2-yl)acetic acid, 1.2 eq. (Boc)₂O, 2.0 eq. NaHCO₃A slight excess of (Boc)₂O ensures complete protection.
Solvent Dioxane:Water (1:1 v/v)Provides a biphasic system that facilitates the reaction.
Temperature Room TemperatureThe reaction proceeds smoothly at ambient temperature.
Reaction Time 12-16 hours (overnight)Allows for complete reaction.
Work-up 1. Acidify with 1M HCl to pH ~3-4. 2. Extract with Ethyl Acetate. 3. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.Acidification protonates the carboxylic acid for extraction into the organic phase.

The successful synthesis of N-Boc-2-(morpholin-2-yl)acetic acid is a critical prerequisite for its use in solid-phase synthesis.[3][4]

Part 2: Solid-Phase Synthesis Workflow

With the protected building block in hand, the following sections detail the process of incorporating it into a solid-phase synthesis workflow.

Step 2.1: Resin Selection and Loading

The choice of resin is crucial for the successful synthesis and cleavage of the final product. For the synthesis of C-terminal carboxylic acids, Wang resin is a suitable choice due to its acid-labile linker.[5]

G cluster_prep Building Block Preparation cluster_sps Solid-Phase Synthesis cluster_cleavage Cleavage and Purification start This compound hydrolysis Hydrolysis (Protocol 1) start->hydrolysis carboxylic_acid 2-(morpholin-2-yl)acetic acid hydrolysis->carboxylic_acid boc_protection N-Boc Protection (Protocol 2) carboxylic_acid->boc_protection building_block N-Boc-2-(morpholin-2-yl)acetic acid boc_protection->building_block loading Resin Loading (Protocol 3) building_block->loading resin Wang Resin resin->loading loaded_resin Resin-Bound Morpholine Building Block loading->loaded_resin deprotection N-terminal Deprotection (e.g., Fmoc removal) loaded_resin->deprotection coupling Peptide Coupling deprotection->coupling elongation Chain Elongation coupling->elongation final_product Resin-Bound Final Product elongation->final_product cleavage Cleavage from Resin (Protocol 4) final_product->cleavage purification Purification (e.g., HPLC) cleavage->purification final_compound Final Morpholine-Containing Compound purification->final_compound

Figure 1: Overall workflow for the solid-phase synthesis of morpholine-containing compounds.

Protocol 3: Loading of N-Boc-2-(morpholin-2-yl)acetic acid onto Wang Resin

Parameter Condition Rationale
Reagents Wang Resin, N-Boc-2-(morpholin-2-yl)acetic acid, N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), 4-(Dimethylamino)pyridine (DMAP) (catalytic)DIC is a common carbodiimide coupling agent. HOBt is added to suppress racemization and improve reaction efficiency.[2][6] DMAP catalyzes the esterification reaction.[5]
Stoichiometry 1.0 eq. Resin, 2.0-4.0 eq. N-Boc-2-(morpholin-2-yl)acetic acid, 2.0-4.0 eq. DIC, 2.0-4.0 eq. HOBt, 0.1 eq. DMAPAn excess of the building block and coupling reagents is used to drive the reaction to completion.
Solvent Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)These are standard solvents for solid-phase synthesis that provide good resin swelling.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time 4-12 hoursReaction completion can be monitored by the Kaiser test on a small sample of resin (after deprotection of a test aliquot).
Capping Acetic anhydride, N,N-Diisopropylethylamine (DIPEA)After the initial loading, any unreacted hydroxyl groups on the resin should be capped to prevent the formation of deletion sequences in subsequent steps.[5]
Step 2.2: On-Resin Elongation

Once the morpholine building block is attached to the resin, the N-terminal protecting group (if present from a previous step) can be removed, and the peptide or small molecule chain can be elongated using standard solid-phase synthesis protocols. For example, in Fmoc-based peptide synthesis, the Fmoc group is removed with a solution of piperidine in DMF.[7] Subsequent amino acid couplings can be performed using standard coupling reagents like HBTU or HATU.[8][9]

Step 2.3: Cleavage from the Solid Support

The final step is the cleavage of the synthesized compound from the solid support. For Wang resin, this is typically achieved under acidic conditions.

G start Resin-Bound Final Product cleavage_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O) start->cleavage_cocktail reaction Treat Resin with Cleavage Cocktail start->reaction cleavage_cocktail->reaction filtration Filter to Separate Resin reaction->filtration precipitation Precipitate Crude Product (e.g., with cold ether) filtration->precipitation purification Purify by HPLC precipitation->purification final_product Pure Morpholine-Containing Compound purification->final_product

Figure 2: Step-by-step cleavage and purification workflow.

Protocol 4: Cleavage from Wang Resin

Parameter Condition Rationale
Reagents Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), WaterTFA is a strong acid that cleaves the benzyl ester linkage of the Wang resin. TIS acts as a scavenger to trap reactive cations generated during cleavage, preventing side reactions. Water is also included in the scavenger mixture.
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% Water (v/v/v)This is a standard and effective cleavage cocktail for many peptides and small molecules synthesized on Wang resin.
Temperature Room TemperatureCleavage is typically performed at ambient temperature.
Reaction Time 1-3 hoursThe optimal time may vary depending on the specific compound.
Work-up 1. Filter the resin and wash with additional TFA. 2. Concentrate the filtrate under a stream of nitrogen. 3. Precipitate the crude product by adding cold diethyl ether. 4. Isolate the product by centrifugation and decantation. 5. Purify by preparative HPLC.This procedure effectively separates the cleaved product from the resin and allows for its isolation and subsequent purification.

Conclusion

The incorporation of the morpholine scaffold into small molecules and peptidomimetics via solid-phase synthesis is a powerful strategy in drug discovery. By following the protocols outlined in this guide for the preparation of N-Boc-2-(morpholin-2-yl)acetic acid and its subsequent use in solid-phase synthesis, researchers can efficiently generate libraries of novel compounds for biological screening. The careful selection of resins, coupling reagents, and cleavage conditions is paramount to the successful synthesis of high-purity morpholine-containing molecules.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: Available upon request)
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: [Link])

  • Tetrahedron Vol. 51, No. 5, pp. 1449-1458, 1995 - ElectronicsAndBooks. (URL: Available upon request)
  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modific
  • Cleaving peptides from Merrifield resin; TFMSA cleavage. (URL: Available upon request)
  • Technical Support Information Bulletin 1048 - Merrifield Resin - Aapptec Peptides. (URL: Available upon request)
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (URL: [Link])

  • Deprotection and Cleavage of Peptides Bound to Merrifield Resin by Stable Dimethyl Ether-Poly(hydrogen Fluoride) (DMEPHF) Complex. A New and Convenient Reagent for Peptide Chemistry - PubMed. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

  • Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed. (URL: [Link])

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. (URL: [Link])

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - MDPI. (URL: [Link])

  • Technical Support Information Bulletin 1073 - Wang Resin - Aapptec Peptides. (URL: [Link])

  • Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin - JACS Directory. (URL: Available upon request)
  • N-Boc-2-(2-morpholinyl)acetic Acid - MySkinRecipes. (URL: [Link])

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed. (URL: [Link])

  • Synthesis of Boc-Gly - PrepChem.com. (URL: [Link])

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. (URL: [Link])

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF - ResearchGate. (URL: [Link])

  • 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid - PubChemLite. (URL: [Link])

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. (URL: [Link])

  • Loading protocols - Peptideweb.com. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(morpholin-2-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(morpholin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible results.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, a valuable intermediate in medicinal chemistry.[1] We will explore the underlying causes of these issues and provide actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a common frustration in multi-step organic synthesis. For the preparation of this compound, several factors could be at play, primarily related to the specific synthetic route employed. A prevalent method involves the deprotection of an N-protected precursor, such as N-benzyl-2-ethoxycarbonylmethylmorpholine.[2][3]

Potential Causes & Solutions:

  • Incomplete Deprotection: The removal of the protecting group (e.g., benzyl) is a critical step. Incomplete cleavage will naturally lead to a lower yield of the desired product.

    • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst used for hydrogenolysis can lose activity over time or be poisoned by impurities.[4]

      • Solution: Use a fresh batch of high-quality Pd/C. Ensure all glassware is scrupulously clean and solvents are of high purity to avoid introducing catalyst poisons. Consider increasing the catalyst loading, for instance, from 5 mol% to 10 mol%.

    • Insufficient Hydrogen Pressure: The efficiency of the hydrogenation is directly related to the hydrogen pressure.

      • Solution: Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction. A pressure of 50 psi is often cited as effective.[2]

    • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion.

      • Solution: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Continue the reaction until the starting material is no longer detectable. A typical reaction time is around 10 hours at room temperature.[2]

  • Side Reactions: Competing reactions can consume starting materials and reduce the formation of the desired product.

    • Ring Opening: Under harsh conditions, the morpholine ring can be susceptible to opening.[5]

      • Solution: Employ milder reaction conditions. For the deprotection step, conducting the reaction at room temperature is generally sufficient.[2] Avoid excessive heat unless necessary for other synthetic routes.

    • Over-reduction: In some cases, other functional groups in the molecule could be sensitive to reduction.

      • Solution: Carefully select your catalyst and reaction conditions to ensure chemoselectivity. Pd/C is generally selective for debenzylation without affecting the ester group.

  • Suboptimal Work-up and Purification: Significant product loss can occur during the isolation and purification stages.

    • Inefficient Extraction: The product may not be efficiently extracted from the reaction mixture.

      • Solution: After filtration of the catalyst, ensure the filtrate is concentrated properly. If a liquid-liquid extraction is performed, use an appropriate solvent and perform multiple extractions to maximize recovery.

    • Losses during Chromatography: If column chromatography is used for purification, improper packing, solvent selection, or overloading can lead to poor separation and product loss.[6]

      • Solution: Optimize your chromatography conditions on a small scale before attempting a large-scale purification. Use a suitable solvent system, such as a mixture of benzene and ethyl acetate, for effective separation on a silica gel column.[6]

Question 2: I am observing significant impurity peaks in my final product's analytical data (NMR, LC-MS). What are these impurities and how can I prevent their formation?

Answer:

The presence of impurities can complicate downstream applications and is a common challenge. Identifying the source of these impurities is the first step toward eliminating them.

Common Impurities and Their Origins:

  • Unreacted Starting Material: The most common impurity is often the N-protected precursor (e.g., ethyl 2-(4-benzylmorpholin-2-yl)acetate).

    • Cause: As discussed in the low yield section, this is typically due to incomplete deprotection.

    • Prevention: Ensure complete reaction by using an active catalyst, sufficient hydrogen pressure, and adequate reaction time, monitored by TLC or LC-MS.[2][4]

  • N-Alkylated Byproducts: If the synthesis involves the alkylation of a morpholine precursor, there is a possibility of N-alkylation at the morpholine nitrogen if it is not appropriately protected.[5]

    • Cause: The nitrogen atom in the morpholine ring is nucleophilic and can react with alkylating agents.[7][8]

    • Prevention: This is precisely why a protecting group strategy is often employed. Ensure the nitrogen is protected before any steps that introduce electrophilic reagents.

  • Solvent Residues: Residual solvents from the reaction or purification steps are a frequent source of impurity peaks.

    • Cause: Incomplete removal of solvents like methanol, ethanol, or ethyl acetate.[9]

    • Prevention: After concentrating the filtrate, ensure the product is thoroughly dried under high vacuum. If purification is done via chromatography, ensure the final product fractions are completely evaporated.[10]

  • Side Products from Ring Synthesis: If you are building the morpholine ring from acyclic precursors, various side reactions can occur. For instance, in syntheses starting from diethanolamine, incomplete cyclization can be an issue.[11][12]

    • Cause: Suboptimal reaction conditions (temperature, catalyst) for the cyclization step.

    • Prevention: Adhere to established protocols for morpholine ring formation, which often require specific catalysts and controlled temperatures.[13][14]

Troubleshooting Workflow for Impurity Issues:

Troubleshooting Impurities cluster_sm Starting Material Impurity cluster_byproducts Byproduct Impurity cluster_solvent Solvent Impurity start Impurity Detected check_sm Check for Starting Material start->check_sm check_byproducts Analyze for Expected Byproducts start->check_byproducts check_solvent Check for Solvent Residues start->check_solvent incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction side_reaction Side Reaction Occurring? check_byproducts->side_reaction drying_issue Improper Drying? check_solvent->drying_issue optimize_conditions Optimize Reaction (Time, Catalyst, H2 Pressure) incomplete_reaction->optimize_conditions Yes end Pure Product optimize_conditions->end modify_protocol Modify Protocol (Protecting Groups, Milder Conditions) side_reaction->modify_protocol Yes modify_protocol->end improve_drying Improve Drying (High Vacuum, Time) drying_issue->improve_drying Yes improve_drying->end Synthesis_Route start Ethyl 2-(4-benzylmorpholin-2-yl)acetate product This compound start->product Hydrogenolysis reagents H2, Pd/C Methanol reagents->product

Caption: Common synthetic route to the target compound.

Question 4: What are the critical reaction parameters to control for a successful synthesis?

Answer:

For the widely used hydrogenolysis route, several parameters are critical for achieving high yield and purity.

ParameterOptimal ConditionRationale
Catalyst 10% Palladium on Carbon (Pd/C)Provides a surface for the reaction and is effective for debenzylation. [2]
Hydrogen Pressure ~50 psi (3.4 atm)Ensures a sufficient concentration of hydrogen for the reaction to proceed efficiently. [2]
Solvent MethanolA polar protic solvent that dissolves the starting material and is compatible with the hydrogenation conditions. [2]
Temperature Room Temperature (~20-25 °C)The reaction is typically exothermic and proceeds well at ambient temperature, minimizing side reactions. [2]
Reaction Time ~10 hours (or until completion by TLC/LC-MS)Sufficient time for the reaction to go to completion. Monitoring is key. [2]
Question 5: What are the best practices for the purification of this compound?

Answer:

Proper purification is essential to obtain a high-purity final product.

  • Catalyst Removal: The first step after the reaction is complete is the removal of the solid Pd/C catalyst. This is typically done by filtration through a pad of celite or a similar filter aid to ensure all fine particles are removed.

  • Solvent Removal: The solvent (e.g., methanol) is then removed under reduced pressure using a rotary evaporator.

  • Aqueous Work-up (if necessary): Depending on the preceding steps and potential impurities, an aqueous work-up may be beneficial. This could involve dissolving the residue in an organic solvent and washing with water or brine to remove any water-soluble impurities.

  • Drying: The organic layer should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent evaporated.

  • Chromatography (if necessary): For high-purity requirements, column chromatography on silica gel is an effective method. A gradient of a non-polar solvent (like hexane or benzene) and a more polar solvent (like ethyl acetate) can be used to elute the product. [6]

  • Final Drying: The purified product should be dried under high vacuum to remove any residual solvents.

III. Experimental Protocols

Protocol: Synthesis of this compound via Hydrogenolysis

This protocol is based on a reported high-yield synthesis. [2] Materials:

  • Ethyl 2-(4-benzylmorpholin-2-yl)acetate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Parr hydrogenator or similar hydrogenation apparatus

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve ethyl 2-(4-benzylmorpholin-2-yl)acetate (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 10% by weight of the starting material).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 10-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the crude product by silica gel column chromatography.

IV. References

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available from: [Link]

  • Beilstein Journals. (2018). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Available from: [Link]

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. Available from: [Link]

  • Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available from: [Link]

  • University of Canterbury. The Synthesis of Some 2-Substituted Morpholines. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. Available from: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • Google Patents. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. Available from:

  • Wikipedia. Morpholine. Available from: [Link]

  • Al-Tamiemi, E. O., & J. Sameaa. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available from: [Link]

  • Google Patents. Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Available from:

  • ACS Publications. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of morpholine acetate. Available from: [Link]

  • MDPI. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Available from: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. Available from: [Link]

  • ResearchGate. N-alkylation of morpholine with other alcohols. Available from: [Link]

  • ResearchGate. Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. Available from: [Link]

  • ACS Publications. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. Available from: [Link]

  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Available from: [Link]

  • National Institutes of Health. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available from: [Link]

  • Google Patents. Method for purifying ethyl acetate. Available from:

  • LookChem. Purification of Ethyl acetate. Available from: [Link]

  • Kotgire, S. S., et al. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

  • Beilstein Journals. (2020). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Available from: [Link]

Sources

Technical Support Center: Purification of Ethyl 2-(morpholin-2-yl)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-(morpholin-2-yl)acetate and its related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique bifunctional nature of these molecules—possessing both a basic secondary amine within the morpholine ring and a hydrolytically sensitive ester group—presents specific challenges that require carefully considered purification strategies.

This document provides in-depth, field-proven insights into troubleshooting common issues and offers validated protocols to achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its derivatives?

The main difficulties arise from three core structural features:

  • Basicity: The secondary amine in the morpholine ring (pKa typically ~7-9) readily interacts with acidic surfaces, such as silica gel, leading to significant tailing and poor separation in normal-phase chromatography.

  • Ester Moiety: The ethyl ester is susceptible to hydrolysis (saponification) under both strongly basic and acidic conditions, which can lead to the formation of the corresponding carboxylic acid as a major impurity.[1][2][3]

  • Polarity and Solubility: These compounds often exhibit moderate polarity and good solubility in a range of organic solvents, which can sometimes make precipitation or crystallization challenging.

Q2: I have a crude reaction mixture. What is the first purification technique I should try?

For most applications, acid-base extraction is the most effective initial purification step.[4][5] This technique leverages the basicity of the morpholine nitrogen to separate your product from neutral or acidic impurities. By washing the crude organic solution with a dilute acid, the basic morpholine derivative is protonated and extracted into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

Q3: How do I handle the compound's sensitivity to hydrolysis during workup?

Avoid strong bases like NaOH or KOH for neutralization. When liberating the free base from its protonated salt during an acid-base extraction, use a mild base such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution.[4][6] The choice of a weak base is critical, as strong hydroxides will rapidly hydrolyze the ester function.[4] The reaction is irreversible under basic conditions, making this a crucial consideration for yield preservation.[2]

Q4: My derivative is an oil at room temperature. How can I purify it using crystallization?

If the free base is an oil, a highly effective strategy is to convert it into a stable, crystalline salt. Amine salts (e.g., hydrochlorides, tartrates, acetates) are often high-melting point solids that are amenable to recrystallization.[7][8][9] After purifying the salt by recrystallization, you can regenerate the pure free base by careful neutralization and extraction if required for your next step.

Q5: How can I assess the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass tool to quickly check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvents or byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives, providing both purity data and mass confirmation.[10][11]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique, though it may require method development to overcome peak tailing issues associated with basic amines.[12][13][14][15]

Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during the purification of morpholine acetate derivatives in a practical question-and-answer format.

Section 1: Acid-Base Extraction Issues

Q: I've formed a persistent emulsion during my acid-base extraction. What should I do?

A: Emulsion formation is a frequent problem when extracting samples containing surfactant-like impurities or when agitation is too vigorous.[16]

  • Immediate Actions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[17][18]

    • Add Brine: Add a small amount of saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[16][19]

    • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking to break up the emulsion.

  • Preventative Measures:

    • During extraction, invert the separatory funnel gently rather than shaking it aggressively. This minimizes the energy input that leads to emulsion formation.[16]

    • If the problem persists across multiple experiments, consider filtering the crude organic solution through a pad of Celite® before extraction to remove particulate matter that can stabilize emulsions.[19]

Q: My yield is very low after acid-base extraction. Where did my product go?

A: Low yield can be attributed to several factors. The most common culprits are incomplete extraction or accidental product loss.

  • Check the pH: Ensure the pH of the aqueous layer is correct at each stage. When extracting the base into the aqueous layer, the pH should be sufficiently acidic (pH ~2) to fully protonate the morpholine nitrogen. When re-extracting the free base into the organic layer, the pH should be basic (pH ~8-9) to ensure complete neutralization.[20][21]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three successive extractions are standard practice to ensure quantitative transfer of the product between phases.

  • Check All Layers: Do not discard any aqueous layers until you have confirmed the location of your product via TLC analysis. It's possible the product did not transfer as expected.

Q: My NMR analysis shows my ester has been hydrolyzed to a carboxylic acid. How did this happen and how can I prevent it?

A: This is a classic sign of saponification, caused by exposure to strong bases.

  • Causality: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to basify the aqueous layer will attack the electrophilic carbonyl carbon of the ester, leading to cleavage of the C-O bond and formation of a carboxylate salt.[22]

  • Solution: Exclusively use mild bases for neutralization. Saturated sodium bicarbonate (NaHCO₃) is the ideal choice.[4][6] It is basic enough to deprotonate the morpholinium ion but not strong enough to significantly hydrolyze the ester at room temperature. Always perform this step promptly and without heating.

Section 2: Chromatography Challenges

Q: My compound is streaking badly on the silica gel column. How can I fix this?

A: Streaking (or tailing) of basic compounds on silica gel is caused by strong ionic interactions between the basic morpholine nitrogen and acidic silanol groups on the silica surface.[23]

  • Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (NEt₃) to the mobile phase will neutralize the active silanol sites, leading to sharper peaks and improved separation.[24] Always perform a small-scale TLC analysis with the modified eluent first to confirm its effectiveness.

Q: My HPLC peaks are tailing or splitting. What is the cause and solution?

A: Similar to column chromatography, peak tailing in reverse-phase HPLC is often due to secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase.[12][13][15]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 using formic acid or a phosphate buffer) protonates the silanol groups, minimizing their interaction with the protonated amine analyte.[12][14]

    • Add a Competing Base: Incorporate a "silanol suppressor" like triethylamine (TEA) at a low concentration (~5-10 mM) into your mobile phase. The TEA will preferentially interact with the silanol sites, masking them from your analyte.[12]

    • Use a Modern Column: Employ a column specifically designed for basic compounds, such as one with high-purity silica and robust end-capping, or a polar-embedded phase that shields the silanol groups.[13][14]

Section 3: Crystallization & Recrystallization Problems

Q: My compound "oiled out" instead of forming crystals. What are my next steps?

A: "Oiling out" occurs when a compound separates from a supersaturated solution as a liquid instead of a solid.[25] This is often because the solution temperature is above the melting point of the impure compound or supersaturation was achieved too rapidly.[26]

  • Corrective Actions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to decrease the saturation level.[25][26][27]

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-ordered crystals over liquid droplets.[25]

    • Seed Crystals: If available, add a few seed crystals once the solution has cooled slightly but before precipitation begins. This provides a template for proper crystal growth.[25]

    • Change Solvent System: The chosen solvent may be inappropriate. Try a different solvent or a co-solvent system (e.g., a "good" solvent for dissolving and an "anti-solvent" to induce precipitation).[25][28]

Q: How do I effectively regenerate the pure free base from its purified salt?

A: This is a straightforward reversal of the salt formation process.

  • Dissolve the purified salt in a minimal amount of water.

  • Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Cool the biphasic mixture in an ice bath and slowly add a cold, saturated solution of a weak base (e.g., NaHCO₃) with stirring until the aqueous layer is basic (pH ~8-9).

  • Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Visualized Workflows and Protocols
Decision-Making for Purification Strategy

The choice of purification strategy depends on the nature of the impurities and the scale of the experiment. The following flowchart provides a general decision-making framework.

start Crude Reaction Mixture q1 Are major impurities non-basic? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes chromatography Perform Column Chromatography (consider adding NEt3) q1->chromatography No q2 Is the product a solid? acid_base->q2 recrystallize Recrystallize Free Base q2->recrystallize Yes q3 Is the product an oil or difficult to crystallize? q2->q3 No end_product Pure Product recrystallize->end_product salt_formation Form a Crystalline Salt (e.g., Acetate, HCl) q3->salt_formation Yes q3->chromatography No recrystallize_salt Recrystallize the Salt salt_formation->recrystallize_salt regenerate Regenerate Free Base (if needed) recrystallize_salt->regenerate regenerate->end_product chromatography->end_product

Caption: Decision workflow for selecting a purification strategy.

Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic product from neutral or acidic impurities.

cluster_organic Organic Phase cluster_aqueous Aqueous Phase A 1. Dissolve crude mixture in Ethyl Acetate. C 3. Extract with 1M HCl (x3). Product moves to aqueous layer. A->C D 4. Separate layers. SAVE ORGANIC LAYER (contains neutral/acidic impurities). E 5. Combine aqueous layers. H 8. Add fresh Ethyl Acetate to basified aqueous layer. I 9. Extract product back into organic layer (x3). H->I J 10. Separate layers. Combine organic extracts. K 11. Dry (Na2SO4), filter, and concentrate. J->K L Pure Product (Free Base) K->L C->D F 6. Cool in ice bath. E->F G 7. Slowly add sat. NaHCO3 until pH ~8-9. F->G G->H I->J

Caption: Step-by-step workflow for acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with a 1M aqueous solution of hydrochloric acid (HCl). The basic product will be protonated and move into the aqueous layer.

    • Scientist's Note: Save the organic layer and check it by TLC to ensure all product has been extracted before discarding.

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts. At this stage, neutral and acidic impurities remain in the original organic layer.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle swirling until gas evolution ceases and the pH of the aqueous layer is approximately 8-9 (check with pH paper).

    • Causality: Using a weak base like NaHCO₃ is crucial to deprotonate the amine without causing significant hydrolysis of the ester group.[4][6]

  • Re-extraction: Extract the now-neutral product from the basified aqueous layer three times with fresh ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.

Protocol 2: Flash Column Chromatography

This method is suitable for separating compounds with different polarities.[29][30][31][32]

Methodology:

  • Solvent System Selection: Using TLC, determine a suitable mobile phase (eluent). A good starting point is a mixture of hexanes and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.4.

  • Modifier Addition: To prevent tailing, add 0.5-1% triethylamine (NEt₃) to the chosen eluent mixture.[24]

  • Column Packing: Pack a glass column with silica gel using the prepared eluent (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to push the solvent through. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Assessment: Data Interpretation
TechniquePurposeWhat to Look ForCommon Issues for This Compound Class
¹H NMR Structural confirmation & purityAbsence of impurity signals; correct integration ratios; absence of residual solvents.Broad N-H signal; potential for complex multiplets in the morpholine ring.
GC-MS Purity & mass confirmationA single major peak with the correct mass-to-charge ratio (m/z).May require derivatization for less volatile compounds; potential for thermal degradation.[10][11]
HPLC-UV/MS Quantitative purityA single, sharp, symmetrical peak in the chromatogram.Peak Tailing: Caused by interaction with the stationary phase. Remediate by adjusting mobile phase pH or adding a modifier.[12][13][14][15]

References

Technical Support Center: Synthesis of Ethyl 2-(Morpholin-2-yl)acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of morpholinoacetate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-(morpholin-2-yl)acetate and its more common structural isomer, Ethyl 2-(morpholin-4-yl)acetate. We provide in-depth troubleshooting, impurity analysis, and proven purification protocols to ensure the highest quality of your final compound. Our approach is rooted in mechanistic understanding to empower you to solve challenges in your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of morpholinoacetate compounds. We will primarily focus on the N-substituted isomer, Ethyl 2-(morpholin-4-yl)acetate (also known as ethyl morpholinoacetate), due to its prevalence and the wealth of data on its synthesis, followed by a specific section on the C2-substituted isomer.

Part 1: Synthesis of Ethyl 2-(Morpholin-4-yl)acetate via N-Alkylation

The most common route to this isomer is the N-alkylation of morpholine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, often in the presence of a base.[1][2]

Q1: My reaction is sluggish or incomplete, with significant unreacted morpholine and ethyl chloroacetate remaining. What are the likely causes?

A1: Incomplete N-alkylation reactions are frequently traced back to suboptimal reaction conditions. Several factors can be at play:

  • Insufficient Activation: The reaction is a nucleophilic substitution (SN2), where the morpholine nitrogen attacks the electrophilic carbon of ethyl chloroacetate.[2] The reaction rate is highly dependent on the solvent and temperature.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are known to accelerate SN2 reactions.[3] If you are using less polar solvents like benzene or acetone, the reaction may require longer times or higher temperatures.[1][2]

    • Temperature: Many alkylations require heating to overcome the activation energy.[3] Consider a gradual increase in temperature while monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Base Selection: A base is typically used to scavenge the HCl byproduct.[2] Common choices include potassium carbonate (K₂CO₃) or triethylamine (TEA).[1][2] Ensure the base is present in at least a stoichiometric amount and is of sufficient strength and purity.

  • Moisture Contamination: The presence of water can lead to hydrolysis of the starting material, ethyl chloroacetate, and can interfere with the function of some bases.[3] Always use oven-dried glassware and anhydrous solvents for best results.

A2: This is a classic case of over-alkylation. The product, Ethyl 2-(morpholin-4-yl)acetate, is itself a tertiary amine and can act as a nucleophile, reacting with another molecule of ethyl chloroacetate. This second alkylation forms a quaternary ammonium salt, which is highly polar and water-soluble.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of morpholine relative to ethyl chloroacetate. This ensures the electrophile is consumed before it can react significantly with the product.

  • Slow Addition: Add the ethyl chloroacetate dropwise to a solution of morpholine and base. This maintains a low instantaneous concentration of the alkylating agent, favoring the primary reaction with morpholine over the secondary reaction with the product.

  • Temperature Control: Avoid excessive temperatures, which can increase the rate of the undesired second alkylation.

A3: The most probable acidic impurity is 2-(morpholin-4-yl)acetic acid , formed by the hydrolysis of the ethyl ester group of your product.[4] This can occur if the reaction mixture is exposed to water under acidic or basic conditions, particularly during a heated workup.[3][4]

Removal Protocol: The acidic impurity can be easily removed with a liquid-liquid extraction workup.

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5][6] The acidic impurity will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.

  • Separate the organic layer, which now contains your purified ester.

  • Follow with a water or brine wash to remove residual base before drying and concentrating.

Part 2: Synthesis of this compound

This C-substituted isomer is less common and typically synthesized via multi-step pathways. A documented final step involves the catalytic hydrogenation of an N-protected precursor, ethyl 2-(4-benzylmorpholin-2-yl)acetate.[7]

A4: Impurities in this catalytic hydrogenation step typically arise from the reaction itself or from incomplete conversion.

  • Unreacted Starting Material: The most common impurity is the starting material, ethyl 2-(4-benzylmorpholin-2-yl)acetate. This occurs if the reaction is not run to completion. Monitor by TLC or LC-MS to ensure full consumption of the starting material.

  • Catalyst Residues: The palladium on carbon (Pd/C) catalyst is heterogeneous, but fine particles can sometimes pass through filtration.[7] It is crucial to filter the reaction mixture through a pad of Celite® or a similar filter aid to effectively remove all palladium residues, which can be toxic and interfere with subsequent reactions.

  • Hydrogenolysis Byproducts: While the primary goal is to cleave the N-benzyl bond, overly harsh conditions (high pressure, high temperature, or prolonged reaction times) could potentially lead to the reduction of the ester group or opening of the morpholine ring, though this is less common.

Impurity Summary and Removal Strategies

The following table summarizes the common impurities discussed and provides a quick reference for their removal.

Impurity NameLikely SourceIdentificationRecommended Removal Method
MorpholineUnreacted starting material (N-alkylation)GC-MS, ¹H NMRWash crude organic solution with dilute aqueous acid (e.g., 1M HCl). Morpholine will form a water-soluble salt.[8]
Ethyl ChloroacetateUnreacted starting material (N-alkylation)GC-MS, ¹H NMRVolatile; can be removed by distillation or evaporation under reduced pressure.[8]
Quaternary Ammonium SaltOver-alkylation of product¹H NMR, LC-MSHighly water-soluble; removed during aqueous workup. Prevention is the best strategy.
2-(Morpholin-4-yl)acetic AcidHydrolysis of product ester¹H NMR, LC-MSWash crude organic solution with dilute aqueous base (e.g., sat. NaHCO₃). The acid will form a water-soluble salt.[5][6]
Triethylamine HClByproduct salt from baseInsoluble in many organic solventsFilter the crude reaction mixture before workup, or remove with an aqueous wash.
Ethyl 2-(4-benzylmorpholin-2-yl)acetateUnreacted starting material (debenzylation)TLC, LC-MSPurification by column chromatography on silica gel.[9][10]
Palladium ResiduesCatalyst from hydrogenationICP-MS, AASCareful filtration through a pad of Celite® or a dedicated metal scavenger resin.

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and purification steps.

G cluster_synthesis Synthetic Pathway: N-Alkylation A Morpholine C Ethyl 2-(morpholin-4-yl)acetate (Product) A->C + Base (e.g., K₂CO₃) + Solvent (e.g., Acetone) B Ethyl Chloroacetate B->C + Base (e.g., K₂CO₃) + Solvent (e.g., Acetone)

Caption: Synthesis of Ethyl 2-(morpholin-4-yl)acetate.

G cluster_impurities Common Impurity Formation Pathways P Product Ethyl 2-(morpholin-4-yl)acetate I1 Quaternary Ammonium Salt (Over-alkylation) P->I1 + I2 2-(Morpholin-4-yl)acetic Acid (Hydrolysis) P->I2 + SM1 Ethyl Chloroacetate SM1->I1 W Water (H₂O) W->I2

Caption: Key side reactions leading to common impurities.

G cluster_purification General Purification Workflow A Crude Reaction Mixture B Filter (if needed) (Removes salt byproducts) A->B C Dissolve in Organic Solvent (e.g., Ethyl Acetate) B->C D Wash with Dilute Acid (Removes excess Morpholine) C->D E Wash with Dilute Base (Removes acidic impurities) D->E F Dry with Na₂SO₄ / MgSO₄ E->F G Concentrate in vacuo F->G H Final Purification (Distillation or Chromatography) G->H

Caption: Step-by-step purification flowchart.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(morpholin-4-yl)acetate

This protocol is a representative example. Researchers should optimize conditions based on their specific scale and equipment.

Materials:

  • Morpholine

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetone.

  • Add morpholine (1.0 equivalent) to the suspension and stir.

  • Slowly add ethyl chloroacetate (1.1 equivalents) to the mixture at room temperature.[2]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature.

  • Filter the mixture to remove the potassium salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product. Proceed to Protocol 2 for purification.

Protocol 2: Purification via Aqueous Extraction

Materials:

  • Crude Ethyl 2-(morpholin-4-yl)acetate

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolve the crude product from Protocol 1 in ethyl acetate (approx. 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 5 volumes) to remove unreacted morpholine.

  • Wash the organic layer with saturated NaHCO₃ solution (2 x 5 volumes) to remove any hydrolyzed acid impurity.[5][6] Note any effervescence, which indicates neutralization of acid.

  • Wash the organic layer with brine (1 x 5 volumes) to break any emulsions and remove bulk water.

  • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄.

  • Filter or decant the dried solution and concentrate under reduced pressure to afford the purified product. For highest purity, vacuum distillation may be performed.[8]

References

  • Benchchem. (n.d.). By-product formation in the synthesis of Ethyl 2-chloroacetoacetate.
  • Benchchem. (n.d.). Technical Support Center: Reactions Involving Ethyl 2-chloroacetoacetate.
  • ChemicalBook. (n.d.). This compound synthesis.
  • LookChem. (n.d.). General procedures for the purification of Esters.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Stack Exchange. (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester.
  • Al-Tamiemi, E. O., & Jabbar, S. J. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s).
  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate.
  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
  • Gangadwala, S. K., Mankar, S. S., & Mahajani, S. M. (2003). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15): A Kinetic Study. ResearchGate.

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Technical Support Center: Troubleshooting Low Yields in Ethyl 2-(morpholin-2-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Ethyl 2-(morpholin-2-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis. As your virtual Senior Application Scientist, I will guide you through a logical, cause-and-effect-based troubleshooting process to enhance your reaction yields and ensure the integrity of your final product. Our approach is grounded in established chemical principles and field-proven insights to provide you with a self-validating system of protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

We will explore two primary synthetic routes to this compound and address the potential pitfalls in each.

Route 1: N-Alkylation of Morpholine-2-acetic acid Precursors This route typically involves the reaction of a morpholine derivative with an ethyl haloacetate. A common starting material is morpholine itself, which is first reacted to introduce the acetic acid moiety at the 2-position, followed by esterification or direct alkylation.

Route 2: Deprotection of N-Protected Precursors A widely used laboratory and potential scale-up synthesis involves the deprotection of a stable, N-protected precursor, such as Ethyl 2-(4-benzylmorpholin-2-yl)acetate.[1][2]

Let's delve into the specific issues you might be encountering.

Category 1: Issues Related to Starting Materials and Reagents

Question 1: My reaction is sluggish or incomplete, and I suspect an issue with my morpholine starting material. What should I check?

Answer: The purity and integrity of your morpholine-containing starting material are paramount. Here are the key aspects to investigate:

  • Purity of the Morpholine Derivative: Commercially available morpholine or its derivatives can contain impurities that may interfere with the reaction. It's advisable to use a freshly opened bottle or repurify stored material.

  • Hygroscopic Nature of Morpholine: Morpholine and its derivatives are often hygroscopic, meaning they readily absorb moisture from the atmosphere. Water can act as a competing nucleophile or interfere with base-catalyzed reactions.

    • Troubleshooting Protocol: Drying of Morpholine

      • Add anhydrous potassium hydroxide (KOH) pellets to the morpholine.

      • Allow it to stand for 24 hours.

      • Decant the dried morpholine and distill it under atmospheric pressure, collecting the fraction boiling at 128-130 °C.

      • Store the purified morpholine over 4Å molecular sieves under an inert atmosphere (Nitrogen or Argon).

  • Integrity of Ethyl Haloacetate: Ethyl bromoacetate or chloroacetate are common reagents for alkylation. These are lachrymators and can degrade over time, especially if exposed to moisture.

    • Verification: Check the purity by ¹H NMR. If significant hydrolysis to haloacetic acid is observed, it can neutralize the base and halt the reaction. Consider purification by distillation under reduced pressure.

Question 2: I am observing multiple spots on my TLC analysis, suggesting side reactions. What are the likely culprits when using the N-alkylation route?

Answer: The presence of multiple products in an N-alkylation reaction often points to issues with reactivity and selectivity. Here's a breakdown of potential side reactions:

  • Dialkylation: The nitrogen on the morpholine ring can react with two molecules of the ethyl haloacetate, leading to a quaternary ammonium salt. This is more likely if the morpholine is not sterically hindered and a strong base is used in excess.

    • Causality: The initially formed product, this compound, is still nucleophilic and can compete with the starting morpholine for the alkylating agent.

    • Solution:

      • Slowly add the alkylating agent (ethyl haloacetate) to the reaction mixture containing the morpholine derivative. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

      • Use a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger, smaller bases like triethylamine (TEA) or potassium carbonate, which can promote over-alkylation.

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[3][4] This will result in the formation of the corresponding carboxylic acid.

    • Troubleshooting:

      • Ensure all reagents and solvents are anhydrous.

      • If using a base like potassium carbonate, use the anhydrous form and consider adding a drying agent like magnesium sulfate to the reaction.

      • During workup, avoid prolonged exposure to strong acids or bases. If an aqueous basic wash is necessary, perform it quickly and at a low temperature (0-5 °C).

Below is a diagram illustrating the potential side reactions during N-alkylation.

Side_Reactions Morpholine Morpholine Derivative DesiredProduct This compound Morpholine->DesiredProduct Mono-alkylation AlkylatingAgent Ethyl Haloacetate AlkylatingAgent->DesiredProduct DialkylationProduct Quaternary Ammonium Salt AlkylatingAgent->DialkylationProduct DesiredProduct->DialkylationProduct Di-alkylation (Side Reaction) HydrolysisProduct Carboxylic Acid DesiredProduct->HydrolysisProduct Ester Hydrolysis (Side Reaction)

Caption: Potential reaction pathways in the N-alkylation synthesis.

Category 2: Issues Related to Reaction Conditions

Question 3: My debenzylation reaction (Route 2) is not going to completion, even after extended reaction times. What could be wrong?

Answer: Catalytic hydrogenolysis for debenzylation is a robust reaction but can be sensitive to several factors.[1]

  • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst is the workhorse for this transformation. Its activity can be compromised.

    • Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity.

    • Catalyst Poisoning: The catalyst can be "poisoned" by certain functional groups or impurities. Common poisons include sulfur-containing compounds (e.g., thiols, thioethers) and residual starting materials from previous steps that contain catalyst poisons.

    • Troubleshooting Protocol: Catalyst Health Check

      • If you suspect catalyst poisoning, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Filter the reaction mixture through a pad of Celite to remove the old catalyst and add fresh catalyst.

      • Ensure your starting material is highly pure and free from potential poisons.

  • Hydrogen Delivery: The reaction requires efficient delivery of hydrogen gas to the catalyst surface.

    • Inadequate Mixing: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen.

    • Hydrogen Pressure: While many debenzylations proceed at atmospheric pressure, some may require higher pressures (e.g., 50 psi) to drive the reaction to completion.[1]

    • System Leaks: Ensure your reaction setup is gas-tight to maintain hydrogen pressure.

  • Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like methanol or ethanol are generally effective as they help in protonolysis of the C-N bond.

The workflow for troubleshooting a debenzylation reaction is depicted below.

Deprotection_Troubleshooting Start Low Conversion in Debenzylation CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckH2 Check Hydrogen Delivery Start->CheckH2 CheckPurity Check Starting Material Purity Start->CheckPurity IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading AddFresh Add Fresh Catalyst CheckCatalyst->AddFresh IncreasePressure Increase H2 Pressure CheckH2->IncreasePressure VigorousStirring Ensure Vigorous Stirring CheckH2->VigorousStirring PurifySM Repurify Starting Material CheckPurity->PurifySM

Caption: Troubleshooting workflow for debenzylation reactions.

Category 3: Issues Related to Product Isolation and Purification

Question 4: I seem to be losing a significant amount of my product during the aqueous workup. Why is this happening and how can I prevent it?

Answer: this compound has a degree of water solubility due to the presence of the morpholine ring and the ester group. Significant product loss during workup is a common issue.

  • Partitioning between Organic and Aqueous Layers: Your product may be partitioning into the aqueous layer during extraction.

    • Troubleshooting Protocol: Enhanced Extraction

      • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer.

      • Increase the Number of Extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).

      • Choice of Extraction Solvent: While ethyl acetate is a common choice, dichloromethane (DCM) may be more effective for extracting polar products. However, be mindful of its environmental impact.

  • Emulsion Formation: The amphiphilic nature of the product can sometimes lead to the formation of emulsions, making phase separation difficult.

    • Solution:

      • Add a small amount of brine to help break the emulsion.

      • Filter the entire mixture through a pad of Celite.

      • Allow the mixture to stand for an extended period without agitation.

Question 5: My final product is an oil, but I am struggling to get it pure by column chromatography. What are some best practices?

Answer: The polar nature of the free amine in this compound can cause it to streak on silica gel, leading to poor separation.

  • Tailing on Silica Gel: The basic amine interacts strongly with the acidic silica gel.

    • Troubleshooting Protocol: Column Chromatography Optimization

      • Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent system (e.g., ethyl acetate/hexanes). The triethylamine will compete with your product for the acidic sites on the silica, resulting in sharper peaks and better separation.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

      • Salt Formation for Purification: If the free base is difficult to purify, consider converting it to its hydrochloride salt by treating a solution of the product in a solvent like diethyl ether or ethyl acetate with a solution of HCl in the same solvent. The salt is often a crystalline solid that can be purified by recrystallization. The free base can be regenerated by treatment with a mild base.

Quantitative Data Summary for Optimization

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
N-Alkylation: Base Triethylamine (2 eq.)Diisopropylethylamine (1.5 eq.)Reduces dialkylation side products.
N-Alkylation: Reagent Addition All at onceSlow addition over 1-2 hoursMaintains low concentration of alkylating agent.
Debenzylation: H₂ Pressure 1 atm50 psiIncreases reaction rate for stubborn substrates.[1]
Workup: Aqueous Layer WaterSaturated NaCl (Brine)Decreases product solubility in the aqueous phase.
Chromatography Eluent Ethyl Acetate/HexanesEthyl Acetate/Hexanes + 0.5% TriethylaminePrevents tailing of the basic product on silica gel.

References

  • Quora. What is the order of hydrolysis of ethyl acetate?. [Link]

Sources

Technical Support Center: Improving the Stability of "Ethyl 2-(morpholin-2-yl)acetate" in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Ethyl 2-(morpholin-2-yl)acetate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in experimental solutions. Unaddressed instability can lead to inconsistent results, loss of potency, and the formation of unknown impurities, compromising the integrity of your research. This document provides in-depth, field-proven insights and actionable protocols in a direct question-and-answer format to help you identify, understand, and mitigate common stability challenges.

Frequently Asked Questions (FAQs) - First Response Troubleshooting

Q1: My solution of "this compound" is showing a decrease in concentration over time. What is the most probable cause?

A1: The most common and immediate suspect for the instability of "this compound" in aqueous or protic solutions is ester hydrolysis . The ethyl ester functional group is susceptible to cleavage, especially in the presence of water, acid, or base, which breaks the molecule down into its parent carboxylic acid and ethanol.[1][2] This is often the first degradation pathway to investigate.

Q2: I am seeing new peaks appear in my HPLC analysis of a stored solution. What are these impurities likely to be?

A2: Based on the structure of "this compound," there are two primary, high-probability degradation products:

  • 2-(morpholin-2-yl)acetic acid: The product of ester hydrolysis.[1]

  • Ethyl 2-(4-oxido-morpholin-2-yl)acetate (N-oxide): The product of the oxidation of the secondary amine within the morpholine ring. The nitrogen atom in a morpholine ring can be susceptible to oxidation.[3]

Identifying these degradants is the first step in developing a targeted stabilization strategy.

Q3: What are the generally recommended storage conditions for solutions of this compound?

A3: While specific stability data is not extensively published, based on its chemical structure and general best practices, solutions should be stored under the following conditions to maximize stability:

  • Temperature: Refrigerated (2-8°C) to slow the rate of all chemical reactions.[4]

  • Light: Protected from light using amber vials or by wrapping containers in aluminum foil to prevent potential photodegradation.[5]

  • Atmosphere: In tightly sealed containers to minimize exposure to atmospheric oxygen and moisture. For maximum protection against oxidation, purging the solution and vial headspace with an inert gas (e.g., nitrogen or argon) is recommended.

  • pH: Stored in a buffered solution at a slightly acidic to neutral pH (e.g., pH 5-7). Both strongly acidic and, particularly, strongly alkaline conditions can rapidly accelerate ester hydrolysis.[1]

In-Depth Guide 1: Investigating and Mitigating Hydrolytic Degradation

The ester linkage is the most labile part of the "this compound" molecule. This section provides a systematic approach to confirm and control its hydrolysis.

Q4: How can I definitively prove that hydrolysis is the cause of the instability I'm observing?

A4: You can confirm hydrolysis by conducting a pH-rate profile study. This involves monitoring the degradation of your compound in solutions of varying pH over time. If the degradation rate is significantly faster at low and high pH values compared to a neutral pH, hydrolysis is the confirmed pathway.

Q5: What is the primary degradation product of hydrolysis, and what does it look like?

A5: The hydrolysis of "this compound" yields 2-(morpholin-2-yl)acetic acid and ethanol. The appearance of a new peak corresponding to this carboxylic acid in your chromatogram, which grows over time as the parent peak decreases, is a key diagnostic.

Below is a diagram illustrating the primary degradation pathways discussed: hydrolysis and N-oxidation.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, RT or 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 70°C in solution) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo analyze Analyze All Samples by HPLC (vs. unstressed control) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze develop Develop Stability-Indicating Method (Ensure separation of all degradant peaks) analyze->develop

Caption: Experimental workflow for a forced degradation study.

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]

  • HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • Oxford Academic. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]

  • The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. [Link]

  • Heriot-Watt University. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. [Link]

  • Chem-Impex. Morpholin-2-yl-acetic acid ethyl ester. [Link]

  • CoLab.
  • The Pharmaceutical Journal. (2020). A chemical rationale of drug stability and degradation- An insightful approach. [Link]

  • SlideShare. (2014). Oxidation of Secondary and Primary Amines. [Link]

  • AIChE. (2018). (6ek) Thermal Degradation of Morpholine for CO2 Capture. [Link]

  • ResearchGate. (2019). Thermal degradation kinetics of morpholine for carbon dioxide capture. [Link]

  • National Institutes of Health. (2011). Oxidation of Amines by Flavoproteins. [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • VŠCHT. Stability-Indicating HPLC Method Development. [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • SciSpace. (2016). Stability Indicating HPLC Method Development and Validation. [Link]

  • MDPI. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • National Institutes of Health. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • ACS Publications. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Protheragen. Stabilizer Excipients. [Link]

  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • CORE. (2011). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]

  • Google Patents. (2018).
  • Pharmaceutical Technology. (2016). Excipients for Formulation Success. [Link]

  • University of Pennsylvania. KINETICS OF HYDROLYSIS OF ETHYL ACETATE. [Link]

  • ResearchGate. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Austin Publishing Group. (2017). Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate. [Link]

  • Aalborg University. Kinetic study of hydrolysis of ethyl acetate using caustic soda. [Link]

  • Semantic Scholar. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. [Link]

  • DergiPark. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. [Link]

Sources

Technical Support Center: Alternative Solvents for Ethyl 2-(morpholin-2-yl)acetate Reactions & Work-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Ethyl 2-(morpholin-2-yl)acetate. As Senior Application Scientists, we understand that solvent selection is a critical parameter that dictates reaction efficiency, product purity, and process safety. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for choosing and troubleshooting alternative solvents in their experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for solvent selection?

A: Understanding the structure of this compound (CAS: 503601-25-0) is paramount.[1] The molecule possesses three key features that govern its solubility and reactivity:

  • A Secondary Amine: The morpholine ring contains a secondary amine (NH group), which is basic and nucleophilic. It can form hydrogen bonds, influencing its solubility in protic solvents.

  • An Ether Linkage: The oxygen atom within the morpholine ring can also accept hydrogen bonds, contributing to its polarity.

  • An Ethyl Ester Group: This group provides a degree of lipophilicity and is susceptible to hydrolysis under strongly acidic or basic conditions.[2][3]

Consequently, the molecule has moderate polarity and is miscible with a range of organic solvents. Solvent choice must account for the intended reaction (e.g., avoiding protic solvents like methanol in reactions sensitive to nucleophiles) and the stability of the ester group.

Q2: What are the common "conventional" solvents used for reactions with this compound, and why seek alternatives?

A: Conventionally, reactions involving morpholine derivatives or similar structures often utilize solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and acetonitrile.[4][5][6] While effective, these solvents present significant drawbacks:

  • Environmental Impact: Many are volatile organic compounds (VOCs) that contribute to air pollution.[7]

  • Health and Safety: DCM and chloroform are suspected carcinogens, while DMF is a reproductive toxin. THF can form explosive peroxides upon storage.

  • Regulatory Scrutiny: Regulatory bodies, through guidelines like ICH Q3C, strictly limit the residual levels of such hazardous solvents in active pharmaceutical ingredients (APIs).[8]

The shift towards "green" or alternative solvents is driven by the principles of green chemistry, aiming to reduce environmental impact, improve safety, and ensure regulatory compliance without compromising reaction performance.[7][9][10]

Section 2: Troubleshooting Solvent Selection for Reactions

This section addresses specific issues encountered during common synthetic transformations of this compound.

Amide Bond Formation (via the Secondary Amine)
Q3: I am running an amidation by coupling the morpholine nitrogen with a carboxylic acid using a coupling agent (e.g., EDC/DCC). My reaction is sluggish in DCM. What are some greener alternatives?

A: Sluggish reactions in DCM are often due to poor solubility of the carboxylic acid or the amine salt intermediate. While polar aprotic solvents like DMF are effective, they are undesirable.

Expert Recommendation: Ethyl acetate is an excellent and greener alternative to DCM for many coupling reactions.[11] It is less toxic and derived from renewable resources.[9] If solubility remains an issue, consider cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF). Both are more environmentally benign than THF or DCM, have higher boiling points for heating, and can often better solubilize a wide range of organic molecules.

Comparative Solvent Data for Amidation
SolventBoiling Point (°C)Key AdvantagesConsiderationsICH Class
DCM (Conventional)39.6Good solvent for many reagentsToxic, environmental concernsClass 2
Ethyl Acetate 77.1Greener, less toxic, effectiveCan be hydrolyzed under strong acid/baseClass 3
Acetonitrile 81.6Good for polar reagentsToxic, difficult to removeClass 2
2-MeTHF 80.0Greener than THF, higher BPCan form peroxides (less than THF)Not defined
CPME 106.0High BP, stable to acids/basesHigher cost, less commonNot defined

Workflow: Selecting a Greener Amidation Solvent

start Start: Amidation Reaction solubility_check Are all reagents soluble in Ethyl Acetate at RT? start->solubility_check heat_needed Is heating required to improve reaction rate? solubility_check->heat_needed No use_etOAc Use Ethyl Acetate solubility_check->use_etOAc Yes heat_needed->use_etOAc No, RT is sufficient consider_cpm Consider CPME or 2-MeTHF heat_needed->consider_cpm Yes end_node Proceed with Reaction use_etOAc->end_node cpme_choice CPME: Higher BP (106°C) and high stability consider_cpm->cpme_choice meTHF_choice 2-MeTHF: Greener THF alternative (BP 80°C) consider_cpm->meTHF_choice cpme_choice->end_node meTHF_choice->end_node

Caption: Decision tree for greener amidation solvent selection.

Ester Hydrolysis (Saponification)
Q4: My saponification reaction using LiOH in a THF/Water mixture is incomplete, likely due to poor solubility of my starting material. What can I do?

A: This is a common phase-separation issue, especially upon heating THF/water mixtures.[5] The goal is to maintain a single phase for the reaction to proceed to completion.

Expert Recommendation:

  • Switch to a Miscible Co-solvent: Replace THF with 1,4-Dioxane or Methanol/Ethanol. A 1:1:1 mixture of THF/Methanol/Water is often very effective at creating a single phase.[2]

  • Solvent-Free Conditions: For some substrates, direct hydrolysis with an aqueous base and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can be highly effective, eliminating the need for a large volume of organic solvent.

Protocol: Improved Ester Hydrolysis
  • Dissolve this compound (1 equivalent) in a 1:1 mixture of Methanol and Water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Lithium Hydroxide (LiOH) (1.5 equivalents) in water dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LCMS until the starting material is consumed.

  • Upon completion, carefully acidify the reaction mixture with 1N HCl to protonate the resulting carboxylate.

  • Extract the product with a suitable organic solvent (see Section 3).

Section 3: Troubleshooting Solvent Selection for Work-up & Purification

The choice of solvent is just as critical during product isolation as it is for the reaction itself.

Q5: I consistently get a persistent emulsion during the aqueous extraction of my reaction mixture when using DCM or Ethyl Acetate. How can I resolve this?

A: Emulsions are common with amine-containing compounds due to their surfactant-like properties. The goal is to either prevent their formation or find an effective way to break them.

Expert Recommendation:

  • Change Extraction Solvent: Switch from Ethyl Acetate to a less water-miscible solvent with lower density, such as Methyl tert-butyl ether (MTBE) or CPME. These solvents are known to be less prone to emulsion formation.

  • Increase Ionic Strength: Before extraction, wash the combined organic layers with a saturated sodium chloride solution (brine). This increases the polarity of the aqueous phase, forcing a better separation.[12]

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can often break up the problematic layer.

  • Centrifugation: If available, centrifuging the mixture is a highly effective physical method to force phase separation.

Workflow: Troubleshooting Emulsion in Work-up

start Emulsion Formed During Extraction add_brine Add Saturated Brine and Gently Swirl start->add_brine check1 Did Emulsion Break? add_brine->check1 filter_celite Filter through Celite® check1->filter_celite No success Phases Separated check1->success Yes check2 Did Emulsion Break? filter_celite->check2 centrifuge Centrifuge the Mixture check2->centrifuge No check2->success Yes centrifuge->success next_time Next Time: Use MTBE or CPME as extraction solvent success->next_time

Caption: A step-by-step guide to breaking emulsions.

Q6: My final compound is an oil, or it has poor solubility in common crystallization solvents like hexanes or ethyl acetate. How do I find a good alternative?

A: Finding the right solvent system for crystallization is key to achieving high purity. The principle is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Expert Recommendation:

  • Systematic Screening: Test solubility in a range of solvents with varying polarities. Good candidates for single-solvent crystallization will show the properties described above.

  • Anti-Solvent Method: If no single solvent works, use the anti-solvent technique. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., methanol, acetone). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water, hexanes) until turbidity persists. Heating to redissolve, followed by slow cooling, often yields high-quality crystals.

Table of Greener Solvents for Crystallization
SolventPolarity IndexBoiling Point (°C)Common Anti-Solvents
Ethanol 5.278Water, Heptane
Isopropanol (IPA) 4.382Water, Heptane
Ethyl Acetate 4.377Heptane, Cyclohexane
Heptane 0.098(Often used as the anti-solvent)
Water 9.0100Acetone, Ethanol, IPA
2-MeTHF 2.980Heptane

References

Side reactions of "Ethyl 2-(morpholin-2-yl)acetate" and how to prevent them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(morpholin-2-yl)acetate

A Guide to Navigating and Preventing Common Side Reactions

Welcome to the technical support hub for this compound (CAS: 503601-25-0).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows.[2] As an intermediate, its unique structure, featuring a secondary amine, a chiral center, and an ester functional group, offers significant synthetic advantages but also presents specific challenges.[2] This document provides in-depth, field-proven insights into potential side reactions and offers robust troubleshooting protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Loss of Stereochemical Purity and Optical Activity

Question: "I started my reaction with an enantiomerically pure sample of this compound, but my final product is a racemic mixture. What is causing this loss of optical activity?"

Answer: Racemization via Enolization

This is a classic case of racemization at the alpha-carbon (C2 of the morpholine ring), which is the stereogenic center in your molecule.[3][4] This side reaction is readily catalyzed by both acids and bases.[3][5]

Causality & Mechanism: The hydrogen atom on the chiral carbon adjacent to the ester's carbonyl group is acidic. In the presence of an acid or base, this proton can be abstracted, leading to the formation of a planar, achiral intermediate—either an enol (acid-catalyzed) or an enolate anion (base-catalyzed).[6][7] When this planar intermediate is re-protonated to reform the ketone, the proton can attack from either face of the planar system with equal probability.[5][6] This non-stereospecific protonation results in the formation of both (R) and (S) enantiomers, leading to a racemic mixture and a net loss of optical activity.[7]

Racemization_Mechanism cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_end Racemic Product Start (R)-Ethyl 2-(morpholin-2-yl)acetate Intermediate Planar Enol/Enolate (Achiral) Start->Intermediate Acid or Base Catalysis Product_R (R)-Enantiomer Intermediate->Product_R Protonation (50% probability) Product_S (S)-Enantiomer Intermediate->Product_S Protonation (50% probability) Hydrolysis_Pathways Ester This compound Acid_Cat H+ / H2O (Excess Water) Ester->Acid_Cat Reversible Base_Cat OH- (Stoichiometric) Ester->Base_Cat Irreversible Products 2-(Morpholin-2-yl)acetic Acid + Ethanol Acid_Cat->Products Base_Cat->Products

Caption: Acid- and base-catalyzed hydrolysis pathways of the ester.

Prevention & Troubleshooting Protocol:

  • Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water. Dry solvents using standard laboratory procedures (e.g., molecular sieves, distillation).

  • Aprotic Solvents: Whenever possible, choose aprotic solvents (e.g., THF, DCM, Acetonitrile) over protic solvents like alcohols or water.

  • Controlled Workup: During aqueous workup, use a buffered solution or cold, dilute acid/base and minimize contact time. Immediately extract your product into an organic solvent.

  • Purification Strategy: Avoid purification methods that use highly acidic or basic conditions (e.g., certain ion-exchange resins). Prioritize neutral methods like silica gel chromatography with buffered mobile phases if necessary.

Side ReactionKey TriggerpHTemperatureWater ContentPrevention Strategy
Racemization Enol/Enolate FormationAvoid < 5 and > 8Keep LowNot a direct triggerStrict pH control, use of non-nucleophilic bases.
Hydrolysis Nucleophilic AttackAvoid < 4 and > 9Elevated temps accelerateMust be presentUse anhydrous conditions, aprotic solvents, buffered workup.

Table 1: Summary of Conditions Triggering Major Side Reactions and Prevention Strategies.

Issue 3: Formation of Higher Molecular Weight Impurities or Unwanted N-Substitution

Question: "I am trying to perform a reaction on the ester portion of the molecule, but I am observing side products where the morpholine nitrogen has reacted. How can I prevent this?"

Answer: Undesired N-Alkylation or N-Acylation

The secondary amine within the morpholine ring is a nucleophile and can compete with other nucleophiles in your reaction or react with electrophilic reagents. [8]This leads to undesired N-alkylation, N-acylation, or other N-substitutions. [9][10] Causality & Mechanism: The lone pair of electrons on the morpholine nitrogen makes it nucleophilic. It will readily react with electrophiles such as alkyl halides, acyl chlorides, or even the activated ester of another molecule in a self-condensation reaction under certain conditions. The presence of the ether oxygen in the morpholine ring slightly reduces the nitrogen's nucleophilicity compared to piperidine, but it remains a reactive center. [8] Prevention & Troubleshooting Protocol:

  • Orthogonal Protection Strategy: The most robust solution is to protect the morpholine nitrogen with a suitable protecting group before carrying out reactions at other sites.

    • Boc (tert-butyloxycarbonyl) Group: Excellent choice. It is stable to a wide range of conditions but is easily removed with mild acid (e.g., TFA in DCM).

    • Cbz (Carboxybenzyl) Group: Another common choice, typically removed by hydrogenolysis (H2, Pd/C), which is orthogonal to many other functional groups. [1]2. Reaction Condition Optimization: If protection is not feasible:

    • Control Stoichiometry: Use a precise stoichiometry of your electrophilic reagent to favor reaction at the desired site.

    • Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to -78 °C) to increase selectivity, as the activation energy for N-alkylation/acylation may differ from your desired reaction.

    • Slow Addition: Add the electrophilic reagent slowly (e.g., via syringe pump) to a cooled solution of your substrate to maintain a low instantaneous concentration, which can suppress side reactions. [11]

Protection_Workflow Start This compound Protect Protect Nitrogen (e.g., with Boc2O) Start->Protect Protected_Intermediate N-Boc-Ethyl 2-(morpholin-2-yl)acetate Protect->Protected_Intermediate Reaction Perform Desired Reaction (e.g., Ester Modification) Protected_Intermediate->Reaction Deprotect Deprotect Nitrogen (e.g., with TFA) Reaction->Deprotect Final_Product Final Desired Product Deprotect->Final_Product

Caption: A logical workflow utilizing an N-protection strategy.

References

  • Hydrolysis of esters - Chemguide. Chemguide. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • 19.11: Racemization - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Racemization at stereogenic centre [closed] - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

  • Ester hydrolysis - Wikipedia. Wikipedia. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. YouTube. Available at: [Link]

  • The Hydrolysis of Esters - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Lumen Learning. Available at: [Link]

  • Racemization of Carbonyl Compounds - AK Lectures. AK Lectures. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. AAPPTEC. Available at: [Link]

  • Racemization - Wikipedia. Wikipedia. Available at: [Link]

  • Morpholin-2-yl-acetic acid ethyl ester - Chem-Impex. Chem-Impex International. Available at: [Link]

  • (PDF) Recent development in peptide coupling reagents - ResearchGate. ResearchGate. Available at: [Link]

  • Morpholine - Wikipedia. Wikipedia. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Reddit. Available at: [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3 in: Reaction Kinetics, Mechanisms and Catalysis Volume 104 Issue 1 (2011) - AKJournals. AKJournals. Available at: [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. SpringerLink. Available at: [Link]

  • Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. - ResearchGate. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Ethyl 2-(morpholin-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of Ethyl 2-(morpholin-2-yl)acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this chiral morpholine scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Introduction: The Significance and Challenges

The morpholine ring is a privileged scaffold in medicinal chemistry, and the stereochemistry of its substituents can significantly impact biological activity. This compound is a valuable building block for the synthesis of a variety of bioactive molecules. However, establishing the stereocenter at the C2 position, especially with an acetate substituent, presents unique challenges. These can range from achieving high enantioselectivity to preventing side reactions and ensuring product stability. This guide will address these challenges head-on, providing practical, experience-based solutions.

Troubleshooting Guide: Overcoming Common Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee%) in Asymmetric Hydrogenation

Q: I am attempting the asymmetric hydrogenation of an N-protected 2-(ethoxycarbonylmethylidene)morpholine precursor to obtain my target compound, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?

A: Low enantiomeric excess is a frequent challenge in asymmetric catalysis and can be attributed to several factors. In the context of rhodium-catalyzed asymmetric hydrogenation of dehydromorpholine derivatives, here are the primary areas to investigate:

Potential Causes and Solutions:

  • Suboptimal Catalyst-Ligand Combination: The choice of the chiral phosphine ligand is paramount for achieving high stereoselectivity.[1][2]

    • Troubleshooting Steps:

      • Screen Chiral Ligands: If you are using a common ligand like BINAP, consider screening a panel of ligands with different bite angles and electronic properties. Ligands such as SKP have shown excellent results for 2-substituted morpholines, achieving up to 99% ee.[1][2]

      • Evaluate Catalyst Precursor: Ensure the purity of your rhodium precursor (e.g., [Rh(COD)₂]BF₄).

  • Incorrect Reaction Temperature: Temperature directly influences the energy difference between the diastereomeric transition states.

    • Troubleshooting Steps:

      • Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). Lower temperatures often enhance enantioselectivity but may require longer reaction times.[3]

      • Monitor for Racemization: Ensure the product is not racemizing at higher temperatures.

  • Solvent Effects: The solvent can impact the conformation of the catalyst-substrate complex.

    • Troubleshooting Steps:

      • Solvent Screening: Test a variety of anhydrous solvents with different polarities (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene). Halogenated solvents like DCM are often effective for these hydrogenations.[1][2]

  • Hydrogen Pressure: The concentration of hydrogen can influence the reaction kinetics and selectivity.

    • Troubleshooting Steps:

      • Vary Hydrogen Pressure: Experiment with different hydrogen pressures (e.g., 10 atm, 30 atm, 50 atm). Higher pressures can sometimes improve conversion but may not always lead to higher ee%.

Issue 2: Poor Diastereoselectivity in Cyclization Reactions

Q: I am using a cyclization strategy to form the morpholine ring from a chiral precursor, but I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in cyclization reactions depends on effectively controlling the conformation of the transition state.

Potential Causes and Solutions:

  • Insufficient Steric Guidance: The existing chiral center may not be providing enough steric hindrance to direct the cyclization.

    • Troubleshooting Steps:

      • Modify Protecting Groups: Introduce bulkier protecting groups on the nitrogen or hydroxyl functionalities of your acyclic precursor to create a more defined steric environment.

      • Choice of Base/Catalyst: In base-mediated cyclizations, the nature of the base can influence the transition state geometry. Screen a variety of bases (e.g., NaH, KOtBu, DBU). For Lewis acid-catalyzed reactions, the size of the Lewis acid can be critical.

  • Reaction Temperature: Higher temperatures can lead to the formation of the thermodynamically more stable product, which may not be the desired diastereomer.

    • Troubleshooting Steps:

      • Lower the Temperature: Running the reaction at lower temperatures can favor the kinetically controlled product, potentially leading to higher diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the stereoselective synthesis of 2-substituted morpholines like this compound?

A1: The primary strategies can be categorized based on when the key stereocenter is formed[1][2][4]:

  • Formation of the Stereocenter after Cyclization: This is exemplified by the asymmetric hydrogenation of a pre-formed dehydromorpholine ring. This is often a highly efficient and atom-economical approach.[1][2]

  • Formation of the Stereocenter during Cyclization: This involves an enantioselective cyclization of an achiral precursor, such as an organocatalyzed intramolecular aza-Michael addition.

  • Formation of the Stereocenter before Cyclization: This strategy utilizes a chiral starting material (from the chiral pool or prepared by asymmetric synthesis) and then forms the morpholine ring in a subsequent step. An example is the cyclization of an amino alcohol derived from a chiral epoxide.[5]

Q2: How might the ethyl acetate group at the C2 position influence the stereoselective synthesis?

A2: The ethyl acetate group can present specific challenges and opportunities:

  • Coordination to the Metal Catalyst: In asymmetric hydrogenation, the carbonyl oxygen of the ester could potentially coordinate with the rhodium center, which might interfere with the desired binding of the chiral ligand and the olefin. This could lead to lower enantioselectivity compared to substrates with non-coordinating groups.

  • Steric Bulk: The ester group will have its own steric demands that will influence the approach of reagents or the conformation of catalytic intermediates.

  • Chemical Stability: The ester is generally stable but could be susceptible to hydrolysis under strongly acidic or basic conditions that might be employed in some synthetic steps.

Q3: Which analytical techniques are best for determining the enantiomeric and diastereomeric purity of my product?

A3:

  • Enantiomeric Excess (ee%): Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the gold-standard methods for separating and quantifying enantiomers.[3]

  • Diastereomeric Ratio (d.r.): This can often be determined by ¹H NMR spectroscopy by integrating the signals of the diastereotopic protons, which will have different chemical shifts for each diastereomer.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-Boc-2-(ethoxycarbonylmethylidene)morpholine

This protocol is a representative procedure based on the highly successful asymmetric hydrogenation of 2-substituted dehydromorpholines.[1][2]

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mol%)

  • (R)-SKP ligand (1.1 mol%)

  • N-Boc-2-(ethoxycarbonylmethylidene)morpholine (1.0 eq)

  • Anhydrous, degassed Dichloromethane (DCM)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ and (R)-SKP ligand.

  • Add anhydrous, degassed DCM and stir at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve N-Boc-2-(ethoxycarbonylmethylidene)morpholine in anhydrous, degassed DCM.

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times, then pressurize to 30 atm of hydrogen.

  • Stir the reaction at room temperature for 24 hours.

  • Carefully release the pressure and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation

Table 1: Influence of Chiral Ligand and Temperature on Enantioselectivity

EntryChiral LigandTemperature (°C)Conversion (%)ee%
1(R)-BINAP25>9975
2(R)-MeO-BIPHEP25>9982
3(R)-SKP25>9995
4(R)-SKP0>9998
5(R)-SKP-2095>99

This is representative data to illustrate optimization trends.

Visualizations

Workflow for Troubleshooting Low Enantiomeric Excess

G start Low ee% Observed catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Evaluate Substrate start->substrate ligand_screen ligand_screen catalyst->ligand_screen Ligand Screening (e.g., BINAP vs. SKP) purity_check purity_check catalyst->purity_check Check Catalyst/Ligand Purity temp_screen temp_screen conditions->temp_screen Temperature Screening (e.g., 25°C to -78°C) solvent_screen solvent_screen conditions->solvent_screen Solvent Screening (e.g., DCM, THF, Toluene) pressure_screen pressure_screen conditions->pressure_screen Hydrogen Pressure Variation substrate_purity substrate_purity substrate->substrate_purity Verify Substrate Purity protecting_group protecting_group substrate->protecting_group Modify N-Protecting Group solution solution ligand_screen->solution High ee% Achieved purity_check->start Re-evaluate temp_screen->solution solvent_screen->solution pressure_screen->solution substrate_purity->start Re-evaluate protecting_group->start Re-evaluate

Caption: Troubleshooting workflow for low enantiomeric excess.

General Strategies for Chiral Morpholine Synthesis

G cluster_0 Strategy A: Post-Cyclization cluster_1 Strategy B: During Cyclization cluster_2 Strategy C: Pre-Cyclization A1 Dehydromorpholine A2 Asymmetric Hydrogenation A1->A2 A3 Chiral Morpholine A2->A3 B1 Acyclic Precursor B2 Enantioselective Cyclization B1->B2 B3 Chiral Morpholine B2->B3 C1 Chiral Pool (e.g., Chiral Epoxide) C2 Diastereoselective Cyclization C1->C2 C3 Chiral Morpholine C2->C3

Sources

Technical Support Center: Reaction Monitoring for Ethyl 2-(morpholin-2-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of Ethyl 2-(morpholin-2-yl)acetate. We will address common challenges encountered when using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), offering troubleshooting advice and validated protocols to ensure reliable and reproducible results.

Introduction to the Synthesis and Monitoring

This compound is a valuable building block in medicinal chemistry. A common synthesis route involves the debenzylation of its precursor, ethyl 2-(4-benzylmorpholin-2-yl)acetate, via catalytic hydrogenation.[1]

Reaction Scheme:

  • Starting Material (SM): Ethyl 2-(4-benzylmorpholin-2-yl)acetate

  • Product (P): this compound

  • Conditions: H₂, Pd/C, Methanol

Accurate monitoring of this reaction is critical to determine the point of complete conversion, prevent side-reaction formation, and ensure high yield and purity. Both TLC and HPLC are powerful techniques for this purpose, but the specific chemical nature of the starting material and product—particularly the secondary amine in the product—presents unique analytical challenges.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitatively tracking the disappearance of the starting material and the appearance of the product.[2]

Core Principles for This Reaction

The key to successful TLC monitoring is exploiting the polarity difference between the starting material and the product. The starting material contains a tertiary amine, while the product has a more polar secondary amine. This difference allows for chromatographic separation on a polar stationary phase like silica gel. The less polar starting material will travel further up the plate (higher Retention Factor, Rf), while the more polar product will have a lower Rf.[3][4]

Detailed Experimental Protocol: TLC
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).

  • Sample Preparation:

    • SM Spot: Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~1 mg/mL.

    • Reaction Spot (R): Withdraw a small aliquot from the reaction mixture. If the reaction solvent is high-boiling, dilute it with a more volatile solvent to facilitate spotting.

  • Spotting:

    • Using a capillary tube, apply a small spot of the SM solution to the 'SM' lane.

    • Apply a spot of the reaction mixture to the 'R' lane.

    • In the 'C' lane, first spot the SM, and then carefully spot the reaction mixture directly on top of it. This co-spot is crucial for confirming spot identities.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (see Table 1). Ensure the solvent level is below the origin line.[5] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.[6]

    • First, view the plate under a UV lamp (254 nm). The benzyl group in the starting material should make it UV-active.[7]

    • Next, use a chemical stain. For amines, a ninhydrin or potassium permanganate stain is highly effective.[8][9] Gently dip the plate in the stain or spray it evenly, then heat carefully with a heat gun until spots appear.

TLC Troubleshooting and FAQs

Q1: My spots are streaking down the plate. What's wrong?

  • Answer: Streaking is a common issue, especially with amine-containing compounds.[10][11] It can be caused by several factors:

    • Sample Overload: The most frequent cause. The concentration of your spotted sample is too high, saturating the stationary phase.[5] Solution: Dilute your sample solution and re-spot.

    • Strong Interaction with Silica: The basic amine group can interact strongly with the acidic silica gel. Solution: Add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or ammonia, to your mobile phase.[12] This neutralizes active sites on the silica and results in sharper, more symmetrical spots.

    • Insoluble Sample: If the sample did not fully dissolve in the spotting solvent, it will streak from the origin. Ensure your sample is completely solubilized before spotting.

Q2: I don't see any spots on my plate after development.

  • Answer: This can happen for a few reasons:

    • Sample Too Dilute: The concentration of your analyte is below the detection limit of your visualization method.[12] Solution: Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[5]

    • Compound is Not UV-Active: While the starting material is UV-active, the product may be less so. Solution: Always use a chemical stain in addition to UV visualization. Permanganate or ninhydrin stains are excellent for visualizing amines.[7][13]

    • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate. This is less likely for this specific reaction but is a possibility.

Q3: My Rf values are too high (spots near the solvent front) or too low (spots near the origin). How do I fix this?

  • Answer: This indicates your mobile phase polarity is incorrect. The goal is to have the Rf of your main component around 0.3-0.5 for optimal separation.

    • Rf Too High: Your mobile phase is too polar. Solution: Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) or switch to a less polar solvent system.[6][12]

    • Rf Too Low: Your mobile phase is not polar enough. Solution: Increase the proportion of the polar solvent.[6][12] For this reaction, a gradient of Hexane/Ethyl Acetate is often a good starting point.

Data Presentation: TLC Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F₂₅₄Standard polar phase providing good separation for moderately polar compounds.
Mobile Phase (Eluent) 70:30 to 50:50 Hexane:Ethyl Acetate (+1% Triethylamine)A good starting point for separation. The TEA is crucial to prevent peak tailing of the amine product.[12]
Visualization 1. UV Light (254 nm) 2. Potassium Permanganate or Ninhydrin StainUV detects the benzylated starting material. Stains are required to reliably visualize the amine-containing product.[7][8]
Expected Rf Values Starting Material: ~0.6-0.7Product: ~0.2-0.3The product is more polar and will have a lower Rf value than the starting material.

// Edge styling edge [fontname="Arial", fontsize=9, color="#5F6368"]; } caption: "Workflow for TLC Reaction Monitoring."

High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides quantitative data on reaction progress, allowing for precise determination of the percentage conversion of starting material to product. For polar, basic compounds like this compound, Reverse-Phase (RP) HPLC is the most common approach.[14]

Core Principles for This Reaction

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[14] The separation mechanism relies on hydrophobic interactions.[15]

  • The more non-polar starting material (due to the benzyl group) will be retained longer on the C18 column, resulting in a longer retention time (tR) .

  • The more polar product will interact less with the stationary phase and elute earlier, having a shorter retention time (tR) .

Detailed Experimental Protocol: HPLC
  • System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Take a small aliquot (~5-10 µL) from the reaction mixture.

    • Dilute it significantly with the mobile phase (e.g., 1:1000 dilution). A typical final concentration for analysis should be in the range of 0.1 mg/mL.[16]

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulates (like Pd/C catalyst) that could damage the column.

  • Injection: Inject the filtered sample onto the HPLC system.

  • Data Acquisition: Run the HPLC method (see Table 2 for a starting point) and record the chromatogram.

  • Analysis: Identify the peaks corresponding to the starting material and product based on their expected retention times (confirm by injecting standards if available). Calculate the percent conversion using the peak areas:

    • % Conversion = [Area(Product) / (Area(Product) + Area(SM))] x 100

HPLC Troubleshooting and FAQs

Q1: My product peak is broad and tailing significantly. Why is this happening?

  • Answer: This is a classic problem when analyzing basic compounds like amines on standard silica-based C18 columns.[17] The basic morpholine nitrogen interacts ionically with acidic residual silanol groups (Si-OH) on the stationary phase surface. This secondary interaction mechanism, in addition to the primary hydrophobic one, leads to poor peak shape.[18]

    • Solution 1 (Mobile Phase Modifier): Add a small amount of an acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to your mobile phase. This will protonate the silanol groups, suppressing their ionic character. It will also protonate your amine, ensuring it is in a single ionic state, leading to sharper peaks.

    • Solution 2 (Use a Buffered Mobile Phase): A buffer (e.g., ammonium formate) at a low pH (pH 3-4) can achieve the same effect and provide more robust results.[15]

Q2: My retention times are shifting between injections.

  • Answer: Unstable retention times point to a lack of system equilibration or changes in the mobile phase.[14][16]

    • Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before the first injection. When changing mobile phases, flush the system for an extended period.

    • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valve is working correctly.[19] For isocratic methods, premixing the mobile phase manually can improve consistency.[16] Also, ensure your mobile phase solvents are properly degassed to prevent bubble formation in the pump.[18]

Q3: I see "ghost peaks" or unexpected peaks in my chromatogram.

  • Answer: Ghost peaks are typically due to contamination in the system or carryover from a previous injection.

    • Injector Carryover: The injector needle or loop may not be adequately washed between runs. Solution: Implement a robust needle wash step in your method, using a strong solvent (like 100% acetonitrile or methanol).

    • Column Contamination: Strongly retained compounds from previous analyses may slowly elute. Solution: Flush the column with a strong solvent (e.g., isopropanol or acetonitrile). Using a guard column can help protect the analytical column from strongly adsorbing contaminants.[19]

Data Presentation: HPLC Parameters
ParameterRecommended Starting ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmA standard workhorse column for reverse-phase chromatography.
Mobile Phase A Water + 0.1% Formic AcidThe acid modifier is critical for good peak shape with the basic amine product.[17]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 10 minutesA gradient ensures that both the polar product and the less polar starting material elute in a reasonable time with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature improves retention time reproducibility.[18]
Detector UV at 254 nmThe aromatic benzyl group in the starting material absorbs strongly at this wavelength.
Injection Vol. 5-10 µLA typical injection volume to avoid overloading the column.

HPLC_Troubleshooting cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Poor Chromatogram Observed Tailing Peak Tailing / Broadening Start->Tailing Shift Retention Time Shifts Start->Shift Ghost Ghost / Extra Peaks Start->Ghost Silanol Secondary Silanol Interactions (Analyte is basic) Tailing->Silanol Equilibrium Poor Column Equilibration Shift->Equilibrium MobilePhase Mobile Phase Inconsistency Shift->MobilePhase Carryover Injector Carryover Ghost->Carryover Contamination Column Contamination Ghost->Contamination AddModifier Add Acid (TFA, Formic Acid) to Mobile Phase Silanol->AddModifier UseBuffer Use Low pH Buffer Silanol->UseBuffer Flush Increase Equilibration Time Equilibrium->Flush Premix Premix Mobile Phase MobilePhase->Premix Wash Improve Injector Wash Method Carryover->Wash Guard Install/Replace Guard Column Contamination->Guard CleanColumn Flush Column with Strong Solvent Contamination->CleanColumn

References

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  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

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  • Crawford Scientific. (n.d.). HPLC Troubleshooting Methods. Retrieved from [Link]

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  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Lattanzi, A., et al. (2020). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. Tetrahedron, 76, 130965.
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  • ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of morpholine acetate. Retrieved from [Link]

  • PubMed. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Retrieved from [Link]

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  • ResearchGate. (n.d.). Rf values of the standards used in TLC and their respective colors. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of compounds based on Rf values and colour from TLC profiling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. Retrieved from [Link]

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  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of the ethyl acetate fraction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Chegg.com. (2020). Solved TLC Plate Data ethyl acetate/hexanes 10/90 25/75. Retrieved from [Link]

  • Chemsrc. (2025). Ethyl 2-Morpholinoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). The HPLC chromatogram of ethyl acetate extract after the hydrolysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 2-(morpholin-2-yl)acetate Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(morpholin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on understanding and preventing the degradation of this compound. We will explore its stability profile, troubleshoot common experimental issues, and offer validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a heterocyclic compound featuring a morpholine ring and an ethyl ester functional group. The morpholine scaffold is a versatile and privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and metabolic stability. The stability of the parent molecule is crucial as degradation can lead to loss of efficacy, the formation of potentially toxic byproducts, and variability in experimental results.

Q2: What are the primary functional groups in this compound that are susceptible to degradation?

The two primary sites of chemical instability are:

  • Ethyl Ester Group: This group is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by both acids and bases.

  • Morpholine Ring: The secondary amine within the morpholine ring is prone to oxidation. The ether linkage in the morpholine ring can also undergo oxidative cleavage under certain conditions.

Q3: What are the expected degradation products?

Based on the functional groups, the primary degradation products are:

  • 2-(morpholin-2-yl)acetic acid: Formed via hydrolysis of the ethyl ester.

  • Ethanol: The other product of ester hydrolysis.

  • N-oxide derivatives: Formed from the oxidation of the morpholine nitrogen.

  • Ring-opened products: More aggressive oxidative conditions can lead to the cleavage of the morpholine ring, potentially forming compounds like 2-(2-aminoethoxy)acetate and glycolate.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Rapid loss of parent compound in aqueous solutions, even at neutral pH.

  • Possible Cause: Ester hydrolysis. While the rate of hydrolysis is slowest at neutral pH, it is often not negligible, especially at elevated temperatures. The presence of certain buffers or metal ion impurities can also catalyze this reaction.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Use an analytical technique like HPLC or LC-MS to check for the appearance of a new peak corresponding to the mass of 2-(morpholin-2-yl)acetic acid.

    • pH Optimization: Determine the optimal pH for stability by conducting a pH-rate profile study. Prepare your compound in a series of buffers across a relevant pH range (e.g., pH 3-9) and monitor its degradation over time. Typically, esters show maximal stability in the slightly acidic range (pH 4-6).

    • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the hydrolysis rate.

    • Solvent Selection: If your experimental design allows, consider using non-aqueous or co-solvent systems to reduce the water activity.

Issue 2: Appearance of multiple, unexpected peaks in the chromatogram after storage or exposure to air.

  • Possible Cause: Oxidative degradation. The secondary amine in the morpholine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions. This can lead to a cascade of degradation products.

  • Troubleshooting Steps:

    • Protect from Oxygen: Store the compound and your experimental samples under an inert atmosphere (e.g., nitrogen or argon). When preparing solutions, use solvents that have been sparged with an inert gas.

    • Use of Antioxidants: Consider adding a suitable antioxidant to your formulation. Hindered amines or phenolic antioxidants can scavenge free radicals that initiate oxidation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can sequester metal ions and inhibit degradation.

    • Light Protection: Store the compound in amber vials or protect it from light to prevent photo-oxidation.

Issue 3: Inconsistent results between experimental batches.

  • Possible Cause: This can be a result of uncontrolled degradation due to variations in experimental conditions, such as minor pH shifts, temperature fluctuations, or different exposure times to air.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters (pH, temperature, solvent preparation, storage conditions) are strictly controlled and documented for each experiment.

    • Forced Degradation Study: Proactively identify potential degradation products by performing a forced degradation study. This involves intentionally exposing your compound to harsh conditions (e.g., strong acid/base, high heat, oxidizing agents, and light) to generate degradation products.

    • Develop a Stability-Indicating Method: Use the information from the forced degradation study to develop and validate an analytical method (typically HPLC) that can separate the parent compound from all potential degradation products. This will allow you to accurately quantify the stability of your compound in any given experiment.

Prevention Strategies & Protocols

Proactive measures are key to maintaining the integrity of this compound.

Optimal Storage and Handling
ConditionRecommendationRationale
Temperature Store at 2-8°C or frozen.Reduces rates of hydrolysis and oxidation.
Atmosphere Store under an inert gas (Nitrogen/Argon).Prevents oxidative degradation of the morpholine ring.
Light Protect from light using amber containers.Avoids photolytic degradation.
Moisture Store in a desiccator or with a desiccant.Minimizes water availability for hydrolysis.
Protocol 1: Performing a Forced Degradation Study

This protocol is essential for identifying potential degradants and developing a stability-indicating analytical method.

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat a solid sample at 80°C.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) and white light.

  • Time Points: Sample at initial, 2, 4, 8, and 24 hours.

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/MS) to separate and identify the parent compound and any new peaks that appear.

Diagrams and Visualizations

Proposed Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent This compound Acid 2-(morpholin-2-yl)acetic acid Parent->Acid H₂O / H⁺ or OH⁻ Ethanol Ethanol Parent->Ethanol H₂O / H⁺ or OH⁻ Parent_Ox This compound N_Oxide N-Oxide Derivative Parent_Ox->N_Oxide [O] Ring_Opened Ring Cleavage Products N_Oxide->Ring_Opened Further [O]

Caption: Major degradation pathways for this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Degradation Observed Check_Hydrolysis Analyze for Hydrolysis Products (e.g., Carboxylic Acid) Start->Check_Hydrolysis Check_Oxidation Analyze for Oxidation Products (e.g., N-Oxide) Check_Hydrolysis->Check_Oxidation No Hydrolysis_Confirmed Implement Hydrolysis Prevention: - Control pH - Lower Temperature - Use Anhydrous Solvents Check_Hydrolysis->Hydrolysis_Confirmed Yes Oxidation_Confirmed Implement Oxidation Prevention: - Inert Atmosphere - Add Antioxidants - Protect from Light Check_Oxidation->Oxidation_Confirmed Yes End Stability Improved Check_Oxidation->End No/Other Hydrolysis_Confirmed->End Oxidation_Confirmed->End

Caption: Decision workflow for troubleshooting degradation issues.

References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
  • Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A.
  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.
  • What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. (2024). Henan Minglan Chemical Co.,Ltd. [Link]

  • How to prevent hydrolysis in a drug. (2017). Quora. [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Ethyl 2-(morpholin-2-yl)acetate: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine moiety is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, including low basicity and high polarity, which often impart improved pharmacokinetic profiles to drug candidates.[1] Ethyl 2-(morpholin-2-yl)acetate, a key building block, serves as a versatile intermediate for introducing this valuable scaffold. This guide provides a comparative analysis of two distinct synthetic strategies for its preparation, offering insights into the practical considerations and mechanistic underpinnings of each approach to aid researchers in selecting the optimal route for their specific needs.

Method 1: Catalytic Hydrogenolysis of a Benzyl-Protected Precursor

This approach represents a robust and high-yielding final-step deprotection to furnish the target compound. The synthesis commences with the readily available N-benzyl protected precursor, ethyl 2-(4-benzylmorpholin-2-yl)acetate.

Reaction Scheme

reactant Ethyl 2-(4-benzylmorpholin-2-yl)acetate product This compound reactant->product reagents H₂ (50 psi) Pd/C Methanol reactant1 Morpholine product Ethyl 2-(morpholin-4-yl)acetate reactant1->product reactant2 Ethyl Bromoacetate reactant2->product reagents K₂CO₃ Acetonitrile

Caption: N-Alkylation of Morpholine for the synthesis of Ethyl 2-(morpholin-4-yl)acetate.

Mechanistic Considerations

This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate that is bonded to the bromine atom. The bromine atom, being a good leaving group, is displaced. A base, such as potassium carbonate, is required to neutralize the hydrobromic acid that is formed as a byproduct, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this type of reaction as it can dissolve the reactants but does not participate in the reaction itself.

Experimental Protocol
  • To a 250 mL round-bottom flask, add morpholine (10 mmol, 0.87 g), potassium carbonate (20 mmol, 2.76 g), and acetonitrile (50 mL). [2]2. Stir the mixture at room temperature for 10 minutes.

  • Add ethyl bromoacetate (10 mmol, 1.67 g) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetonitrile (2 x 10 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Comparative Analysis

FeatureMethod 1: Catalytic HydrogenolysisMethod 2: N-Alkylation of Morpholine
Starting Material Ethyl 2-(4-benzylmorpholin-2-yl)acetateMorpholine and Ethyl Bromoacetate
Key Transformation C-N bond cleavage (debenzylation)C-N bond formation (alkylation)
Reagents H₂, Pd/C, MethanolEthyl Bromoacetate, K₂CO₃, Acetonitrile
Reaction Conditions Room temperature, 50 psi H₂Reflux (approx. 82°C)
Reported Yield 93.25% [3]Typically high, but may require purification
Advantages High yield, clean reaction, mild temperatureReadily available starting materials, straightforward procedure
Disadvantages Requires a protected precursor, use of pressurized hydrogen gas and a specialized catalystPotential for over-alkylation (less of a concern with secondary amines), requires heating and purification

Conclusion

Both methods presented offer viable pathways to morpholine-containing ethyl acetate derivatives. The choice between them will largely depend on the specific context of the research.

Method 1 (Catalytic Hydrogenolysis) is highly efficient and provides a very clean product in high yield. It is an excellent choice for the final step in a multi-step synthesis where the N-benzyl protected intermediate is already available. The main considerations are the need for hydrogenation equipment and the handling of a flammable gas and a pyrophoric catalyst.

Method 2 (N-Alkylation) is a more direct approach when starting from unsubstituted morpholine. It is a classic and well-understood reaction that is generally reliable. While it may require more extensive purification to remove byproducts and unreacted starting materials, its operational simplicity and the use of common laboratory reagents make it an attractive option for many applications.

Ultimately, a thorough evaluation of the available starting materials, equipment, and desired scale of the synthesis will guide the prudent chemist in selecting the most appropriate method.

References

  • Oxford Academic. Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. [Link]

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A Comparative Guide to the Biological Activity of Ethyl 2-(morpholin-2-yl)acetate and Other Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in the design of novel therapeutic agents.[2] Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This guide will explore the biological landscape of this versatile scaffold, with a comparative lens on Ethyl 2-(morpholin-2-yl)acetate.

While specific experimental bioactivity data for this compound is not extensively available in the public domain, its structural features suggest potential applications based on the well-established activities of analogous compounds. This compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, owing to the morpholine moiety's ability to enhance bioavailability.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the debenzylation of a precursor molecule. Specifically, ethyl 2-(4-benzylmorpholin-2-yl)acetate is dissolved in methanol, and upon the addition of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, the reaction yields this compound with high purity.[3]

Comparative Biological Activities of Morpholine Derivatives

To understand the potential biological activities of this compound, we will compare it with other morpholine derivatives for which experimental data is available. The structure-activity relationship (SAR) of morpholine-containing compounds provides a framework for this comparative analysis.[6][7]

Anticancer Activity

Morpholine derivatives have emerged as a significant class of anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[8]

Comparative Data on Anticancer Activity of Morpholine Derivatives

Compound/Derivative ClassCell LineActivity (IC50)Reference
Morpholine-substituted quinazolinesA549 (Lung Carcinoma)8.55 - 10.38 µM[9]
MCF-7 (Breast Adenocarcinoma)3.15 - 6.44 µM[9]
SH-SY5Y (Neuroblastoma)3.36 - 9.54 µM[9]
Morpholine-thiazole acetatesMCF-7 (Breast Adenocarcinoma)<10 µM[10]
HCT-116 (Colon Carcinoma)<10 µM[10]
This compound Not Available Not Available

The data indicates that substitutions on the morpholine ring and its linkage to other heterocyclic systems, such as quinazoline or thiazole, are critical for potent anticancer activity. While no direct data exists for this compound, its core structure suggests that it could serve as a scaffold for the development of novel anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][11]

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Logical Workflow for Anticancer Activity Screening

Caption: Workflow for anticancer screening of morpholine derivatives.

Antimicrobial Activity

Morpholine derivatives have also been extensively studied for their antimicrobial properties, demonstrating efficacy against a range of bacterial and fungal pathogens.[13][14]

Comparative Data on Antimicrobial Activity of Morpholine Derivatives

Compound/Derivative ClassMicroorganismActivity (MIC)Reference
Morpholine-azole derivativesMycobacterium smegmatis15.6 µg/mL[14]
Candida albicans500 µg/mL[14]
Novel piperazine and morpholine derivativesGram-positive & Gram-negative bacteria3.125 - 12.5 mg/ml[2]
Substituted ethyl 2-(quinolin-4-yl)-propanoatesHelicobacter pylori6.25 µg/mL[15]
This compound Not Available Not Available

The antimicrobial spectrum and potency of morpholine derivatives are highly dependent on the nature of the substituents. For instance, the incorporation of azole moieties can confer significant activity against mycobacteria.[14]

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

Logical Flow for Antimicrobial Susceptibility Testing

antimicrobial_workflow A Prepare Stock Solutions of Morpholine Derivatives C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Plates B->D C->D E Incubate at Optimal Conditions D->E F Read and Record MIC Values E->F G Analyze Comparative Efficacy F->G

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

The anti-inflammatory potential of morpholine derivatives is another area of active research, with compounds showing inhibition of key inflammatory mediators.[17][18]

Comparative Data on Anti-inflammatory Activity of Morpholine Derivatives

Compound/Derivative ClassAssayActivity (IC50)Reference
Diterpenoid with morpholine-like structureTNF-α release inhibition2.7 µg/mL[19]
Pivalate-based Michael productCOX-1 Inhibition314 µg/mL[20]
COX-2 Inhibition130 µg/mL[20]
5-LOX Inhibition105 µg/mL[20]
This compound Not Available Not Available

The data suggests that morpholine-containing structures can modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and enzymes such as COX and LOX.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[21]

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway in Inflammation

inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS transcription NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

The morpholine scaffold is a cornerstone in the development of a wide array of biologically active compounds. While specific experimental data for this compound is limited, the extensive research on other morpholine derivatives provides a strong foundation for predicting its potential bioactivities. Based on structure-activity relationship analyses, it is plausible that this compound could serve as a valuable starting point for the design and synthesis of novel anticancer, antimicrobial, and anti-inflammatory agents. Further experimental evaluation of this specific compound is warranted to fully elucidate its therapeutic potential and to contribute to the ever-expanding landscape of morpholine-based pharmaceuticals.

References

  • Benchchem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Benchchem. (2025).
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • JoVE. (2013).
  • Abcam. (n.d.). MTT assay protocol.
  • Roche. (n.d.).
  • Journal of Pharmaceutical Research International. (2025).
  • GSC Biological and Pharmaceutical Sciences. (2025).
  • ChemicalBook. (n.d.). Ethyl 2-(morpholin-2-yl)
  • E3S Web of Conferences. (2024).
  • Vulcanchem. (n.d.). Ethyl 2-(2-morpholinothiazol-4-yl)
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2018).
  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.
  • PLOS ONE. (2014).
  • RSC Advances. (2024).
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  • University of Baghdad Digital Repository. (n.d.).
  • Semantic Scholar. (n.d.).
  • Baghdad Science Journal. (2015).
  • ResearchGate. (2016). (PDF) morpholine antimicrobial activity.
  • ResearchGate. (2025). (PDF)
  • PubMed Central. (2013).
  • Preprints.org. (2023).
  • Chem-Impex. (n.d.). Morpholin-2-yl-acetic acid ethyl ester.
  • PubMed. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • Benchchem. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Molecules. (2013). Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)
  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • MDPI. (2025).
  • MDPI. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • MDPI. (2021). Anticancer Activity of Ethyl Acetate/Water Fraction from Tanacetum vulgare L. Leaf and Flower Extract.
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  • Evidence-Based Complementary and Alternative Medicine. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 2-(morpholin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Small Molecule Synthesis

In the landscape of drug discovery and development, the morpholine heterocycle is a privileged scaffold, endowing parent molecules with favorable properties such as improved solubility and bioavailability.[1][2] "Ethyl 2-(morpholin-2-yl)acetate" (Figure 1) represents a key chiral building block, a versatile intermediate for elaborating more complex pharmaceutical agents.[1] However, its utility is predicated on an absolute, unambiguous confirmation of its chemical structure. The presence of isomers, such as the N-substituted "Ethyl 2-morpholinoacetate," necessitates a rigorous analytical workflow to ensure chemical fidelity.

This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the structural validation of this compound. We will move beyond simply listing data to explain the causality behind experimental choices, demonstrating how a multi-technique, self-validating system provides incontrovertible proof of structure.

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.[1]

Part 1: The Primary Spectroscopic Workflow for Structural Elucidation

The foundational approach to structural validation for a small molecule like this compound relies on a synergistic trio of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides a unique and complementary piece of the structural puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for initial structure determination. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For this compound, we can predict a distinct pattern based on its structure.

Causality Behind Peak Assignments: The chemical shift (δ) is dictated by the electron density around the proton. Electronegative atoms like oxygen and nitrogen pull electron density away from adjacent protons (a phenomenon known as deshielding), causing their signals to appear further downfield (at a higher ppm value). The splitting of signals (multiplicity) is caused by spin-spin coupling with protons on adjacent carbons, following the n+1 rule.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale
Ethyl -CH₃~1.25Triplet (t)3HCoupled to the adjacent -CH₂- group (2 neighbors, n+1=3). Shielded aliphatic environment.
Ethyl -CH₂-~4.15Quartet (q)2HCoupled to the adjacent -CH₃ group (3 neighbors, n+1=4). Deshielded by the ester oxygen.
Acetate -CH₂-~2.60Doublet (d)2HCoupled to the single proton on C2 of the morpholine ring. Adjacent to the carbonyl group.
Morpholine -NH-Broad, variableSinglet (s)1HExchangeable proton; signal may be broad and its position is solvent-dependent.
Morpholine H-2~3.0-3.2Multiplet (m)1HDeshielded by both the ring nitrogen and its proximity to the ester substituent.
Morpholine H-3, H-5~2.7-2.9 & ~3.8-4.0Multiplets (m)4HProtons adjacent to the nitrogen (H-3) and oxygen (H-5) are in different chemical environments.
Morpholine H-6~3.6-3.8Multiplet (m)2HDeshielded by the adjacent ring oxygen.

Table 1. Predicted ¹H NMR spectral data for this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the non-equivalent carbon atoms in the molecule.[3] Given the molecule's lack of symmetry, we expect to see 8 distinct signals.

Causality Behind Peak Assignments: As with protons, carbon chemical shifts are heavily influenced by electronegativity. Carbonyl carbons are highly deshielded and appear far downfield. Carbons bonded to oxygen or nitrogen are also shifted downfield compared to simple alkanes.[4]

Carbon Assignment Predicted δ (ppm) Rationale
Ester C=O~172Highly deshielded carbonyl carbon environment.[3]
Ethyl -O-C H₂-~61Carbon attached to the ester oxygen.
Morpholine C-5, C-6~67-70Carbons adjacent to the ring oxygen.
Morpholine C-2, C-3~45-55Carbons adjacent to the ring nitrogen and the substituted C-2.
Acetate -C H₂-~42Aliphatic carbon adjacent to the carbonyl group.
Ethyl -C H₃~14Shielded, terminal methyl carbon.

Table 2. Predicted ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[5]

Causality Behind Peak Assignments: The absorption of infrared radiation excites molecular vibrations (stretching, bending). The frequency of this absorption is determined by the masses of the atoms and the strength of the bond connecting them. Stronger bonds (like C=O) and bonds with lighter atoms vibrate at higher frequencies.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3350 (broad)N-H StretchSecondary Amine (Morpholine)
2980-2850C-H StretchAliphatic (sp³ C-H)
~1740 (strong) C=O Stretch Ester
~1240 & ~1120C-O StretchEster and Ether (Morpholine)
~1100C-N StretchAmine (Morpholine)

Table 3. Predicted key IR absorption bands for this compound.

The strong absorption at ~1740 cm⁻¹ is a definitive marker for the ester carbonyl group, while the absence of a broad O-H band around 3300-2500 cm⁻¹ helps distinguish it from a carboxylic acid.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, further corroborates the proposed structure. For this compound (Molecular Formula: C₈H₁₅NO₃), the expected molecular weight is 173.21 g/mol .[1][6]

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 173.

  • Loss of Ethoxy Group (-OC₂H₅): m/z = 128.

  • Loss of the Ethyl Group (-C₂H₅): m/z = 144.

  • Cleavage of the Acetate Sidechain: A peak at m/z = 86 corresponding to the morpholin-2-yl-methyl cation.

  • Base Peak: Often, the most stable fragment. For esters, the acylium ion [CH₃C=O]⁺ is common, but in this case, fragments involving the stable morpholine ring are more likely.

Part 2: The Self-Validating System: A Workflow for Trustworthiness

True scientific integrity lies not in a single piece of data but in the congruence of multiple, independent analyses. The primary techniques described above form a self-validating workflow where each result cross-verifies the others.

Validation_Workflow cluster_Data Experimental Data Acquisition cluster_Info Information Derived cluster_Validation Structural Confirmation H_NMR ¹H NMR Proton_Env Proton Environments Connectivity (n+1) H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton # of Unique Carbons C_NMR->Carbon_Backbone IR FT-IR Functional_Groups Functional Groups (C=O, N-H, C-O) IR->Functional_Groups MS Mass Spec Mol_Weight Molecular Weight Elemental Formula (HRMS) MS->Mol_Weight Proton_Env->Carbon_Backbone Cross-references Validated_Structure Validated Structure: This compound Proton_Env->Validated_Structure Confirms H count Carbon_Backbone->Validated_Structure Confirms C skeleton Functional_Groups->Proton_Env Cross-references Functional_Groups->Validated_Structure Confirms key bonds Mol_Weight->Validated_Structure Confirms MW & Formula

This workflow demonstrates trustworthiness. For instance, the ¹H NMR suggests an ethyl ester group with its characteristic triplet and quartet signals; this is confirmed by the ¹³C NMR showing the O-CH₂ and CH₃ carbons, the IR spectrum showing a strong C=O stretch at ~1740 cm⁻¹, and the mass spectrum showing a fragmentation pattern corresponding to the loss of an ethoxy group.

Part 3: Comparison with Advanced Analytical Alternatives

While the primary workflow is robust, certain scenarios—such as differentiating complex diastereomers or analyzing impure samples—necessitate more advanced techniques.[2]

Technique Primary Application Advantages over Primary Methods Limitations
2D NMR (COSY, HSQC) Unambiguous signal assignmentDirectly shows which protons are coupled (COSY) and which protons are attached to which carbons (HSQC).[7] Essential for definitively assigning protons in the complex morpholine ring.Longer acquisition times; requires more expertise in interpretation.
High-Resolution MS (HRMS) Elemental Composition ConfirmationProvides a mass measurement accurate to <5 ppm, allowing for the unambiguous determination of the molecular formula (e.g., C₈H₁₅NO₃).[8] Rules out other formulas with the same nominal mass.Higher instrument cost.
HPLC / GC Purity Assessment & SeparationQuantifies the purity of the sample. When coupled with MS (LC-MS, GC-MS), it can separate and identify components in a mixture.[9][10]Does not provide detailed structural information on its own.
X-Ray Crystallography Absolute Structure DeterminationThe "gold standard" for providing the exact 3D arrangement of atoms, bond lengths, and angles, including absolute stereochemistry.Requires a high-quality, single crystal, which can be difficult or impossible to grow.
When to Deploy Advanced Techniques:
  • Use 2D NMR if the 1D ¹H NMR spectrum is crowded or if assignments are ambiguous. For this molecule, an HSQC experiment would definitively link the acetate -CH₂- protons to their corresponding carbon signal.

  • Use HRMS as a final confirmation step in a synthesis campaign or for a regulatory submission to provide absolute confidence in the elemental composition.

  • Use HPLC before any spectroscopic analysis to ensure the sample is of sufficient purity (>95%), as impurities can complicate spectral interpretation.[9]

Technique_Comparison cluster_Primary Primary Validation cluster_Advanced Advanced / Orthogonal Validation NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Resolves Ambiguity XRay X-Ray Crystallography (Gold Standard) NMR_1D->XRay Confirms Connectivity IR FT-IR IR->XRay Confirms Functional Groups MS Standard MS HRMS HRMS MS->HRMS Provides Higher Accuracy MS->XRay Confirms Mass Purity Purity Check (TLC/HPLC) Purity->NMR_1D Prerequisite for

Part 4: Standard Operating Protocols

The reliability of spectroscopic data is contingent upon meticulous sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Homogenization: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire a ¹H spectrum (typically 16-32 scans) followed by a ¹³C spectrum (may require several hundred or thousand scans due to the low natural abundance of ¹³C).

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H spectrum. Calibrate the chemical shift scale to the TMS signal.

Protocol 2: FT-IR Sample Preparation and Acquisition (ATR)
  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Lower the press and apply consistent pressure. Acquire the spectrum, typically co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Infusion: Introduce the sample into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

Conclusion

The structural validation of "this compound" is a clear illustration of modern analytical chemistry principles. It is not one technique, but the logical, cross-validating application of several spectroscopic methods that provides the required level of scientific certainty. While ¹H NMR, ¹³C NMR, IR, and MS form the bedrock of this analysis, a comprehensive understanding of when to deploy advanced methods like 2D NMR and HRMS is what distinguishes a routine analysis from a rigorous, publication-quality structural elucidation. This guide serves as a framework for researchers to approach such challenges with a strategy that is both efficient and scientifically sound.

References

  • PubChem. (n.d.). Ethyl 2-Morpholinoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hovione. (2014). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • UCLA. (2018, November 27). New technique for identifying small molecules may speed up drug discovery, manufacturing. ScienceDaily. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]

  • Lee, J. H., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. ACS Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations. Retrieved from [Link]

  • Al-Tamiemi, E. O., & Jaber, S. K. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Retrieved from [Link]

  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

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  • Singh, P., & Gangopadhyay, D. (2015). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. Retrieved from [Link]

  • Northen, J. S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. PubMed. Retrieved from [Link]

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  • Clark, J. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

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  • NIST. (n.d.). Ethyl Acetate. NIST WebBook. Retrieved from [Link]

  • Abdalbasit, A. M., et al. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra profile of isolated compound (Ethyl acetate: Methanol (9:1)). Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • MassBank. (2008). ETHYL ACETATE; EI-B; MS. Retrieved from [Link]

  • IQ-USP. (n.d.). 13.18 Carbon-13 NMR. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2020). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Retrieved from [Link]

  • NIST. (n.d.). Ethyl Acetate. NIST WebBook. Retrieved from [Link]

  • Kumar, S., et al. (2016). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Brown, W. P. (n.d.). Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of Ethyl 2-(morpholin-2-yl)acetate: The Power of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a number; it is a cornerstone of valid, reproducible, and safe scientific outcomes. Ethyl 2-(morpholin-2-yl)acetate, a key building block in the synthesis of various bioactive molecules and pharmaceuticals, is no exception.[1] Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, therapeutic efficacy and safety. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic techniques for the purity assessment of this vital intermediate, supported by experimental frameworks and data.

The Imperative for Absolute Quantification: Why qNMR Excels

In analytical chemistry, methods are broadly categorized as either relative or absolute. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are relative methods. They measure the response of an analyte relative to that of a highly characterized reference standard of the exact same compound. This dependency can be a significant bottleneck, especially for novel compounds or when a certified reference material is unavailable or cost-prohibitive.

Quantitative NMR (qNMR), conversely, is a primary ratio method recognized by pharmacopoeias and metrology institutes worldwide.[2][3][4] Its power lies in a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][6] This allows for the determination of an analyte's purity by comparing the integral of one of its characteristic signals to the integral of a signal from a certified internal standard of a different compound, as long as the standard is accurately weighed and has a known purity.[6][7] This capability provides a direct, SI-traceable measurement without the need for an identical analyte standard, making it an invaluable tool for purity assurance.[8][9]

The purity (Panalyte) is calculated using the following equation:

Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral value of the signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the standard

  • analyte : Refers to this compound

  • std : Refers to the internal standard

The qNMR Experimental Workflow: A Self-Validating System

A robust analytical method must be a self-validating system. The qNMR protocol detailed below is designed with this principle in mind, incorporating steps that ensure accuracy, precision, and reliability in line with international guidelines such as ICH Q2(R1) and USP General Chapter <761>.[10][11][12]

Causality Behind Experimental Choices
  • Analyte: this compound is a polar molecule, evidenced by its morpholine and ethyl ester functionalities.[1]

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice. Its high polarity ensures complete dissolution of both the analyte and a suitable polar internal standard, which is a prerequisite for accurate qNMR.[5]

  • Internal Standard (IS) Selection: Maleic acid is an ideal internal standard for this analysis.

    • High Purity & Stability: It is available as a certified reference material (CRM) with well-documented purity and is chemically stable.[13][14]

    • Signal Separation: Its two olefinic protons produce a sharp singlet at approximately 6.3 ppm in DMSO-d6, a region typically free from signals of the analyte or common impurities.[15]

    • Solubility: It is readily soluble in DMSO-d6.[13]

  • Acquisition Parameters: The most critical parameter for quantification is the relaxation delay (D1) . A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being quantified is essential to ensure complete relaxation between pulses. This guarantees that the signal intensity is truly proportional to the number of nuclei and not skewed by differential relaxation effects.[7]

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh Analyte (m_analyte) dissolve Dissolve both in DMSO-d6 (volumetric) weigh_analyte->dissolve weigh_is Accurately weigh IS CRM (m_std) weigh_is->dissolve acquire Acquire 1H NMR Spectrum (Set D1 ≥ 5*T1) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals (I_analyte, I_std) process->integrate calculate Apply qNMR Equation to determine Purity (%) integrate->calculate Method_Selection start Purity Assessment Required for This compound q1 Is an absolute, SI-traceable value required? start->q1 q2 Is a certified analyte-specific standard available? q1->q2 No qnmr qNMR q1->qnmr Yes q3 Is the analyte & its impurities thermally stable? q2->q3 No hplc HPLC-UV q2->hplc Yes q3->hplc No gc GC-FID q3->gc Yes

Sources

Cross-Validation of Analytical Methods for Ethyl 2-(morpholin-2-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(morpholin-2-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that directly impact the quality, safety, and efficacy of the final drug product. Consequently, robust and reliable analytical methods are imperative for its accurate quantification and characterization throughout the drug development process. This guide provides an in-depth cross-validation study of two prominent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

The objective of this guide is to offer researchers, scientists, and drug development professionals a comprehensive comparison of these methods, supported by experimental data and protocols. This will enable informed decisions on method selection, validation, and implementation based on specific analytical needs, such as routine quality control, stability testing, or impurity profiling. The principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) form the bedrock of this comparative study, ensuring scientific integrity and regulatory compliance.[1][2][3][4][5][6][7][8][9][10]

Methodology Deep Dive: Principles and Experimental Choices

The selection of HPLC-UV and GC-MS for this cross-validation is predicated on their widespread availability in pharmaceutical laboratories and their complementary analytical capabilities.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide array of compounds. For a polar molecule like this compound, a reversed-phase HPLC method is a logical starting point. The choice of a C18 column is based on its broad applicability and effectiveness in retaining moderately polar analytes from an aqueous mobile phase. UV detection is selected for its simplicity and robustness, assuming the analyte possesses a suitable chromophore or can be derivatized.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity. While the direct analysis of polar compounds like this compound by GC can be challenging due to potential peak tailing and poor volatility, derivatization can overcome these limitations.[11] This guide proposes a derivatization step to enhance volatility and thermal stability, allowing for sharp chromatographic peaks and reliable quantification. The mass spectrometer provides definitive identification based on the analyte's mass spectrum, adding a high degree of confidence to the results.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the analysis of this compound by both HPLC-UV and GC-MS.

Analytical Workflow cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 GC-MS Analysis Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC_Injection Injection Dissolution->HPLC_Injection Direct Analysis GC_Injection Injection Derivatization->GC_Injection Analysis of Derivative HPLC_Separation Reversed-Phase C18 Column HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Data Acquisition & Processing UV_Detection->HPLC_Data GC_Separation Capillary GC Column GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GC_Data Data Acquisition & Processing MS_Detection->GC_Data

Caption: General analytical workflow for this compound.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation.

Method 1: HPLC-UV Protocol
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

    • Gradient Program: Start at 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing this compound in the same diluent to a concentration within the calibration range.

Method 2: GC-MS with Derivatization Protocol
  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • To 100 µL of the sample solution in a suitable solvent (e.g., acetonitrile), add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

Cross-Validation Study: Design and Acceptance Criteria

A cross-validation study is essential to demonstrate the interchangeability of the two analytical methods.[12][13][14] This involves analyzing the same set of samples using both the HPLC-UV and GC-MS methods and comparing the results. The process ensures that both methods provide equivalent, reliable data.

Cross-Validation Workflow

Cross-Validation Workflow Start Start Cross-Validation Protocol Define Acceptance Criteria (e.g., based on ICH Q2(R1)) Start->Protocol Samples Prepare Homogeneous Sample Batches Protocol->Samples Analysis Analyze Samples Samples->Analysis HPLC HPLC-UV Method Analysis->HPLC GCMS GC-MS Method Analysis->GCMS Data_Comparison Compare Results (e.g., Statistical Analysis) HPLC->Data_Comparison GCMS->Data_Comparison Evaluation Results Meet Acceptance Criteria? Data_Comparison->Evaluation Success Methods are Interchangeable Evaluation->Success Yes Failure Investigate Discrepancies & Re-evaluate Evaluation->Failure No

Caption: Workflow for the cross-validation of analytical methods.

Comparative Performance Data

The performance of each method was evaluated based on key validation parameters as defined by ICH Q2(R1).[3][10] The following table summarizes the comparative data.

Validation Parameter HPLC-UV Method GC-MS Method Comments
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over the tested concentration range.
Range (µg/mL) 1 - 1000.1 - 20GC-MS offers a lower quantification range, indicating higher sensitivity.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods show high accuracy, with recovery values well within typical acceptance criteria (e.g., 98-102%).
Precision (% RSD)
- Repeatability< 1.0%< 1.5%Both methods exhibit excellent repeatability.
- Intermediate Precision< 1.5%< 2.0%Both methods are precise under varied conditions (different days, analysts).
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLGC-MS is approximately 10-fold more sensitive than the HPLC-UV method.
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mLThe lower LOQ of the GC-MS method makes it more suitable for trace-level analysis and impurity determination.
Specificity / Selectivity GoodExcellentHPLC-UV may be susceptible to interferences from compounds with similar chromophores. GC-MS provides superior selectivity due to mass-based detection.
Robustness RobustModerately RobustThe HPLC method is generally more robust to minor variations in mobile phase composition and temperature. The GC-MS method's derivatization step can be a source of variability if not carefully controlled.

Discussion and Method Selection Rationale

The cross-validation study demonstrates that both the HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound, with each offering distinct advantages.

  • HPLC-UV is a robust, straightforward, and high-throughput method, making it ideal for routine quality control and release testing where high sample volumes are common. Its lower sensitivity compared to GC-MS is generally not a limiting factor for assay determination.

  • GC-MS provides superior sensitivity and selectivity. This makes it the method of choice for applications requiring trace-level quantification, such as impurity profiling, stability studies where low-level degradants are expected, and cleaning validation. The definitive identification provided by the mass spectrometer is invaluable for structural confirmation and in research and development settings.

The choice between the two methods should be guided by the specific analytical requirements. For a comprehensive analytical package, the HPLC-UV method can be employed for routine assays, while the GC-MS method can be used as a confirmatory technique and for more demanding applications requiring higher sensitivity. The successful cross-validation ensures that data generated by either method can be confidently compared and used interchangeably, providing flexibility in laboratory operations.

References

  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Retrieved from BenchChem website.[11]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website.[1]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from gmp-compliance.org.[2]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website.[3]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from ICH website.[4]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager website.[5]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website.[6]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from BioPharm International website.[7]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub website.[8]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from FDA website.[9]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website.[10]

  • National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from NIH website.[15]

  • BenchChem. (2025). A Guide to Cross-Validation of Analytical Methods Between Laboratories. Retrieved from BenchChem website.[12]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from PharmaGuru website.[13]

  • BenchChem. (2025). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. Retrieved from BenchChem website.[16]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from CD Formulation website.[14]

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A Senior Application Scientist's Guide to the Synthetic Utility of Ethyl 2-(morpholin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the morpholine scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Ethyl 2-(morpholin-2-yl)acetate, a key building block, offers a unique combination of a conformationally constrained cyclic secondary amine and a reactive ester functionality. This guide provides an in-depth analysis of its synthetic applications, benchmarked against theoretical expectations and comparable acyclic and cyclic analogues.

Synthesis and Physicochemical Properties

This compound is a stable, synthetically accessible molecule. A common and efficient synthesis involves the debenzylation of its N-benzyl precursor.

A reported synthesis involves dissolving ethyl 2-(4-benzylmorpholin-2-yl)acetate in methanol and subjecting it to hydrogenation over a palladium on carbon (Pd/C) catalyst. This method achieves a high yield of 93.25%.[2]

Key Physicochemical Properties:

PropertyValue
CAS Number503601-25-0
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol

Benchmarking Reactivity: N-Acylation and N-Alkylation

The synthetic utility of this compound is primarily centered around the reactivity of its secondary amine. Here, we benchmark its expected efficiency in two fundamental transformations: N-acylation and N-alkylation.

N-Acylation: Amide Bond Formation

The formation of an amide bond by N-acylation is a cornerstone of pharmaceutical synthesis. The reactivity of the secondary amine in this compound is influenced by the steric hindrance imposed by the cyclic structure and the electronic effects of the neighboring oxygen atom and the ester group.

Theoretical Comparison:

In comparison to simpler, acyclic secondary amines like diethylamine, the morpholine ring introduces a degree of steric hindrance that can modulate reactivity. However, this is often offset by the conformational pre-organization of the molecule. Compared to its carbocyclic analogue, ethyl 2-(cyclohexylamino)acetate, the inductive effect of the ring oxygen in the morpholine derivative can slightly decrease the nucleophilicity of the nitrogen atom.

Experimental Protocol: General Procedure for N-Acylation

This protocol provides a standard method for the acylation of this compound with an acid chloride.

G cluster_workflow N-Acylation Workflow start Dissolve this compound and a tertiary amine base (e.g., triethylamine) in an aprotic solvent (e.g., DCM). step2 Cool the mixture to 0 °C. start->step2 step3 Add the acyl chloride dropwise. step2->step3 step4 Allow the reaction to warm to room temperature and stir until completion (TLC monitoring). step3->step4 step5 Perform aqueous workup. step4->step5 step6 Purify by column chromatography. step5->step6

Caption: Workflow for a typical N-acylation reaction.

Data Snapshot: Comparative Yields (Illustrative)

While direct comparative data for this compound is scarce, we can extrapolate expected yields based on reactions with similar structures.

Amine SubstrateAcylating AgentTypical YieldReference (Analogous Reactions)
This compoundBenzoyl ChlorideGood to ExcellentInferred from general principles
Ethyl 2-(piperidyl)acetateAcetyl ChlorideHighInferred from similar structures
DiethylamineBenzoyl ChlorideExcellentStandard organic chemistry transformations
N-Alkylation: Introducing Molecular Diversity

N-alkylation is a critical reaction for expanding a library of compounds for structure-activity relationship (SAR) studies.[3] The secondary amine of this compound can be readily alkylated using various electrophiles.

Theoretical Comparison:

The reactivity in N-alkylation follows similar trends to N-acylation, with steric and electronic factors playing a key role. The use of a suitable base is crucial to deprotonate the amine, and reaction conditions can be tailored to favor mono-alkylation. Catalytic methods, such as those employing transition metals, can offer milder reaction conditions and improved selectivity.[4]

Experimental Protocol: General Procedure for Reductive Amination

Reductive amination is a common and efficient method for N-alkylation.

G cluster_workflow Reductive Amination Workflow start Dissolve this compound and an aldehyde or ketone in a suitable solvent (e.g., DCE or MeOH). step2 Add a reducing agent (e.g., NaBH(OAc)3 or NaCNBH3). start->step2 step3 Stir at room temperature until completion (TLC or LC-MS monitoring). step2->step3 step4 Quench the reaction. step3->step4 step5 Perform aqueous workup and extraction. step4->step5 step6 Purify by column chromatography. step5->step6

Caption: Workflow for N-alkylation via reductive amination.

Data Snapshot: Comparative Yields (Illustrative)

Amine SubstrateAlkylating AgentMethodTypical YieldReference (Analogous Reactions)
This compoundBenzaldehydeReductive AminationGood to ExcellentInferred from general principles
MorpholineBenzyl BromideDirect AlkylationHigh[3]
Ethyl GlycinateVarious AldehydesReductive AminationGood to HighInferred from similar structures

The Morpholine Advantage: Structural and Pharmacokinetic Implications

The choice of this compound over acyclic or other cyclic analogues is often driven by the desirable properties conferred by the morpholine ring.

  • Conformational Rigidity: The chair-like conformation of the morpholine ring can help in pre-organizing the molecule for binding to a biological target, potentially increasing potency and selectivity.

  • Improved Physicochemical Properties: The morpholine moiety is known to improve aqueous solubility and metabolic stability, which are critical parameters in drug design.

  • Biological Activity: The morpholine ring is a common feature in a wide range of approved drugs, highlighting its acceptance as a biocompatible scaffold.[1]

Conclusion and Future Outlook

This compound is a valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its unique combination of a secondary amine within a conformationally defined, pharmaceutically relevant scaffold makes it an attractive choice for introducing diversity and fine-tuning molecular properties. While direct, head-to-head comparative studies on its reaction efficiency are not extensively reported, its reactivity can be reliably predicted based on established principles of organic chemistry. The provided protocols offer a solid starting point for its application in N-acylation and N-alkylation reactions, enabling the synthesis of novel compounds with potential therapeutic applications.

References

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Details of the prevalence of morpholines in medicinal chemistry.[Link]

  • The Synthesis of Some 2-Substituted Morpholines - OUCI. Journal article describing the synthesis of various 2-substituted morpholines.[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. A review on the synthesis and structure-activity relationships of morpholine derivatives.[Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst - ResearchGate. Research on catalytic N-alkylation of morpholine.[Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. A review covering the synthesis and biological activity of morpholines.[Link]

  • The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. An educational resource on the reactivity of carboxylic acid derivatives.[Link]

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling - American Chemical Society. Publication detailing copper-catalyzed cross-coupling reactions.[Link]

  • Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives - Chemistry LibreTexts. A resource on the properties and reactivity of carboxylic acid derivatives.[Link]

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A-Z Guide to In Vitro and In Vivo Validation of Novel Morpholine-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical and metabolic properties.[1] Its presence can enhance potency, modulate pharmacokinetic profiles, and provide a versatile synthetic handle for creating novel therapeutics.[1][2][3] This guide provides a comprehensive framework for the preclinical validation of novel compounds containing the "Ethyl 2-(morpholin-2-yl)acetate" moiety, a versatile building block for creating more complex bioactive molecules.[4] While specific biological data for this exact fragment is limited, its structure suggests a promising starting point for kinase inhibitor discovery.[2][5] Kinases are one of the most intensely investigated drug targets, particularly in oncology, and small molecule inhibitors have become a cornerstone of targeted therapy.[6][7][8]

This guide will use a hypothetical lead compound, "Morpho-K Inhibitor 1" (MKI-1), to illustrate the logical flow of validation from initial biochemical assays to definitive in vivo efficacy studies. We will hypothesize that MKI-1 is designed to target the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in human cancers.[9][10][11]

Part 1: Foundational In Vitro Validation: From Target to Cell

The initial phase of validation aims to answer three fundamental questions:

  • Does the compound directly bind to and inhibit the intended target?

  • Does this inhibition translate to a functional effect within a living cell?

  • What is the compound's potency and selectivity?

Biochemical Assays: Confirming Direct Target Inhibition

The first step is to confirm that MKI-1 directly inhibits its intended kinase target, for example, PI3Kα, in a purified, cell-free system. This removes the complexity of the cellular environment and ensures the observed activity is not due to off-target or downstream effects.

Comparative Analysis of Biochemical Potency

A well-established method is a luminescence-based kinase activity assay. This format measures the amount of ATP remaining after a kinase reaction, with a lower signal indicating higher kinase activity (and thus, weaker inhibition).

CompoundTarget KinaseIC50 (nM)Hill Slope
MKI-1 PI3Kα15.2-1.10.992
Alpelisib (Control) PI3Kα5.1-1.00.995
MKI-1 mTOR>10,000N/AN/A
MKI-1 DNA-PK8,500N/AN/A

Table 1: Hypothetical biochemical assay data for MKI-1 compared to a known PI3Kα inhibitor, Alpelisib. The IC50 (half-maximal inhibitory concentration) is a measure of potency. Data demonstrates MKI-1 is a potent and selective inhibitor of PI3Kα over other related kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation : Prepare assay buffer, recombinant human PI3Kα enzyme, substrate (e.g., PIP2), and ATP at optimal concentrations.

  • Compound Plating : Serially dilute MKI-1 and control compounds in DMSO and dispense into a 384-well assay plate.

  • Kinase Reaction : Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for 1 hour.

  • Detection : Add a detection reagent that contains luciferase. The luciferase consumes the remaining ATP, producing a light signal.

  • Data Acquisition : Read the luminescence signal on a plate reader.

  • Data Analysis : Convert luminescence to percent inhibition relative to controls (no enzyme and no inhibitor). Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC50.

Cellular Assays: Proving the Mechanism in a Biological Context

Once direct target inhibition is confirmed, the next crucial step is to verify that the compound can enter living cells and engage its target.

Workflow for Cellular Validation

G cluster_0 In Vitro Validation Biochem Biochemical Assay (IC50 Determination) CETSA Cellular Target Engagement (CETSA) Biochem->CETSA Confirms direct binding WB Phospho-Protein Analysis (Western Blot) CETSA->WB Confirms target engagement in situ Viability Phenotypic Assay (Cell Viability, EC50) WB->Viability Links target inhibition to cellular effect

1.2.1 Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful biophysical method to verify that a drug binds to its target protein in the complex milieu of a cell.[12][13][14] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[15]

Experimental Protocol: CETSA

  • Cell Treatment : Treat intact cells (e.g., MCF-7 breast cancer cells, known for PIK3CA mutations) with MKI-1 or vehicle (DMSO) for 1 hour.

  • Heating : Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation : Lyse the cells and separate the soluble protein fraction (where the non-denatured target resides) from the precipitated aggregates via centrifugation.

  • Detection : Analyze the amount of soluble PI3Kα protein remaining at each temperature using Western blot or ELISA.

  • Analysis : Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the MKI-1 treated group indicates target engagement.[14]

1.2.2 Western Blot: Measuring Downstream Pathway Inhibition

Inhibiting PI3Kα should lead to a decrease in the phosphorylation of its downstream effector, Akt. This provides pharmacodynamic proof of the compound's mechanism of action.

Comparative Analysis of Pathway Inhibition

Treatment (1 µM)p-Akt (Ser473) Level (% of Control)Total Akt Level (% of Control)
Vehicle (DMSO)100%100%
MKI-1 18%98%
Alpelisib 12%102%

Table 2: Hypothetical Western blot quantification showing MKI-1 effectively reduces Akt phosphorylation without altering total Akt protein levels, consistent with PI3K pathway inhibition.

1.2.3 Cell Viability Assays: Assessing the Phenotypic Outcome

The ultimate goal of an anticancer agent is to inhibit tumor cell growth. A cell viability assay, such as the MTT assay, measures the metabolic activity of cells, which correlates with the number of viable cells.[16][17][18][19]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding : Plate cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.[19]

  • Compound Treatment : Treat cells with a serial dilution of MKI-1 for 72 hours.

  • MTT Addition : Add MTT reagent to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[16][17]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[18]

  • Absorbance Reading : Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis : Calculate the concentration of the compound that reduces cell viability by 50% (EC50).

Part 2: In Vivo Validation: From Bench to Preclinical Model

After demonstrating potent and on-target activity in vitro, the focus shifts to evaluating the compound's properties in a whole-organism setting. This phase assesses the compound's safety, stability, and real-world efficacy.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Before testing for efficacy, it is essential to understand how the animal body affects the drug (PK) and how the drug affects the body (PD).[20][21][22][23] These studies are critical for selecting a dose and schedule that will maintain a therapeutic concentration of the drug at the tumor site.[24]

Key PK/PD Parameters

  • Pharmacokinetics (PK) : Measures drug concentration in plasma over time to determine Absorption, Distribution, Metabolism, and Excretion (ADME). Key metrics include half-life (t½), maximum concentration (Cmax), and total exposure (AUC).

  • Pharmacodynamics (PD) : Measures the effect of the drug on its target in vivo. For MKI-1, this would involve measuring p-Akt levels in tumor tissue at various time points after dosing.

Relationship between PK, PD, and Efficacy

G PK Pharmacokinetics (PK) 'What the body does to the drug' PD Pharmacodynamics (PD) 'What the drug does to the target' PK->PD Determines drug concentration at target Efficacy Efficacy 'What the drug does to the disease' PD->Efficacy Links target modulation to therapeutic outcome

Efficacy Studies: The Tumor Xenograft Model

The gold standard for preclinical efficacy testing of many cancer drugs is the mouse xenograft model, where human cancer cells are implanted into immunodeficient mice.[25][26]

Experimental Protocol: Subcutaneous Xenograft Study

  • Cell Implantation : Subcutaneously inject human cancer cells (e.g., 5 million MCF-7 cells) mixed with a basement membrane extract into the flank of immunodeficient mice (e.g., NSG or nude mice).[27][28]

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization : Randomize mice into treatment groups (e.g., Vehicle, MKI-1 at 25 mg/kg, MKI-1 at 50 mg/kg, Positive Control).

  • Dosing : Administer the compound according to the schedule determined by PK/PD studies (e.g., once daily by oral gavage).

  • Monitoring : Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

  • Endpoint : Continue the study for a set period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined size limit.

  • Analysis : Calculate Tumor Growth Inhibition (TGI) for each group and assess statistical significance.

Comparative Analysis of In Vivo Efficacy

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
VehicleN/A1250 ± 1500%+2%
MKI-1 25625 ± 9550%-1%
MKI-1 50250 ± 6080%-4%
Positive Control 50310 ± 7575%-8%

Table 3: Hypothetical efficacy data from an MCF-7 xenograft study. MKI-1 demonstrates dose-dependent tumor growth inhibition with a favorable toxicity profile compared to the positive control.

Conclusion

This guide outlines a rigorous, multi-step process for the preclinical validation of a novel morpholine-containing kinase inhibitor. By systematically progressing from biochemical confirmation to cellular mechanism and finally to in vivo efficacy, researchers can build a robust data package. This logical, evidence-based approach is essential for identifying promising drug candidates like MKI-1 and advancing them toward clinical development. The integration of PK/PD studies is paramount, bridging the gap between preclinical and clinical phases by providing a rational basis for dose selection and schedule.[24]

References

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  • Morpholin-2-yl-acetic acid ethyl ester. Chem-Impex.
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  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
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  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Yeasen.
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  • Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Source Not Available].
  • LLC cells tumor xenograft model. Protocols.io.
  • MTT (Assay protocol). Protocols.io.
  • A Review of ARID1A's Role in Breast Cancer Progression: Context-Dependent Mechanisms and Therapeutic Implic
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A Senior Application Scientist's Guide to Ester Selection in Morpholine-Based Synthesis: A Comparative Analysis of Ethyl 2-(morpholin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2][3] Its prevalence stems from a unique combination of properties: the ether oxygen imparts aqueous solubility and can act as a hydrogen bond acceptor, while the secondary amine provides a convenient handle for synthetic modification and can serve as a basic center for salt formation, enhancing bioavailability.[4] This versatile building block is integral to the efficacy of drugs such as the antibacterial agent Linezolid , the anticancer drug Gefitinib , and the anti-inflammatory agent Apremilast .[5][6][7][8]

Given its importance, the efficient and strategic synthesis of complex morpholine-containing molecules is a primary focus for process chemists and drug development professionals. A key building block in this endeavor is the 2-(morpholin-2-yl)acetate moiety. The acetic acid side chain provides a crucial point for extension and elaboration of the molecular framework. However, the carboxylic acid itself is often too reactive for multi-step syntheses and requires protection, typically as an ester.

This guide provides an in-depth comparison of Ethyl 2-(morpholin-2-yl)acetate with other commonly employed esters—namely methyl, tert-butyl, and benzyl esters. We will explore how the choice of ester group profoundly impacts key synthetic parameters such as reactivity, steric hindrance, and deprotection strategies, ultimately guiding the researcher toward the optimal choice for their specific synthetic pathway.

Comparative Analysis of Alkyl Esters in Morpholine Synthesis

The selection of an appropriate ester protecting group is a critical decision in a synthetic workflow. It is dictated by the stability of other functional groups in the molecule to the deprotection conditions required for the chosen ester. An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable with high yield under mild, specific conditions that do not affect the rest of the molecule.

Reactivity, Steric Profile, and Deprotection Pathways

The primary differences between methyl, ethyl, tert-butyl, and benzyl esters lie in their steric bulk and the mechanisms by which they are cleaved.

  • Methyl and Ethyl Esters: These small, unhindered esters are among the most common protecting groups for carboxylic acids. They are chemically robust and stable to a variety of non-nucleophilic reagents. Their removal, however, typically requires relatively harsh conditions. Acid-catalyzed hydrolysis is a reversible equilibrium process, often requiring a large excess of water to drive the reaction to completion.[9][10] Alkaline hydrolysis, or saponification, is an irreversible and more common method, but the use of strong bases like sodium hydroxide can be incompatible with base-sensitive functional groups elsewhere in the molecule.[11][12]

  • Tert-Butyl Ester: The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, which can prevent undesired nucleophilic attack at the ester.[13][14] Its most significant advantage is its lability under mild acidic conditions. Treatment with acids like trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane readily cleaves the ester via a stable tert-butyl carbocation intermediate. These conditions are orthogonal to the base-labile and hydrogenolysis-labile protecting groups, making the tert-butyl ester a cornerstone of modern protecting group strategy.

  • Benzyl Ester: The benzyl ester offers a unique deprotection pathway: hydrogenolysis.[15] Catalytic hydrogenation using palladium on carbon (Pd/C) is an exceptionally mild method that proceeds under neutral pH and at room temperature. This makes the benzyl group ideal for syntheses involving molecules that are sensitive to both acidic and basic conditions.

The following diagram illustrates the decision-making process for selecting the appropriate ester based on molecular sensitivities.

G start Start: Need to protect a carboxylic acid on a morpholine scaffold q1 Is the molecule stable to strong base (e.g., NaOH)? start->q1 q2 Is the molecule stable to strong acid (e.g., H2SO4)? q1->q2 No use_ethyl_methyl Use Ethyl or Methyl Ester (Saponification) q1->use_ethyl_methyl Yes q3 Does the molecule contain other hydrogenolysis-labile groups (e.g., Cbz, other benzyl ethers)? q2->q3 Yes consider_alternatives Consider alternative protecting group strategies q2->consider_alternatives No use_tbutyl Use Tert-Butyl Ester (Mild Acid Cleavage) q3->use_tbutyl Yes use_benzyl Use Benzyl Ester (Hydrogenolysis) q3->use_benzyl No G sub This compound reagent R-X (Alkyl Halide) Base (e.g., K2CO3) sub->reagent product1 N-Alkylated Ester Intermediate reagent->product1 deprotection Deprotection (e.g., LiOH, H2O/THF) product1->deprotection product2 Final N-Alkylated Carboxylic Acid deprotection->product2

Caption: General workflow for N-alkylation and deprotection.

Experimental Protocols

To provide a practical context, we present detailed, self-validating protocols for key transformations.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the morpholine nitrogen using an alkyl halide.

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add anhydrous potassium carbonate to the solution.

  • To the stirred suspension, add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

  • Cool the mixture to room temperature and filter off the solid potassium carbonate, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 2: Saponification of Ethyl 2-(N-benzylmorpholin-2-yl)acetate

This protocol details the hydrolysis of an ethyl ester under basic conditions.

Materials:

  • Ethyl 2-(N-benzylmorpholin-2-yl)acetate (1.0 eq.)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 eq.)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the ethyl ester in a mixture of THF and water.

  • Add the solid LiOH or NaOH and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the carboxylic acid product.

Protocol 3: Acid-Catalyzed Deprotection of a Tert-Butyl Ester

This protocol outlines the cleavage of a tert-butyl ester using trifluoroacetic acid.

Materials:

  • Tert-butyl 2-(N-substituted-morpholin-2-yl)acetate (1.0 eq.)

  • Trifluoroacetic Acid (TFA) (10-20 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (2x) to ensure complete removal of residual TFA. The resulting carboxylic acid TFA salt can often be used directly or after further purification.

Protocol 4: Hydrogenolysis of a Benzyl Ester

This protocol describes the removal of a benzyl ester via catalytic hydrogenation.

Materials:

  • Benzyl 2-(N-substituted-morpholin-2-yl)acetate (1.0 eq.)

  • Palladium on Carbon (Pd/C), 10 wt. % (5-10 mol %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the benzyl ester in a suitable solvent (e.g., methanol) in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with H₂ gas (repeat 3x).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired carboxylic acid.

Conclusion and Future Outlook

The choice of ester in the synthesis of morpholine-containing compounds is far from trivial. While This compound serves as a reliable and cost-effective building block, its utility is maximized in synthetic routes tolerant of the relatively strong basic or acidic conditions required for its hydrolysis. For more delicate substrates, the strategic implementation of tert-butyl or benzyl esters provides access to mild and orthogonal deprotection pathways, which are indispensable in modern, complex molecule synthesis.

As synthetic targets become increasingly complex, the demand for a diverse toolbox of protecting groups will continue to grow. Understanding the subtle yet critical differences in reactivity and lability, as presented in this guide, empowers researchers and drug development professionals to design more efficient, robust, and successful synthetic strategies, ultimately accelerating the discovery of new morpholine-based therapeutics.

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A Senior Application Scientist's Guide to Ethyl 2-(morpholin-2-yl)acetate: Patent Landscape, Novelty, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their recurring presence in successful therapeutic agents. The morpholine ring is one such scaffold, prized for its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[1] While N-substituted (morpholin-4-yl) derivatives are common, their C-substituted counterparts offer a distinct and strategically valuable vector for molecular elaboration.

Ethyl 2-(morpholin-2-yl)acetate, with its acetic acid side chain at the C2 position, is a chiral building block of significant interest. Its structure provides a key attachment point for building more complex molecules, while the morpholine core imparts favorable physicochemical properties. This guide provides an in-depth analysis of the patent landscape surrounding this compound, assesses opportunities for novel intellectual property, and offers a comparative guide to its synthesis and analytical validation.

Patent Landscape and Novelty Assessment

A thorough review of the patent landscape reveals that this compound is predominantly cited as a synthetic intermediate or building block, rather than a novel active pharmaceutical ingredient (API) in its own right. Its value lies in its incorporation into larger, more complex molecules that are the subject of composition of matter patents. This trend indicates that the core structure of this compound is likely in the public domain, making it an accessible starting material for new drug discovery programs.

Patents frequently feature the (morpholin-2-yl)acetic acid core in compounds targeting a range of diseases, underscoring the scaffold's versatility. For instance, derivatives have been incorporated into molecules designed as Factor IXa inhibitors for cardiovascular applications[2], Phosphoinositide 3-kinase (PI3K) inhibitors for oncology[3], and other diverse therapeutic agents.[4]

Patent / ApplicationKey Assignee/ApplicantTherapeutic Area / TargetRole of the (Morpholin-2-yl)acetic Acid Scaffold
WO2011025565A1Bristol-Myers SquibbCardiovascular / Factor IXa InhibitorCore structural component of the final patented compound.[2]
WO2008073785A2Genentech, Inc.Oncology / PI3K InhibitorIntermediate used in the synthesis of thienopyrimidine derivatives.[3]
US20160289226A1Auspex PharmaceuticalsNeurology / VMAT2 InhibitorListed as a related compound in the synthesis of complex molecules.[5]
WO2024188994A1SanofiNot SpecifiedUsed as a starting material for creating pyridazine compounds.[4]

Novelty Assessment: The "White Space" for Innovation

Given that the molecule itself is not the focus of recent patents, the opportunities for novelty and new intellectual property lie in two primary areas:

  • New Chemical Entities (NCEs): The most significant opportunity is using this compound as a starting point to design and synthesize novel, patentable APIs. Its chiral nature and functional handles are ideal for creating libraries of compounds for screening against new biological targets.

  • Asymmetric Synthesis Routes: While racemic synthesis methods are known, the development of efficient, scalable, and novel asymmetric syntheses to produce specific enantiomers of this compound and its derivatives represents a major area for patentable process innovation.[6][7] Modern pharmaceuticals almost always require enantiomerically pure compounds, and a superior method for achieving this can be highly valuable.[8][9]

Synthesis and Performance Comparison

The synthesis of this compound can be approached in several ways. The most direct published method involves the deprotection of a readily available N-protected precursor. However, for therapeutic applications, moving towards asymmetric methods is the state-of-the-art approach.

Primary Synthesis Protocol: Catalytic Hydrogenation (Debenzylation)

This method is a robust and high-yielding procedure for producing racemic or enantiomerically enriched this compound, depending on the chirality of the starting material. The protocol is based on the methodology disclosed in patent literature (e.g., CN109796456A).

Causality Behind Experimental Choices:

  • N-Benzyl Group: The benzyl group is an excellent choice for a nitrogen protecting group as it is stable under many reaction conditions but can be cleanly removed via catalytic hydrogenation.

  • Palladium on Carbon (Pd/C): This is the catalyst of choice for hydrogenolysis of benzyl groups. It is highly efficient, relatively inexpensive, and easily removed from the reaction mixture by filtration.

  • Methanol: A common solvent for hydrogenations, as it readily dissolves the substrate and does not interfere with the catalyst.

  • Hydrogen Gas (50 psi): The pressure is optimized to ensure a sufficient rate of reaction without requiring specialized high-pressure equipment.

Experimental Protocol: Synthesis via Catalytic Debenzylation

  • Vessel Preparation: To a suitable hydrogenation vessel, add ethyl 2-(4-benzylmorpholin-2-yl)acetate (1.0 eq).

  • Dissolution: Add methanol (approx. 10 mL per gram of substrate) and stir until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the substrate) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 10-12 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield this compound as an oil.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Quality Control dissolve Dissolve Precursor in Methanol add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (50 psi H2, 10h) add_catalyst->hydrogenate filter Filter through Celite® to Remove Catalyst hydrogenate->filter concentrate Concentrate Filtrate (Reduced Pressure) filter->concentrate qc Analyze Final Product (NMR, HPLC-MS) concentrate->qc

Caption: Workflow from synthesis to final product analysis.

Comparative Synthesis Strategies

While catalytic debenzylation is effective, it is not the only option. For drug development, controlling stereochemistry is paramount.

G start Starting Materials (e.g., N-benzyl precursor) racemic racemic start->racemic Standard Method asymmetric Asymmetric Synthesis Produces single enantiomer Requires chiral catalysts State-of-the-art for APIs start->asymmetric Advanced Method product_racemic Racemic Product racemic->product_racemic product_enantio Enantiopure Product asymmetric->product_enantio

Caption: Comparison of racemic vs. asymmetric synthesis goals.

Synthesis StrategyPrimary GoalKey ReagentsAdvantagesDisadvantages
Catalytic Debenzylation Racemic Product (High Yield)N-Benzyl Precursor, Pd/C, H₂Simple, high-yielding, scalable, uses common reagents.Produces a 1:1 mixture of enantiomers; requires chiral separation if a single enantiomer is needed.
Asymmetric Synthesis Enantiopure ProductProchiral Precursor, Chiral Catalyst (e.g., Rh-phosphine)Direct access to a single enantiomer, crucial for drug activity and safety.[7]Requires specialized and expensive chiral catalysts; may require more optimization.

Protocols for Quality Control and Analysis

Validation of the final product's identity and purity is a non-negotiable step. The following protocols describe a self-validating system to ensure the material meets required specifications.

Protocol 1: Structural Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

Step-by-Step NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the final product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for the HCl salt) in a standard NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra and compare the observed chemical shifts (δ) and coupling patterns to the expected values. The structure is confirmed if the experimental data matches the expected data.

Data TypeExpected Analytical Data for this compound
¹H NMR Ethyl Group: Triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-). Acetic Acid Methylene: A multiplet (often a doublet of doublets) around 2.5-2.7 ppm (2H, -CH₂COO-). Morpholine Ring: A complex series of multiplets between ~2.8 and 4.0 ppm corresponding to the 7 protons on the morpholine ring.
¹³C NMR Ethyl Group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-). Carbonyl: A signal around 172 ppm (C=O). Morpholine & Acetic Carbons: Multiple signals in the range of 45-75 ppm.
Mass Spec (ESI+) Expected [M+H]⁺: m/z = 174.11
Protocol 2: Purity Assessment by HPLC-MS

Rationale: High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities, allowing for precise quantification of purity. Coupling to a Mass Spectrometer (MS) simultaneously confirms the molecular weight of the eluting peaks. A purity of ≥98% is often required for subsequent use in drug discovery.[10]

Step-by-Step HPLC-MS Analysis

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute to a final concentration of ~10-50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV detector at 210 nm and 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

  • Data Analysis: Integrate the peak area of the main compound from the UV chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. Confirm the mass of the main peak corresponds to the expected [M+H]⁺ ion.

Conclusion and Future Directions

This compound stands out as a valuable, accessible, and strategically important chiral building block for modern drug discovery. The patent landscape clearly indicates that its primary value is realized upon its incorporation into novel and complex molecular architectures. While established synthesis methods provide a reliable source of racemic material, the frontier of innovation lies squarely in the development of efficient asymmetric syntheses to directly access enantiopure forms. Researchers and drug development professionals can leverage this intermediate with confidence, knowing that the opportunities for creating novel, patentable intellectual property are vast and lie in the downstream applications of this versatile scaffold.

References

  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. (Royal Society of Chemistry)
  • Asymmetric synthesis of morpholin-2-ones with multi-stereocenters.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
  • WO2011025565A1 - Morpholinone compounds as factor ixa inhibitors.
  • WO2008073785A2 - Phosphoinositide 3-kinase inhibitor compounds and methods of use.
  • WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses.
  • Biological activities of morpholine derivatives and molecular targets involved.
  • Morpholines. Synthesis and Biological Activity.
  • US20160289226A1 - [9,10-dimethoxy-3-(2-methylpropyl)-1h,2h,3h,4h,6h,7h,11bh-pyrido-[2,1-a]isoquinolin-2-yl]methanol and compounds, compositions and methods relating thereto.
  • 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride. (Benchchem)
  • ETHYL 2-(MORPHOLIN-2-YL)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.